Product packaging for Dihydrotanshinone I(Cat. No.:CAS No. 87205-99-0)

Dihydrotanshinone I

Cat. No.: B1244461
CAS No.: 87205-99-0
M. Wt: 278.3 g/mol
InChI Key: HARGZZNYNSYSGJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrotanshinone I ( 87205-99-0) is a lipophilic abietane diterpenoid and a principal bioactive compound extracted from the traditional herb Salvia miltiorrhiza Bunge (Danshen) . This natural product is a subject of extensive research due to its multifaceted pharmacological activities and potent anti-tumor efficacy. In oncology research, this compound demonstrates broad anti-cancer effects by targeting multiple key cellular processes. It effectively inhibits cancer cell proliferation and triggers programmed cell death through various mechanisms, including the induction of apoptosis via the endoplasmic reticulum (ER) stress pathway and the inhibition of proteasome activity . It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in tumor cells . Furthermore, it inhibits tumor cell invasion and metastasis and may help overcome drug resistance . Specific mechanistic studies reveal that this compound can act by inhibiting the C-C Motif Chemokine Receptor 5 (CCR5), leading to reactive oxygen species (ROS) accumulation and oxidative stress in hepatocellular carcinoma models . It also functions by competitively inhibiting the RNA-binding protein HuR, thereby disrupting post-transcriptional regulation of various oncogenes . Beyond oncology, this compound exhibits significant research potential in other therapeutic areas. It demonstrates potent anti-inflammatory properties and provides cardiovascular protection . Recent studies also highlight a protective role against ischemic stroke by activating the Nrf2 pathway to inhibit ferroptosis, a regulated form of cell death, in neuronal cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B1244461 Dihydrotanshinone I CAS No. 87205-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARGZZNYNSYSGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20236187
Record name Dihydrotanshinone I
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In ethanol, 1 mg/mL, clear orange to red
Record name Dihydrotanshinone I
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Color/Form

Red powder

CAS No.

87205-99-0
Record name Dihydrotanshinone I
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Record name Dihydrotanshinone I
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Record name (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione
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Foundational & Exploratory

Unveiling Dihydrotanshinone I: A Technical Guide to its Discovery and Isolation from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I is a lipophilic abietane diterpenoid compound derived from the dried root of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history in traditional Chinese medicine.[1][2] Modern pharmacological studies have revealed its significant therapeutic potential, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₄O₃
Molecular Weight278.30 g/mol
AppearanceRed powder
CAS Number87205-99-0
SolubilityEthanol: 1 mg/mL

Extraction and Isolation Methodologies

The isolation of this compound from Salvia miltiorrhiza involves extraction of the dried root material followed by chromatographic purification. Various methods have been developed to optimize the yield and purity of the final product.

Experimental Workflow: From Salvia miltiorrhiza to Purified this compound

Extraction_to_Purification cluster_extraction Extraction cluster_purification Purification Salvia_miltiorrhiza Dried Salvia miltiorrhiza Root Powder Extraction_Method Extraction (e.g., Solvent, MAE, CPE, SFE) Salvia_miltiorrhiza->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Column_Chromatography Macroporous Resin or Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Tanshinone-rich Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Purified_DHT1 Purified this compound HPLC->Purified_DHT1

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data on Extraction Methods

The choice of extraction method significantly impacts the yield of this compound. Below is a comparison of different techniques.

Extraction MethodSolvent/ModifierKey ParametersYield of this compound (mg/g of raw material)Reference
Supercritical Fluid Extraction (SFE)CO₂ with Peanut Oil ModifierFlow rate: 3.23 L/min, Modifier conc.: 52.21%, Pressure: 38.50 MPa1.472
Cloud Point Extraction (CPE)Lecithin (3% w/v), NaCl (2% w/v)Solid-to-liquid ratio: 1g/20mL, pH 6, Room TemperatureNot explicitly stated in mg/g, but showed a 4.55% increase in extraction efficiency compared to conventional water extraction.
Solvent ExtractionMethanol:Chloroform (7:3, v/v)Not specifiedNot explicitly quantified for this compound alone, but this solvent mixture showed high yield for total tanshinones.
Detailed Experimental Protocols

1. Cloud Point Extraction (CPE)

This protocol is based on the method described by Kim et al. (2024).

  • Sample Preparation: Dry the roots of Salvia miltiorrhiza at 55°C and grind them into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered sample.

    • Add 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl.

    • The pH of the solution should be approximately 6, requiring no adjustment.

    • Perform ultrasonic-assisted extraction (UAE) for 40 minutes at room temperature (25 ± 2°C).

    • Centrifuge the mixture to separate the surfactant-rich phase (coacervate) containing the extracted tanshinones.

  • Analysis: The extracted this compound can be quantified using High-Performance Liquid Chromatography (HPLC).

2. Supercritical Fluid Extraction (SFE)

This protocol is based on the optimized conditions reported by Fikri et al. (2022).

  • Sample Preparation: Use powdered danshen (Salvia miltiorrhiza).

  • Extraction:

    • Set the SFE system parameters as follows:

      • Pressure: 38.50 MPa

      • Modifier: Peanut oil at a concentration of 52.21%

      • Flow rate: 3.23 L/min

    • Perform the extraction to obtain the supercritical fluid extract.

  • Analysis: Quantify the this compound content in the extract using HPLC.

3. Purification by Macroporous Resin and Preparative HPLC

This protocol is a general procedure based on the methods described by Feng et al. (2018).

  • Initial Extraction: Extract the powdered Salvia miltiorrhiza with 95% ethanol.

  • Macroporous Resin Chromatography:

    • Load the ethanol extract onto a D101 macroporous adsorption resin column.

    • Elute with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%).

    • Collect the 90% ethanol eluent, which will be enriched with total tanshinones, including this compound.

  • Semi-preparative HPLC:

    • Further purify the tanshinone-rich fraction using a semi-preparative HPLC system.

    • Use a suitable C18 column and a mobile phase gradient of methanol and water to separate the individual tanshinones.

    • Collect the fraction corresponding to the retention time of this compound.

    • Evaporate the solvent to obtain purified this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly used for the quantification and identification of this compound.

HPLC and UPLC-MS/MS Parameters
ParameterHPLCUPLC-MS/MS
Column YMC-Pack ODS-AM (250 mm × 4.6 mm, 5 µm)Waters HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase Gradient of 0.8% acetic acid in water (A) and 0.8% acetic acid in acetonitrile (B)Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 1.0 mL/minNot specified
Detection 280 nmPolarity switching mode
Column Temperature 30°CNot specified
Linearity (R²) >0.99≥0.9916
LOD Not specified0.003–0.135 ng/mL
LOQ Not specified0.010–0.450 ng/mL
Spectroscopic Data

The structure of this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

SpectroscopyDataReference
¹³C NMR (in CDCl₃) Chemical shifts available in the SpectraBase database.
ESI-MS Precursor and product ion data are used for structural elucidation of metabolites.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

JAK2/STAT3 Signaling Pathway

This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Gene Transcription (e.g., anti-apoptotic proteins) pSTAT3_dimer->Gene_Transcription Nuclear Translocation DHT1 This compound DHT1->pJAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

This compound has been observed to decrease the phosphorylation of STAT3 in a dose-dependent manner. This inhibition of STAT3 activation leads to the downregulation of anti-apoptotic proteins and promotes apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. This compound has been shown to modulate this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Cell_Growth Cell Growth & Survival pmTOR->Cell_Growth DHT1 This compound DHT1->pAkt Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Studies on the related compound, Tanshinone I, have shown that it downregulates anti-apoptotic components and upregulates apoptotic components of the PI3K/Akt/mTOR signaling pathway. It is suggested that this compound may have a similar mechanism of action, leading to decreased cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is another critical pathway in cancer development that is affected by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR EGFR->pEGFR Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, STAT3) pEGFR->Downstream_Signaling Activation Proliferation Cell Proliferation Downstream_Signaling->Proliferation DHT1 This compound DHT1->pEGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound.

This compound has been shown to dose-dependently inhibit the phosphorylation of EGFR and its downstream signaling pathways. This leads to the inhibition of cell viability in cancer cells.

Conclusion

This compound, a key bioactive constituent of Salvia miltiorrhiza, has demonstrated significant potential as a therapeutic agent. This guide has provided a detailed overview of the methods for its extraction and purification, along with quantitative data to aid in the selection of appropriate techniques. The elucidation of its mechanisms of action through the modulation of critical signaling pathways, such as JAK2/STAT3, PI3K/Akt/mTOR, and EGFR, provides a solid foundation for further research and development of this compound as a novel therapeutic. The presented protocols and data aim to facilitate the work of researchers and scientists in unlocking the full potential of this promising natural compound.

References

An In-Depth Technical Guide to the Spectroscopic Data of Dihydrotanshinone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydrotanshinone I, a bioactive natural product isolated from Salvia miltiorrhiza Bunge (Danshen). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays 18 distinct carbon signals, consistent with its molecular formula (C₁₈H₁₄O₃). The chemical shifts, recorded in deuterated chloroform (CDCl₃), are summarized in Table 1. The assignments are based on data reported in the literature and are consistent with the abietane diterpenoid structure.[1]

Table 1: ¹³C NMR Chemical Shift Data of this compound

Atom No.Chemical Shift (δ) ppm
129.8
272.9
316.9
4121.2
5145.8
6117.5
7123.8
8129.5
9135.2
10142.9
11182.5
12176.8
13124.7
14129.8
15111.8
16152.1
1721.4
1816.9

Solvent: CDCl₃

¹H NMR Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometric Data

The mass spectrum of this compound confirms its molecular formula, C₁₈H₁₄O₃. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical parameter for compound identification.

Table 2: Mass Spectrometry Data of this compound

ParameterValue
Molecular FormulaC₁₈H₁₄O₃
Molecular Weight278.31 g/mol
Exact Mass278.0943 g/mol

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The precise peak positions can vary slightly depending on the sample preparation method.

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1680 - 1650C=O stretching (quinone)
~1600 - 1450C=C stretching (aromatic)
~1250 - 1000C-O stretching (furan)
~3000 - 2850C-H stretching (aliphatic)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for obtaining the spectroscopic data of this compound.

NMR Spectroscopy Protocol

A standardized protocol for acquiring NMR spectra of this compound would involve the following steps:

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of this compound:

Mass Spectrometry Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_data_interpretation Data Interpretation Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the mass spectrometer via direct injection or through an HPLC system. Infuse the solution into the mass spectrometer via direct injection or through an HPLC system. Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI). Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI). Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap). Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap). Determine the m/z of the molecular ion peak. Determine the m/z of the molecular ion peak. Calculate the elemental composition from the exact mass. Calculate the elemental composition from the exact mass. cluster_sample_intro cluster_sample_intro cluster_ionization_analysis cluster_ionization_analysis cluster_sample_intro->cluster_ionization_analysis Inject cluster_data_interpretation cluster_data_interpretation cluster_ionization_analysis->cluster_data_interpretation Detect

Caption: General workflow for mass spectrometry analysis.

Infrared Spectroscopy Protocol

A typical protocol for acquiring the IR spectrum of a solid sample like this compound is as follows:

Caption: Workflow for obtaining an IR spectrum.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data involves a logical workflow to deduce the chemical structure of an unknown compound.

Structure Elucidation Logic MS Mass Spectrometry (Molecular Formula) Structure Proposed Structure (this compound) MS->Structure Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups) IR->Structure Identifies Key Bonds NMR_13C 13C NMR (Carbon Skeleton) NMR_2D 2D NMR (Connectivity) NMR_13C->NMR_2D Shows Carbon Signals NMR_13C->Structure Defines Carbon Framework NMR_1H 1H NMR (Proton Environment) NMR_1H->NMR_2D Shows Proton Signals NMR_2D->Structure Establishes Atom Connectivity

Caption: Logical flow of spectroscopic data in structure elucidation.

References

The Dihydrotanshinone I Biosynthetic Pathway in Salvia Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotanshinone I, a key bioactive abietane-type norditerpenoid quinone found in the roots of Salvia species, particularly Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound. It details the enzymatic steps from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to the formation of key intermediates and final products. This guide includes a summary of quantitative data on metabolite accumulation, detailed experimental protocols for key analytical and biochemical assays, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the metabolic engineering and drug development of tanshinones.

Introduction

Tanshinones, including this compound, are a class of lipophilic compounds that constitute the primary active ingredients of Danshen, a widely used herb in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] The complex structure and low natural abundance of these compounds have spurred research into their biosynthetic pathway to enable enhanced production through metabolic engineering and synthetic biology approaches. This guide focuses on the core enzymatic reactions and regulatory networks governing the biosynthesis of this compound in Salvia species.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. The subsequent pathway can be divided into three main stages: formation of the diterpene skeleton, modifications by cytochrome P450 enzymes, and subsequent tailoring reactions.

Formation of the Miltiradiene Skeleton

The conversion of the linear GGPP molecule into the cyclic diterpene skeleton is a critical step catalyzed by two types of diterpene synthases (diTPSs):

  • Copalyl Diphosphate Synthase (CPS): Salvia miltiorrhiza CPS (SmCPS) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP), establishing the initial bicyclic ring structure.

  • Kaurene Synthase-Like (KSL): SmKSL then catalyzes the further cyclization and rearrangement of (+)-CPP to produce the tricyclic diterpene olefin, miltiradiene. This reaction is a key branching point from the biosynthesis of gibberellins, which proceeds through ent-kaurene.

Miltiradiene_Formation GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP SmCPS Miltiradiene Miltiradiene CPP->Miltiradiene SmKSL

Core pathway from GGPP to Miltiradiene.
Oxidation of Miltiradiene to Ferruginol

Following the formation of the miltiradiene skeleton, a series of oxidative reactions occur. The first and most well-characterized step is the conversion of miltiradiene to ferruginol, a critical intermediate.

  • CYP76AH1 (Miltiradiene Oxidase): This cytochrome P450 monooxygenase catalyzes a four-electron oxidation cascade on miltiradiene to produce ferruginol. This reaction involves the aromatization of one of the rings.

Ferruginol_Formation Miltiradiene Miltiradiene Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH1

Conversion of Miltiradiene to Ferruginol.
Downstream Modifications to this compound

The pathway from ferruginol to this compound involves a series of further oxidative modifications, although not all enzymes have been fully characterized. The proposed pathway involves intermediates such as miltirone and other tanshinone precursors. Other cytochrome P450 enzymes, dehydrogenases, and reductases are thought to be involved in these final steps.

Dihydrotanshinone_I_Biosynthesis GGPP Geranylgeranyl Diphosphate CPP (+)-Copalyl Diphosphate GGPP->CPP SmCPS Miltiradiene Miltiradiene CPP->Miltiradiene SmKSL Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH1 Intermediates Series of Intermediates (e.g., Miltirone) Ferruginol->Intermediates CYPs, Dehydrogenases Dihydrotanshinone_I This compound Intermediates->Dihydrotanshinone_I Unknown Enzymes

Overview of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of signaling pathways and transcription factors.

Jasmonate Signaling

Jasmonic acid (JA) and its derivatives are potent elicitors of tanshinone biosynthesis. The JA signaling pathway involves the degradation of JAZ repressor proteins, which leads to the activation of downstream transcription factors that upregulate the expression of biosynthetic genes.

JA_Signaling_Pathway cluster_nucleus Nucleus JAZ JAZ Repressor TF Transcription Factors (e.g., SmWRKY33, SmMYB76) JAZ->TF Inhibits Proteasome 26S Proteasome JAZ->Proteasome Degradation Biosynthetic_Genes Tanshinone Biosynthetic Genes (SmCPS, SmKSL, CYP76AH1) TF->Biosynthetic_Genes Activates JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 SCF_COI1->JAZ Targets for degradation

Simplified Jasmonate signaling pathway regulating tanshinone biosynthesis.
Light Signaling

Light is another crucial factor influencing tanshinone accumulation. There is evidence of crosstalk between light and jasmonate signaling pathways. Light-responsive transcription factors, such as SmHY5, can interact with other regulatory proteins to modulate the expression of tanshinone biosynthetic genes.

Light_JA_Crosstalk Light Light SmHY5 SmHY5 Light->SmHY5 Stabilizes Regulatory_Complex SmHY5-SmBBXs Complex SmHY5->Regulatory_Complex SmBBXs SmBBXs SmBBXs->Regulatory_Complex Tanshinone_Biosynthesis Tanshinone Biosynthesis Genes Regulatory_Complex->Tanshinone_Biosynthesis Co-regulates JA_Signaling JA Signaling Pathway JA_Signaling->Tanshinone_Biosynthesis

Crosstalk between light and jasmonate signaling in regulating tanshinone biosynthesis.

Quantitative Data

The following tables summarize the available quantitative data on the concentration of this compound and related compounds in Salvia miltiorrhiza.

Table 1: Concentration of this compound and Other Major Tanshinones in Salvia miltiorrhiza

CompoundPlant MaterialConcentration (mg/g DW)Reference(s)
This compoundHairy Roots0.01 - 0.5
Roots0.05 - 0.74
CryptotanshinoneHairy Roots0.1 - 2.5
Roots0.2 - 3.6
Tanshinone IHairy Roots0.05 - 1.0
Roots0.1 - 1.1
Tanshinone IIAHairy Roots0.2 - 5.0
Roots0.8 - 2.8

Table 2: Effect of Genetic Engineering on Tanshinone Production in S. miltiorrhiza Hairy Roots

Transgene(s) OverexpressedFold Increase in Total TanshinonesReference(s)
SmGGPPS1~2-5
SmSCR1~1.5

Note: The concentrations and fold increases can vary significantly depending on the specific transgenic line, culture conditions, and analytical methods used.

Experimental Protocols

Quantification of this compound and Other Tanshinones by HPLC

This protocol describes the extraction and quantification of major tanshinones from Salvia miltiorrhiza plant material.

Workflow Diagram:

HPLC_Workflow start Start: Plant Material Collection drying Drying and Grinding start->drying extraction Ultrasonic Extraction (Methanol/Dichloromethane) drying->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification end End: Data Analysis quantification->end

Workflow for HPLC quantification of tanshinones.

Methodology:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., hairy roots, roots) and freeze-dry or oven-dry at 50-60°C to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., methanol/dichloromethane 3:1 v/v or 70% methanol).

    • Perform ultrasonic-assisted extraction for 30-60 minutes.

    • Centrifuge the extract at 12,000 x g for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid or acetic acid). A typical gradient might start at 60% acetonitrile and increase to 90% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270 nm or 254 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound, cryptotanshinone, tanshinone I, and tanshinone IIA of known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Quantify the tanshinones in the samples by comparing their peak areas to the calibration curves.

In Vitro Enzyme Assay for SmCPS and SmKSL

This protocol is adapted from assays for homologous diterpene synthases and can be used to determine the activity of SmCPS and SmKSL.

Workflow Diagram:

Enzyme_Assay_Workflow start Start: Recombinant Enzyme Purification reaction_setup Reaction Mixture Preparation (Buffer, MgCl2, DTT) start->reaction_setup enzyme_addition Add Enzyme reaction_setup->enzyme_addition substrate_addition Initiate with Substrate (GGPP for CPS, CPP for KSL) enzyme_addition->substrate_addition incubation Incubation (e.g., 30°C) substrate_addition->incubation quenching Stop Reaction (e.g., EDTA) incubation->quenching extraction Product Extraction (Hexane) quenching->extraction analysis GC-MS Analysis extraction->analysis end End: Data Analysis analysis->end

Workflow for in vitro diterpene synthase assay.

Methodology:

  • Enzyme Preparation:

    • Express recombinant SmCPS and SmKSL in a suitable host (e.g., E. coli) and purify the proteins.

  • Reaction Setup:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

    • In a glass vial, combine the assay buffer and the purified enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate: GGPP for the SmCPS assay or (+)-CPP for the SmKSL assay.

    • Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

  • Product Extraction and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., 0.5 M EDTA).

    • For GC-MS analysis, the diphosphate group of (+)-CPP can be removed by treatment with alkaline phosphatase to yield (+)-copalol.

    • Extract the products with an equal volume of hexane.

    • Analyze the organic phase by GC-MS to identify and quantify the products ( (+)-copalol for SmCPS and miltiradiene for SmKSL) by comparison to authentic standards.

In Vitro Enzyme Assay for CYP76AH1

This protocol is based on the characterization of recombinant CYP76AH1.

Methodology:

  • Microsome Preparation:

    • Express recombinant CYP76AH1 and a suitable cytochrome P450 reductase (e.g., from Arabidopsis thaliana or Salvia miltiorrhiza) in a host system like yeast (Saccharomyces cerevisiae).

    • Prepare microsomal fractions from the yeast cells.

  • Reaction Setup:

    • In a reaction tube, combine the microsomal preparation with a buffer (e.g., 90 mM Tris-HCl, pH 7.5).

    • Add the substrate, miltiradiene, dissolved in a suitable solvent.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at 28-30°C with shaking for 1-3 hours.

  • Product Extraction and Analysis:

    • Stop the reaction by extracting the mixture with an equal volume of ethyl acetate.

    • Analyze the organic extract by GC-MS to identify and quantify the product, ferruginol, by comparison with an authentic standard.

Conclusion

The elucidation of the this compound biosynthetic pathway has provided a solid foundation for the metabolic engineering of Salvia species and heterologous production systems to increase the supply of this valuable medicinal compound. While the core pathway has been largely established, further research is needed to fully characterize the downstream enzymes and the intricate regulatory networks that control tanshinone biosynthesis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel and manipulate this important metabolic pathway. The lack of publicly available kinetic data for the key enzymes highlights a significant area for future investigation, which would be invaluable for developing accurate metabolic models and designing more effective metabolic engineering strategies.

References

An In-Depth Technical Guide to Dihydrotanshinone I: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I is a lipophilic abietane diterpenoid quinone extracted from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1][2][3] As one of the major bioactive constituents of Danshen, this compound has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[4] This technical guide provides a comprehensive overview of its physical and chemical properties, key biological signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound presents as a red, needle-like crystalline powder.[1] It is a member of the tanshinone family, characterized by a diterpenoid quinone structure.

General and Physical Properties

The primary physical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Appearance Red powder / Red needle-like crystals
Melting Point 214.0 to 218.0 °C
Boiling Point 479.2 ± 45.0 °C (Predicted)
Density 1.32 ± 0.1 g/cm³ (Predicted)
Chemical Identifiers

Key chemical identifiers for this compound are essential for database searches and regulatory documentation.

IdentifierValueSource(s)
Molecular Formula C₁₈H₁₄O₃
Molecular Weight 278.30 g/mol
CAS Number 87205-99-0
IUPAC Name (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione
Solubility

This compound is a lipophilic compound with poor aqueous solubility.

SolventSolubilitySource(s)
Water Slightly soluble / 12.9 mg/L (estimated)
Ethanol Soluble; 1 mg/mL
DMSO Soluble; 3.85 mg/mL
Methanol Soluble
Acetone Soluble
Ether Soluble
Benzene Soluble
Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: Recommended storage is at 2-8°C, protected from light. For long-term storage, powder can be kept at -20°C for up to 3 years, and solutions in solvent can be stored at -80°C for up to 1 year.

  • Chemical Stability: While generally stable under recommended conditions, one study noted that this compound concentrations can decrease in DMSO and aqueous solutions over 24 hours.

Spectral Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

TechniqueData and InterpretationSource(s)
UV-Vis Maximum absorbance (λmax) at 239 nm .
¹³C NMR A literature reference points to ¹³C NMR data being available in Phytochemistry, 30, 2791 (1991). The data is accessible through spectral databases.
Mass Spec. Molecular Ion: [M+H]⁺. Fragmentation patterns are used to identify metabolites, which primarily involve dehydrogenation, hydroxylation, and furan ring cleavage.
FT-IR Expected peaks include C=O stretching for the quinone system (~1650-1700 cm⁻¹), C-O stretching for the furan ring (~1000-1300 cm⁻¹), and C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹).

Biological Activities and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways. Its primary activities are centered around anti-inflammatory, anti-cancer, and cardiovascular protective mechanisms.

Anti-Inflammatory Activity: TLR4/NF-κB Pathway

In inflammatory conditions, this compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved primarily through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), this compound can block TLR4 dimerization, which in turn prevents the recruitment of the adaptor protein MyD88. This disruption inhibits the downstream activation of NF-κB, a master regulator of inflammation, leading to decreased expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Dimer LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits DHT This compound DHT->TLR4 Inhibits Dimerization TAK1 TAK1 MyD88->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active NF-κB (Active) NFkB->NFkB_active Released NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Anti-inflammatory pathway of this compound.
Anti-Cancer Activity: Caspase-Dependent Apoptosis

This compound induces programmed cell death (apoptosis) in various cancer cell lines. The mechanism is often caspase-dependent and can be triggered by internal stressors, such as an increase in reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.

G cluster_cell Cancer Cell DHT This compound ROS ↑ Reactive Oxygen Species (ROS) DHT->ROS Induces Mito Mitochondria ROS->Mito Stress CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Recruits Apoptosome Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Cleaves to activate ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves to activate Casp3 Caspase-3 PARP PARP Casp3->PARP Cleaves CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Caspase-dependent apoptosis induced by this compound.

Experimental Protocols

The following section details methodologies for the isolation and biological evaluation of this compound.

Isolation from Salvia miltiorrhiza

This protocol describes a common method for extracting and purifying this compound and other tanshinones.

A. Crude Extraction

  • Maceration: Powder the dried roots of S. miltiorrhiza.

  • Solvent Extraction: Reflux 1 kg of the powdered root with 95% ethanol at a 1:10 (w/v) ratio for 2 hours. Repeat the extraction twice.

  • Concentration: Pool the ethanol extracts, filter, and concentrate using a rotary evaporator under vacuum to remove the solvent.

  • Resuspension: Dilute the resulting crude extract with deionized water.

B. Purification by Column Chromatography

  • Resin Selection: Use a macroporous adsorption resin (e.g., D101) for initial enrichment.

  • Loading: Load the resuspended crude extract onto the equilibrated D101 column.

  • Fractionation: Elute the column with a stepwise gradient of ethanol in water.

    • Wash with 0% and 45% ethanol to remove impurities.

    • Elute the target tanshinones with 90% ethanol.

  • Semi-Preparative HPLC

    • Column: Use a C18 reverse-phase column (e.g., Waters RP-C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient of methanol (Solvent A) and water with 0.1% acetic acid (Solvent B).

    • Gradient: A typical gradient can be 55-90% Solvent A over 45 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the eluent at 254 nm.

    • Collection: Collect the fraction corresponding to the retention time of a this compound standard.

In Vitro Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

G start Seed cells in 6-well plates culture Culture for 24h start->culture treat Treat with this compound (e.g., 1, 2, 4 µg/mL) and controls culture->treat incubate Incubate for 24h treat->incubate harvest Harvest cells (trypsinize + collect supernatant) incubate->harvest wash1 Wash cells with cold PBS (x2) harvest->wash1 resuspend Resuspend in 1X Annexin Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_dark Incubate 15 min at RT in dark stain->incubate_dark analyze Analyze by Flow Cytometry incubate_dark->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells and appropriate culture medium

  • This compound stock solution (in DMSO)

Protocol:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1, 2, 4 µg/mL) and a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Conclusion

This compound is a pharmacologically significant natural product with well-defined physical and chemical properties. Its potent anti-inflammatory and anti-cancer activities are mediated through the modulation of critical cellular signaling pathways, including NF-κB and caspase-dependent apoptosis. The standardized protocols provided herein offer a foundation for researchers to further investigate its therapeutic potential and mechanism of action in various disease models. Continued research into this compound may lead to the development of novel therapeutics for inflammatory diseases and cancer.

References

Unveiling the Three-Dimensional Architecture of Dihydrotanshinone I: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of Dihydrotanshinone I, a bioactive natural product isolated from the roots of Salvia miltiorrhiza. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular architecture, the experimental protocols for its structural determination, and its interactions with key biological signaling pathways.

Core Crystallographic Data

The three-dimensional structure of this compound was elucidated through single-crystal X-ray diffraction analysis. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 270578, reveals a monoclinic crystal system with the space group P2₁/c. A summary of the key crystallographic parameters is presented in Table 1.

Parameter Value
CCDC Deposition Number270578
Empirical formulaC₁₈H₁₄O₃
Formula weight278.30
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.596(2) Å, α = 90°b = 10.398(2) Å, β = 107.89(3)°c = 12.879(3) Å, γ = 90°
Volume1346.4(5) ų
Z4
Density (calculated)1.373 Mg/m³
Absorption coefficient0.093 mm⁻¹
F(000)584

Table 1: Crystal Data and Structure Refinement for this compound. This table summarizes the fundamental crystallographic data obtained from the X-ray diffraction experiment.

Molecular Geometry

The analysis of the crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the molecule's conformation and its potential interactions with biological targets. Selected key geometric parameters are detailed in the following tables.

Bond Length (Å)
O1-C111.218(3)
O2-C101.221(3)
O3-C21.377(3)
O3-C121.381(3)
C1-C21.341(4)
C9-C101.478(4)
C10-C111.542(4)
C11-C121.468(4)

Table 2: Selected Bond Lengths for this compound. This table presents a selection of significant bond lengths within the molecular structure.

Atoms Angle (°)
C2-O3-C12106.0(2)
O1-C11-C10121.6(3)
O1-C11-C12120.3(3)
O2-C10-C9121.2(3)
O2-C10-C11120.9(3)
C1-C2-O3110.6(3)

Table 3: Selected Bond Angles for this compound. This table highlights key bond angles that define the molecular geometry.

Atoms Angle (°)
C12-O3-C2-C1-0.1(4)
C2-O3-C12-C110.4(3)
C2-O3-C12-C13-179.3(2)
C9-C10-C11-O1-4.4(4)
C9-C10-C11-C12175.7(2)
O2-C10-C11-O1178.0(3)

Table 4: Selected Torsion Angles for this compound. This table provides insight into the conformational flexibility and spatial arrangement of the molecule.

Experimental Protocols

The determination of the this compound crystal structure involved the following key steps:

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of chloroform and methanol at room temperature.

Data Collection

A red, prism-shaped crystal with dimensions 0.28 mm x 0.24 mm x 0.20 mm was selected for data collection. The crystallographic data were collected on a Bruker SMART APEX II CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å). A total of 7853 reflections were collected, of which 2359 were unique.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the refined structure was 0.0485.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Compound This compound Solvent Chloroform/Methanol Mixture Compound->Solvent Crystallization Slow Evaporation at Room Temperature Solvent->Crystallization Mounting Mount Crystal on Diffractometer Crystallization->Mounting Xray Irradiate with MoKα X-rays Mounting->Xray Detector Collect Diffraction Pattern (Bruker SMART APEX II) Xray->Detector DirectMethods Solve Structure (SHELXS97 - Direct Methods) Detector->DirectMethods Refinement Refine Structure (SHELXL97 - Full-matrix least-squares) DirectMethods->Refinement Validation Validate and Finalize Structure Refinement->Validation

Experimental Workflow for Crystal Structure Determination

Interaction with Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. Understanding its interaction with these pathways at a molecular level is crucial for drug development.

EGFR Signaling Pathway

This compound has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. By binding to EGFR, it can block downstream signaling cascades that promote cell proliferation and survival.

EGFR_pathway Inhibition of EGFR Signaling by this compound DHT1 This compound EGFR EGFR DHT1->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of EGFR Signaling by this compound
Wnt/β-catenin Signaling Pathway

Another important target of this compound is the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in various diseases, including cancer. This compound can interfere with this pathway, leading to the suppression of target gene expression involved in cell proliferation and differentiation.

Wnt_pathway Inhibition of Wnt/β-catenin Signaling by this compound cluster_nucleus DHT1 This compound BetaCatenin β-catenin DHT1->BetaCatenin Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B GSK3B->BetaCatenin Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Inhibition of Wnt/β-catenin Signaling by this compound

This comprehensive analysis of the crystal structure of this compound, coupled with an understanding of its interactions with key signaling pathways, provides a solid foundation for future drug design and development efforts targeting a range of diseases.

Quantum Mechanical Insights into Dihydrotanshinone I: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotanshinone I, a key bioactive compound isolated from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological activities. While experimental studies have elucidated many of its biological functions, a deep understanding of its electronic structure and reactivity at the quantum level remains largely unexplored in publicly available literature. This technical guide provides a comprehensive theoretical framework and a detailed methodological protocol for conducting quantum mechanical studies on this compound, primarily focusing on Density Functional Theory (DFT). The objective is to equip researchers and drug development professionals with the necessary knowledge to investigate the intrinsic electronic properties of this compound, which are crucial for understanding its mechanism of action, designing derivatives with enhanced activity, and predicting its behavior in biological systems. This document outlines the computational procedures for geometry optimization, vibrational analysis, and the calculation of various electronic descriptors. Furthermore, it presents a standardized format for data presentation and visualizations of computational workflows to facilitate a deeper understanding of the molecule's quantum mechanical characteristics.

Introduction to this compound

This compound is a natural abietane diterpenoid derived from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1][2] It has demonstrated a wide range of biological effects, including antitumor, anti-inflammatory, and cardiovascular protective activities.[3] Recent studies have explored its potential in inhibiting cancer cell proliferation and inducing apoptosis.[2][4] Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, have been employed to investigate its interaction with biological targets like the epidermal growth factor receptor (EGFR) and cytochrome P450 enzymes. These studies suggest that the efficacy of this compound is intimately linked to its molecular structure and electronic properties.

However, a fundamental understanding of its chemical reactivity, stability, and spectroscopic properties from a quantum mechanical perspective is essential for rational drug design and development. Quantum mechanical calculations can provide invaluable insights into the electronic distribution, orbital energies, and electrostatic potential of this compound, which govern its intermolecular interactions and reactivity.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.

The core of DFT lies in solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that has the same electron density as the real, interacting system. The total energy in DFT is expressed as a functional of the electron density and includes terms for the kinetic energy of the non-interacting electrons, the classical Coulomb interaction between the electrons and the nuclei, and the exchange-correlation energy. The exchange-correlation functional accounts for all the complex quantum mechanical effects of exchange and electron correlation.

For a molecule like this compound, DFT can be employed to calculate a variety of properties, including:

  • Optimized molecular geometry: The lowest energy arrangement of atoms in the molecule.

  • Vibrational frequencies: To confirm the stability of the optimized geometry and to predict infrared and Raman spectra.

  • Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

  • Molecular electrostatic potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions.

  • Atomic charges: To understand the charge distribution within the molecule.

Experimental Protocols: A DFT Study of this compound

The following section outlines a detailed protocol for a comprehensive DFT study of this compound.

Software and Computational Details

A typical DFT study can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. A commonly used and well-balanced combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

Step-by-Step Methodology
  • Input Structure Preparation: The initial 3D structure of this compound can be obtained from crystallographic data or built using molecular modeling software. The chemical structure is C₁₈H₁₄O₃.

  • Geometry Optimization: A geometry optimization calculation is performed to find the minimum energy structure of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable conformation.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is carried out. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

  • Electronic Property Analysis:

    • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This map helps in identifying the sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the charge distribution, hybridization, and intramolecular interactions.

Data Presentation

The quantitative data obtained from the DFT calculations should be summarized in clearly structured tables for easy comparison and analysis.

PropertyCalculated ValueUnits
Total EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Key Vibrational FrequenciesValuecm⁻¹
Selected Bond Lengths (e.g., C=O)ValueÅngströms (Å)
Selected Bond Angles (e.g., O-C-C)ValueDegrees (°)

Table 1: Calculated Quantum Mechanical Properties of this compound.

AtomMulliken ChargeNatural Population Analysis (NPA) Charge
O1ValueValue
O2ValueValue
O3ValueValue
C1ValueValue
...ValueValue

Table 2: Calculated Atomic Charges for this compound.

Visualization of Computational Workflow and Molecular Properties

Visualizations are essential for understanding the complex relationships in computational chemistry studies. The following diagrams, generated using the DOT language, illustrate the workflow and key molecular properties.

G cluster_workflow Computational Workflow for DFT Analysis Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization Initial Coordinates Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry Electronic Property Analysis Electronic Property Analysis Frequency Calculation->Electronic Property Analysis Verified Minimum Data Interpretation Data Interpretation Electronic Property Analysis->Data Interpretation Calculated Properties

Figure 1: A generalized workflow for a DFT study of this compound.

G cluster_properties Relationship between Calculated Electronic Properties HOMO HOMO Energy Gap Energy Gap HOMO->Energy Gap LUMO LUMO LUMO->Energy Gap Reactivity Reactivity Energy Gap->Reactivity Interaction Sites Interaction Sites Reactivity->Interaction Sites MEP MEP MEP->Interaction Sites

Figure 2: Interrelation of key electronic properties derived from DFT.

Conclusion and Future Directions

References

Natural abundance and variation of Dihydrotanshinone I in Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Abundance and Variation of Dihydrotanshinone I in Salvia miltiorrhiza

Introduction

Salvia miltiorrhiza, commonly known as Danshen or red sage, is a perennial plant belonging to the Lamiaceae family.[1] For centuries, its dried roots have been a cornerstone of traditional Chinese medicine, primarily for treating cardiovascular and cerebrovascular diseases.[1][2] The therapeutic efficacy of Salvia miltiorrhiza is attributed to its rich profile of bioactive secondary metabolites. These are broadly classified into two major groups: water-soluble phenolic acids and lipid-soluble diterpenoid quinones, known as tanshinones.[3][4]

Among the lipophilic constituents, this compound is a significant abietane diterpenoid. It is one of the major tanshinones found in the plant, alongside cryptotanshinone, tanshinone I, and tanshinone IIA. This compound has garnered considerable attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. This guide provides a comprehensive overview of the natural abundance and variation of this compound in Salvia miltiorrhiza, intended for researchers, scientists, and professionals in drug development.

Natural Abundance and Distribution

This compound, like other tanshinones, primarily accumulates in the roots of Salvia miltiorrhiza. The concentration of these lipophilic compounds is generally low in the aerial parts of the plant, such as the stems and leaves. The biosynthesis and storage in the roots are a characteristic feature of the plant's secondary metabolism.

The content of this compound can vary significantly depending on several factors, including the genetic background of the plant, its developmental stage, and the environmental conditions in which it is grown. Furthermore, in vitro systems like hairy root cultures have been developed as a means to produce tanshinones, and the yields of this compound in these systems can be manipulated through various biotechnological approaches.

Data on this compound Content

The following tables summarize the quantitative data on the concentration of this compound in various samples of Salvia miltiorrhiza, as reported in different studies.

Sample TypeThis compound Content (μg/g or ng/mg Dry Weight)Reference
S. miltiorrhiza Decoction Pieces856.92 μg/g
Crude S. miltiorrhiza Extract64.0 ng/mg
Wine-Processed S. miltiorrhiza Extract72.3 ng/mg
S. miltiorrhiza Extract (5% Acetic Acid + Ethanol)0.74 μg/mg
Hairy Root LineThis compound Content (mg/g Dry Weight)Culture Conditions / Genetic ModificationReference
Wild Type (WT)Approx. 0.25 mg/g-
Control (pCAMBIA1304 empty vector)Approx. 0.25 mg/g-
OESmERF1b-like (Overexpression line)Approx. 0.35 mg/gOverexpression of SmERF1b-like gene
Control (Blank vector)Approx. 1.2 mg/g-
SmSCR1-OE-11 (Overexpression line)Approx. 2.0 mg/gOverexpression of SmSCR1 gene
SmSCR1-SRDX (Suppression line)Approx. 0.8 mg/gSuppression of SmSCR1 gene

Biosynthesis of this compound

Tanshinones are diterpenoids, and their biosynthesis in Salvia miltiorrhiza originates from the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways: the mevalonate (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. The MEP pathway is considered to be the primary contributor to tanshinone biosynthesis.

IPP and DMAPP are condensed to form geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids. A series of cyclization and oxidation reactions, catalyzed by various enzymes including terpene synthases and cytochrome P450s, then leads to the formation of the diverse array of tanshinones.

Biosynthetic Pathway of this compound MVA MVA Pathway (Cytoplasm) IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastid) MEP->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP GGPPS Copalyl_diphosphate (+)-Copalyl diphosphate GGPP->Copalyl_diphosphate SmCPS Miltiradiene Miltiradiene Copalyl_diphosphate->Miltiradiene SmKSL Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AHs Intermediate_steps Multiple Enzymatic Steps (Oxidation, etc.) Ferruginol->Intermediate_steps Dihydrotanshinone_I This compound Intermediate_steps->Dihydrotanshinone_I Experimental Workflow for this compound Quantification Sample_Collection Sample Collection (e.g., S. miltiorrhiza roots) Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Extraction Solvent Extraction (e.g., 70% Methanol) Drying_Grinding->Extraction Centrifugation_Filtration Centrifugation / Filtration Extraction->Centrifugation_Filtration HPLC_Analysis HPLC Analysis Centrifugation_Filtration->HPLC_Analysis Data_Processing Data Processing (Peak Integration, Calibration Curve) HPLC_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification

References

An In-depth Technical Guide on the Stability and Degradation of Dihydrotanshinone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTS), a lipophilic abietane diterpenoid quinone, is a bioactive compound extracted from the dried root of Salvia miltiorrhiza Bunge, commonly known as Danshen.[1] It has attracted considerable scientific interest due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities. For any compound with therapeutic potential, a comprehensive understanding of its stability and degradation characteristics is paramount for the development of safe, effective, and reliable pharmaceutical products. This technical guide provides a detailed overview of the current knowledge regarding the stability and degradation profile of this compound, encompassing factors that influence its stability, analytical methodologies for its evaluation, and insights into its degradation pathways.

Core Concepts: Stability and Degradation

The chemical stability of an active pharmaceutical ingredient (API) such as this compound is a fundamental quality attribute. The degradation of an API can result in a reduction of its therapeutic efficacy, the emergence of potentially harmful byproducts, and changes in its bioavailability. To proactively identify potential degradation products and pathways, forced degradation studies are indispensable. These studies subject the drug substance to a variety of stress conditions, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis, to accelerate the degradation process.[2]

Factors Influencing the Stability of this compound

Several factors have been identified to affect the stability of this compound:

  • Solvents: DHTS has demonstrated instability in commonly used laboratory solvents. Research indicates that the concentration of this compound decreases rapidly in dimethylsulfoxide (DMSO), where it undergoes conversion to Tanshinone I. The same study also observed a decrease in the concentration of all tested tanshinones, including this compound, in aqueous solutions over a 24-hour period.

  • pH: Although specific investigations into the impact of pH on the stability of DHTS are limited, the chemical structure of tanshinones suggests a potential susceptibility to hydrolysis under both acidic and basic conditions.

  • Temperature: Thermal stability is a critical consideration. While this compound is reported to be "stable under recommended storage conditions," it is also noted that hazardous decomposition products, such as carbon oxides, can be generated under fire conditions.[3]

  • Light: The presence of a chromophore within the molecular structure of this compound indicates a potential for photosensitivity. Exposure to light, particularly ultraviolet (UV) radiation, may induce photodegradation.

Data Presentation: Summary of Stability Data

To date, there is a notable absence of comprehensive, publicly available quantitative data from forced degradation studies on this compound. The existing literature primarily offers qualitative observations regarding its instability in specific solvents. To guide future research and establish a standardized format for data presentation, the following tables are proposed to summarize quantitative stability data as it becomes available.

Table 1: Summary of this compound Degradation under Forced Degradation Conditions

Stress ConditionParameters (e.g., Concentration, Temperature, Duration)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (if identified)
Acid Hydrolysis 0.1 M HCl, 60°C, 24hData Not AvailableData Not AvailableData Not Available
Base Hydrolysis 0.1 M NaOH, 60°C, 24hData Not AvailableData Not AvailableData Not Available
Oxidative Degradation 3% H₂O₂, RT, 24hData Not AvailableData Not AvailableData Not Available
Photodegradation UV light (254 nm), Solid-state, 24hData Not AvailableData Not AvailableData Not Available
Thermal Degradation 80°C, Solid-state, 48hData Not AvailableData Not AvailableData Not Available

Table 2: Stability of this compound in Different Solvents

SolventConcentration of DHTSStorage Condition (Temperature, Duration)% Remaining this compoundIdentified Degradation Products
DMSO Data Not AvailableData Not AvailableDecreased RapidlyTanshinone I
Aqueous Solution Data Not Available24hDecreasedData Not Available
Ethanol 1 mg/mLData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The establishment of detailed experimental protocols is crucial for ensuring the reproducibility of stability and degradation studies. The following sections provide generalized protocols for conducting forced degradation studies, which should be tailored and optimized for this compound.

General Protocol for Forced Degradation Studies

Objective: To generate and identify potential degradation products of this compound under a range of stress conditions.

Materials:

  • This compound (of known purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Photodiode Array (PDA) detector

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a precisely known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • A specific volume of the stock solution is mixed with an equal volume of 0.1 M HCl.

    • The resulting solution is maintained at a controlled temperature (e.g., 60°C) for a predetermined duration (e.g., with aliquots taken at 2, 4, 8, and 24 hours).

    • At each designated time point, an aliquot is withdrawn, neutralized with 0.1 M NaOH, and diluted with the mobile phase to a concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • A specific volume of the stock solution is combined with an equal volume of 0.1 M NaOH.

    • The procedure follows that of acid hydrolysis, with the aliquots being neutralized with 0.1 M HCl.

  • Oxidative Degradation:

    • A specific volume of the stock solution is mixed with an equal volume of 3% H₂O₂.

    • The solution is kept at room temperature for a defined period, ensuring protection from light.

    • At each time point, an aliquot is withdrawn and diluted with the mobile phase for subsequent HPLC analysis.

  • Thermal Degradation (Solid State):

    • A precisely weighed amount of solid this compound is placed in a clean, dry vial.

    • The solid is then exposed to an elevated temperature (e.g., 80°C) in a thermostatic oven for a specified duration.

    • At each time point, a weighed portion of the solid is dissolved in a suitable solvent and diluted for HPLC analysis.

  • Photodegradation (Solid State):

    • A thin, uniform layer of solid this compound is spread in a petri dish.

    • The sample is exposed to UV light (e.g., at 254 nm) within a photostability chamber for a defined period.

    • A control sample, shielded from light, should be maintained under the same temperature conditions.

    • At each time point, a solution of the solid is prepared for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of effectively separating this compound from its degradation products.

Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.

  • A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient elution should be employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B. This ensures the effective separation of polar degradation products and the more lipophilic parent compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: A suitable wavelength for monitoring both this compound and its potential degradation products should be determined through UV-Vis spectral analysis (e.g., 270 nm).

  • Injection Volume: 10 µL

Method Validation: The developed analytical method must be rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4]

Mandatory Visualization

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Data_Evaluation Data Evaluation DHT_Solid This compound (Solid) Thermal Thermal (e.g., 80°C) DHT_Solid->Thermal Photolytic Photolytic (e.g., UV light) DHT_Solid->Photolytic DHT_Solution This compound (Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) DHT_Solution->Acid Base Basic (e.g., 0.1M NaOH, 60°C) DHT_Solution->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) DHT_Solution->Oxidative Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization if applicable Dilution Dilution Neutralization->Dilution HPLC Stability-Indicating HPLC-UV/PDA Analysis Dilution->HPLC Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics Pathway_Elucidation Degradation Pathway Elucidation HPLC->Pathway_Elucidation Method_Validation Method Validation HPLC->Method_Validation

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are attributed to its ability to modulate key signaling pathways that are integral to cell proliferation, survival, and inflammation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in the regulation of cell growth and proliferation. Dysregulation of EGFR signaling is a well-established driver of many types of cancer. This compound has emerged as a potential inhibitor of the EGFR signaling pathway.[5] Studies have demonstrated that it can inhibit the phosphorylation of EGFR and its downstream signaling molecules in a dose-dependent manner.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3_p STAT3 (p) EGFR->STAT3_p DHTS This compound DHTS->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Survival Cell Survival mTOR->Survival STAT3_p->Proliferation STAT3_p->Survival

Caption: Inhibition of the EGFR signaling pathway by this compound.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway represents another critical signaling cascade involved in cell growth, differentiation, and survival. The constitutive activation of this pathway is a common feature in a variety of cancers. This compound has been shown to effectively suppress the activation of the JAK2/STAT3 signaling pathway. It achieves this by inhibiting the phosphorylation of both JAK2 and STAT3, which in turn leads to a reduction in the nuclear translocation of STAT3 and the subsequent downregulation of its target genes.

JAK2_STAT3_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization DHTS This compound DHTS->JAK2 inhibits TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->TargetGenes nuclear translocation & transcription Proliferation Cell Proliferation TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Conclusion

This compound stands out as a natural compound with significant therapeutic promise. However, its observed instability in certain solvents underscores the critical need for thorough stability and degradation investigations. This technical guide has delineated the primary factors that influence its stability, presented a structured framework for conducting and documenting forced degradation studies, and provided visual representations of its interactions with key cellular signaling pathways. There is a pressing need for further research to generate quantitative data on its degradation, to elucidate the structures of its degradation products, and to develop and validate robust stability-indicating analytical methods. The outcomes of such studies will be pivotal for the successful formulation and development of stable and effective pharmaceutical products containing this compound.

References

The Pharmacokinetic Profile of Dihydrotanshinone I: A Deep Dive into Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTI), a lipophilic abietane diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in preclinical research for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[1][2] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of DHTI is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of DHTI, detailing experimental protocols and visualizing key pathways to support further research and drug development endeavors.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rat models. These studies reveal key insights into its absorption, distribution, and elimination characteristics.

Absorption and Bioavailability

Following oral administration in rats, this compound is absorbed, with peak plasma concentrations (Cmax) observed at approximately 0.79 hours.[3] However, the bioavailability of DHTI is suggested to be poor, a characteristic that may be influenced by its poor lipid-water partition coefficient.[4][5] Nanoparticle formulations, such as encapsulation with bovine serum albumin (BSA), have been explored to enhance its bioavailability.

A comparative study in rats demonstrated that the oral administration of a liposoluble extract of Salvia miltiorrhiza resulted in a significantly higher area under the curve (AUC) and Cmax for this compound compared to the administration of the pure compound. This suggests that other constituents within the extract may enhance its absorption.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL) 3.23 ± 1.40
Tmax (h) 0.79 ± 0.19
AUC (ng·h/mL) 10.2 ± 3.90
t1/2 (h) 1.69 ± 0.29

Data from oral administration of a standardized fraction of Salvia miltiorrhiza (PF2401-SF) to male Sprague-Dawley rats.

Distribution

Tissue distribution studies in rats following oral administration of this compound, both as a pure compound and as part of a liposoluble extract, indicate that the compound is distributed to various organs, including the lung, heart, kidney, liver, and brain. The presence of co-existing constituents in the Salvia miltiorrhiza extract appears to promote the distribution of tanshinones into tissues.

Metabolism

In vitro studies using rat liver microsomes have begun to elucidate the metabolic fate of this compound. Fifteen phase I metabolites and two phase II metabolites have been identified in rat bile. The primary metabolic pathways for phase I metabolism include dehydrogenation, hydroxylation, furan ring cleavage, and oxidation. Phase II metabolism mainly involves sulfation. The specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound are yet to be fully characterized, though studies on similar tanshinones suggest the involvement of various CYP and UGT isoforms.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used in the pharmacokinetic and pharmacodynamic evaluation of this compound.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in vivo pharmacokinetic study is depicted below.

cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Plasma Preparation cluster_analysis Quantification cluster_pk Pharmacokinetic Analysis Acclimatization Acclimatize Male Sprague-Dawley Rats Dosing Oral or Intravenous Administration of this compound Acclimatization->Dosing Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Centrifuge Blood to Obtain Plasma Sampling->Processing Analysis UPLC-MS/MS Analysis Processing->Analysis PK_Analysis Calculate Pharmacokinetic Parameters Analysis->PK_Analysis cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_quantification Quantification Extraction Protein Precipitation (e.g., with acetonitrile) Separation UPLC with C18 Column Extraction->Separation Detection ESI-MS/MS in Multiple Reaction Monitoring (MRM) Mode Separation->Detection Quantification Calibration Curve using Internal Standard Detection->Quantification cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Metabolite Identification Incubation Incubate this compound with Rat Liver Microsomes and NADPH Quenching Stop Reaction with Cold Acetonitrile Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) pEGFR->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes DHTI This compound DHTI->pEGFR Inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Gene Transcription Nucleus->Gene DHTI This compound DHTI->pJAK2 Inhibits Stimuli PAMPs/DAMPs NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruits ASC->Inflammasome Caspase1->Inflammasome ActiveCaspase1 Active Caspase-1 Inflammasome->ActiveCaspase1 Cleavage IL1b Pro-IL-1β -> IL-1β ActiveCaspase1->IL1b Cleavage DHTI This compound DHTI->ASC Inhibits Oligomerization

References

Methodological & Application

Application Notes and Protocols: Dihydrotanshinone I as a Potential Therapeutic Agent for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrotanshinone I (DHTS), a lipophilic phenanthraquinone compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has demonstrated significant anti-tumor effects in various cancers, including hepatocellular carcinoma (HCC).[1][2] HCC is a leading cause of cancer-related mortality worldwide, and the development of novel therapeutic agents is a critical unmet need.[1][3] These application notes provide a comprehensive overview of the mechanism of action of this compound in HCC, along with detailed protocols for key in vitro experiments to evaluate its efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects in hepatocellular carcinoma through a multi-faceted approach, targeting several key signaling pathways involved in cell proliferation, survival, and metabolism.

1. Inhibition of Proliferation and Induction of Apoptosis:

DHTS effectively inhibits the proliferation of various HCC cell lines in a dose- and time-dependent manner.[1] This anti-proliferative activity is coupled with the induction of apoptosis, or programmed cell death. The pro-apoptotic effects of DHTS are mediated by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3, 7, and 9, and the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.

2. Cell Cycle Arrest:

DHTS has been shown to induce cell cycle arrest in HCC cells. Depending on the cell line and experimental conditions, DHTS can cause arrest at the G2/M phase or the G0/G1 phase. This cell cycle arrest prevents cancer cells from progressing through the division cycle, thereby inhibiting tumor growth.

3. Induction of DNA Damage:

A key mechanism of DHTS action is the induction of DNA damage in HCC cells. This damage can trigger downstream signaling pathways that lead to apoptosis and cell cycle arrest, further contributing to the anti-tumor effects of the compound.

4. Targeting of Key Signaling Pathways:

DHTS modulates several critical signaling pathways that are often dysregulated in HCC:

  • JAK2/STAT3 Pathway: DHTS suppresses the activation of the JAK2/STAT3 signaling pathway by inhibiting the phosphorylation of both JAK2 and STAT3. This leads to a decrease in the nuclear translocation of STAT3, a transcription factor that regulates the expression of genes involved in cell survival and proliferation.

  • EGFR Pathway: this compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) pathway. It can inhibit the phosphorylation of EGFR and its downstream signaling components, which are crucial for the growth and survival of HCC cells.

  • Src/STAT3 Pathway: In addition to the JAK2/STAT3 axis, DHTS can also directly inhibit the proto-oncogene tyrosine-protein kinase Src, which in turn leads to the inhibition of STAT3 phosphorylation.

  • AMPK/Akt/mTOR Pathway: DHTS has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway while downregulating the PI3K/Akt/mTOR pathway. The activation of AMPK, a key energy sensor, and the inhibition of the pro-survival Akt/mTOR pathway contribute to the anti-proliferative effects of DHTS.

  • Glycolysis Inhibition via PGAM1 Targeting: Recent evidence indicates that DHTS can target the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1). DHTS induces the ubiquitination and subsequent proteasomal degradation of PGAM1, leading to the suppression of glycolysis and a reduction in ATP production in HCC cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on hepatocellular carcinoma cells from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound in HCC Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)Reference
SMMC772124~2
Huh-7Not Specified3.440
PLC/PRF/5Not Specified2.119
Hep3BNot Specified1.978
Huh-748< 3.125
HepG248< 3.125

Table 2: Apoptosis Induction by this compound in HCC Cell Lines

Cell LineDHTS Concentration (µM)Incubation Time (hours)Apoptotic Cells (%)Reference
Huh-75.048~30
HepG25.048~40

Experimental Protocols

Detailed protocols for key experiments to assess the mechanism of action of this compound in hepatocellular carcinoma are provided below.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of HCC cells.

  • Materials:

    • HCC cell lines (e.g., HepG2, Huh-7, SMMC7721)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (DHTS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed HCC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of DHTS in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the DHTS dilutions. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in HCC cells treated with this compound.

  • Materials:

    • HCC cells

    • 6-well plates

    • This compound

    • Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or 7-AAD, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed HCC cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of DHTS for 24 or 48 hours.

    • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC (or PE) and 5-10 µL of PI (or 7-AAD).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are early apoptotic; Annexin V positive, PI positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the cell cycle distribution of HCC cells treated with this compound.

  • Materials:

    • HCC cells

    • 6-well plates

    • This compound

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed HCC cells in 6-well plates and treat with DHTS for 24 hours.

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

  • Materials:

    • HCC cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, anti-Bax, anti-Bcl-2, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat HCC cells with DHTS for the desired time.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Dihydrotanshinone_I_Signaling_Pathways DHTS This compound pEGFR p-EGFR DHTS->pEGFR inhibits pJAK2 p-JAK2 DHTS->pJAK2 inhibits pSrc p-Src DHTS->pSrc inhibits pAkt p-Akt DHTS->pAkt inhibits pAMPK p-AMPK DHTS->pAMPK activates PGAM1 PGAM1 DHTS->PGAM1 degrades EGFR EGFR EGFR->pEGFR pEGFR->pAkt Proliferation Cell Proliferation pEGFR->Proliferation Apoptosis Apoptosis pEGFR->Apoptosis inhibits JAK2 JAK2 JAK2->pJAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Src Src Src->pSrc pSrc->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 pSTAT3->Proliferation pSTAT3->Apoptosis inhibits Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR pAkt->Apoptosis inhibits mTOR mTOR mTOR->pmTOR pmTOR->Proliferation AMPK AMPK AMPK->pAMPK pAMPK->pmTOR inhibits Glycolysis Glycolysis PGAM1->Glycolysis Glycolysis->Proliferation

Caption: Signaling pathways modulated by this compound in HCC.

Experimental_Workflow start Start: HCC Cell Culture treat Treat with this compound (Varying Concentrations & Times) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Flow Cytometry) treat->cell_cycle western Western Blot Analysis (Protein Expression) treat->western results Data Analysis & Interpretation viability->results apoptosis->results cell_cycle->results western->results

Caption: General experimental workflow for evaluating this compound.

References

Investigating Dihydrotanshinone I effects on the NLRP3 inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydrotanshinone I (DHT), a natural compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a significant subject of interest in immunology and drug discovery due to its potent anti-inflammatory properties.[1] Extensive research has demonstrated that DHT specifically targets and inhibits the NOD-like receptor protein 3 (NLRP3) inflammasome, a key multiprotein complex involved in the innate immune response.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including sepsis, gout, type 2 diabetes, and neurodegenerative disorders.[1] This document provides a comprehensive overview of the effects of this compound on the NLRP3 inflammasome, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

The NLRP3 inflammasome is a critical component of the innate immune system that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. DHT has been shown to specifically block both the canonical and non-canonical activation of the NLRP3 inflammasome, without affecting the AIM2 or NLRC4 inflammasomes. The primary mechanism of action appears to be the inhibition of the assembly of the NLRP3 inflammasome by suppressing the oligomerization of the adaptor protein ASC.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on NLRP3 inflammasome activation in various experimental models.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

TreatmentDHT Concentration (µM)Outcome MeasureResultReference
LPS + Nigericin5IL-1β SecretionSignificant Inhibition
LPS + Nigericin10IL-1β SecretionSignificant Inhibition
LPS + Nigericin10Caspase-1 Activation (p20)Significant Inhibition
LPS + ATP10IL-1β SecretionSignificant Inhibition
LPS + ATP10Caspase-1 Activation (p20)Significant Inhibition
LPS + SiO₂10IL-1β SecretionSignificant Inhibition
LPS + poly(I:C)10IL-1β SecretionSignificant Inhibition
Poly(dA:dT) (AIM2 agonist)10IL-1β SecretionNo significant inhibition
S. typhimurium (NLRC4 agonist)10IL-1β SecretionNo significant inhibition

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Septic Shock

Treatment ModelDHT DosageOutcome MeasureResultReference
LPS-induced septic shock10 mg/kgSurvival RateSignificantly improved
LPS-induced septic shock20 mg/kgSurvival RateSignificantly improved
LPS-induced septic shock10 mg/kgSerum IL-1β levelsSignificantly reduced
LPS-induced septic shock20 mg/kgSerum IL-1β levelsSignificantly reduced

Signaling Pathways and Experimental Workflow

NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_assembly Inflammasome Assembly cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NFkB NF-κB Activation PAMPs_DAMPs->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B IL1B Mature IL-1β Pro_IL1B->IL1B Secretion NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment ASC_Oligo ASC Oligomerization ASC->ASC_Oligo Self-association Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage ASC_Oligo->Pro_Casp1 Recruitment DHT This compound DHT->ASC_Oligo Inhibits Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: this compound inhibits NLRP3 inflammasome assembly by targeting ASC oligomerization.

Experimental Workflow for Investigating DHT Effects

Experimental_Workflow cluster_cell_prep Cell Preparation & Priming cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture BMDMs LPS_Priming 2. Prime with LPS (1 µg/mL, 4h) Cell_Culture->LPS_Priming DHT_Treatment 3. Treat with this compound LPS_Priming->DHT_Treatment NLRP3_Activation 4. Activate NLRP3 (Nigericin/ATP) DHT_Treatment->NLRP3_Activation Supernatant_Collection 5. Collect Supernatant NLRP3_Activation->Supernatant_Collection Cell_Lysate_Prep 6. Prepare Cell Lysates NLRP3_Activation->Cell_Lysate_Prep ELISA 7a. ELISA for IL-1β Supernatant_Collection->ELISA Western_Blot 7b. Western Blot for Caspase-1, IL-1β Supernatant_Collection->Western_Blot Cell_Lysate_Prep->Western_Blot ASC_Speck 7c. Immunofluorescence for ASC Specks Cell_Lysate_Prep->ASC_Speck

References

Dihydrotanshinone I: A Novel Inhibitor Targeting β-Catenin for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTS) is a lipophilic bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen).[1] Emerging research has identified DHTS as a potent and novel inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers.[2][3] Unlike conventional inhibitors that target the destruction complex of β-catenin, DHTS employs a distinct mechanism by directly binding to β-catenin and inhibiting its nuclear translocation.[2][3] This unique mode of action presents a promising avenue for the development of targeted cancer therapies, particularly in malignancies driven by aberrant β-catenin activity, such as colorectal cancer. These application notes provide a comprehensive overview of DHTS, its mechanism of action, and detailed protocols for its investigation in a research setting.

Mechanism of Action

The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of target genes involved in cell growth and proliferation.

This compound has been shown to directly interact with β-catenin. Through molecular docking, biolayer interferometry, and cellular thermal shift assays, it has been demonstrated that DHTS binds to the Serine 411 (Ser411) residue within the armadillo repeat domain of β-catenin. This binding event is critical for its inhibitory function. By binding to Ser411, DHTS effectively blocks the nuclear translocation of β-catenin without altering its protein stability. Consequently, the transcriptional activity of β-catenin is significantly reduced.

One of the key downstream effects of DHTS-mediated β-catenin inhibition is the downregulation of CD36, a transmembrane fatty acid translocase. CD36 has been identified as a downstream target of β-catenin signaling in cancer. By reducing CD36 expression, DHTS can disrupt cellular metabolism in cancer cells.

Data Presentation

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for DHTS in different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HCT116Colorectal CancerNot specifiedNot specified
HCT116/OXA (Oxaliplatin-resistant)Colorectal CancerNot specifiedNot specified
Huh-7Hepatocellular Carcinoma< 3.125Not specified
HepG2Hepatocellular Carcinoma< 3.125Not specified
K1Papillary Thyroid Cancer~2.572
BCPAPPapillary Thyroid Cancer~2.572
HeLaCervical Cancer~1.28 µg/mLNot specified
Human Umbilical Vein Endothelial Cells (HUVEC)Endothelial Cells~1.28 µg/mLNot specified

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of this compound on the β-catenin signaling pathway.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of DHTS on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (DHTS) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of DHTS in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the DHTS dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: β-Catenin/TCF Luciferase Reporter Assay

This assay measures the transcriptional activity of β-catenin in response to DHTS treatment.

Materials:

  • HEK293T or other suitable cells

  • TOPflash and FOPflash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • DHTS stock solution

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells in a 24-well plate with TOPflash or FOPflash plasmid and the Renilla plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of DHTS or vehicle (DMSO).

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. The TOPflash/FOPflash ratio indicates the β-catenin transcriptional activity.

Protocol 3: Western Blot for Nuclear β-Catenin and CD36

This protocol is to assess the effect of DHTS on the nuclear translocation of β-catenin and the expression of its downstream target, CD36.

Materials:

  • Cancer cells treated with DHTS

  • Nuclear and cytoplasmic extraction kit

  • Protein lysis buffer (RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker), anti-CD36

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Nuclear/Cytoplasmic Fractionation:

    • Treat cells with DHTS for the desired time.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Whole-Cell Lysate for CD36:

    • Lyse DHTS-treated cells with RIPA buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the respective loading controls (Lamin B1 for nuclear fraction, GAPDH for cytoplasmic and whole-cell lysates).

Protocol 4: In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of DHTS in a colorectal cancer xenograft model. Note: All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Colorectal cancer cells (e.g., HCT116)

  • Matrigel

  • This compound (formulated for in vivo administration, e.g., in nanoparticles)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer DHTS (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers every few days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Wnt_Pathway_and_DHTS_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation DHTS This compound DHTS->BetaCatenin_cyto Binds to Ser411 DHTS->BetaCatenin_nuc Inhibits Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Genes (e.g., CD36) TCF_LEF->TargetGenes Activates Transcription

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: Hypothesis DHTS inhibits β-catenin signaling cell_culture 1. Cell Culture (e.g., Colorectal Cancer Cells) start->cell_culture dhts_treatment 2. Treatment with this compound (DHTS) cell_culture->dhts_treatment xenograft_model 4. Xenograft Model (Immunocompromised Mice) cell_culture->xenograft_model viability_assay 3a. Cell Viability Assay (e.g., MTT) dhts_treatment->viability_assay reporter_assay 3b. Luciferase Reporter Assay (TOP/FOPflash) dhts_treatment->reporter_assay western_blot 3c. Western Blot (Nuclear β-catenin, CD36) dhts_treatment->western_blot binding_assay 3d. Binding Assays (BLI, CETSA) dhts_treatment->binding_assay data_analysis 7. Data Analysis & Interpretation viability_assay->data_analysis reporter_assay->data_analysis western_blot->data_analysis binding_assay->data_analysis tumor_measurement 5. Tumor Growth Measurement xenograft_model->tumor_measurement ex_vivo_analysis 6. Ex Vivo Analysis (Tumor Lysates) tumor_measurement->ex_vivo_analysis ex_vivo_analysis->data_analysis conclusion Conclusion: DHTS as a β-catenin inhibitor data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship dhts This compound (DHTS) binds_beta_catenin Binds to β-catenin (at Ser411) dhts->binds_beta_catenin inhibits_translocation Inhibits Nuclear Translocation of β-catenin binds_beta_catenin->inhibits_translocation reduces_transcriptional_activity Reduces β-catenin Transcriptional Activity inhibits_translocation->reduces_transcriptional_activity downregulates_cd36 Downregulates CD36 Expression reduces_transcriptional_activity->downregulates_cd36 inhibits_proliferation Inhibits Cancer Cell Proliferation reduces_transcriptional_activity->inhibits_proliferation antitumor_effect In Vivo Antitumor Effect downregulates_cd36->antitumor_effect inhibits_proliferation->antitumor_effect

Caption: Logical relationship of this compound's effects.

References

Dihydrotanshinone I: Application Notes and Protocols for In Vivo Mouse Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Dihydrotanshinone I (DHTS), a bioactive compound isolated from Salvia miltiorrhiza, in various mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to guide researchers in designing and executing their own in vivo studies.

Summary of In Vivo Applications

This compound has demonstrated significant therapeutic potential in a range of preclinical mouse models, exhibiting anti-inflammatory, anti-cancer, and anti-bacterial properties. The following tables summarize the quantitative data from key studies, providing a comparative overview of dosages, administration routes, and treatment durations across different disease models.

Table 1: this compound Dosing and Administration in Mouse Models
Disease ModelMouse StrainRoute of AdministrationDosageTreatment DurationKey Findings
Septic Shock [1]C57BL/6Intraperitoneal (i.p.)40 mg/kgSingle dose 1h prior to LPS challengeSignificantly increased survival rate.[1]
Drug-Resistant Helicobacter pylori Infection [2]C57BL/6Oral Gavage28.5 mg/kg (with omeprazole)Daily for 5 consecutive daysSignificantly reduced bacterial load in the stomach.[2]
Leukemia (HL-60 Xenograft) [3]Athymic Nude MiceIntraperitoneal (i.p.)12.5 and 25 mg/kgDaily for one weekSignificantly inhibited tumor growth at 25 mg/kg.
Hepatocellular Carcinoma (SMMC7721 Xenograft) BALB/c Nude MiceNot Specified5, 10, and 15 mg/kgNot SpecifiedSignificantly reduced tumor weight and size.
Oxaliplatin-Resistant Colorectal Cancer (HCT116/OXA Xenograft) Nude MiceNot Specified40 mg/kgDaily for 14 daysMarkedly reduced tumor weight and volume.
Breast Cancer (4T1 Orthotopic) Nude MiceNot Specified20 mg/kg25 daysSignificantly inhibited tumor volume and lung metastasis.
Ulcerative Colitis C57BL/6Not Specified10 and 25 mg/kg7 days (concurrent with DSS)Alleviated body weight loss and improved colon histology.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in mouse models.

Preparation of this compound for In Vivo Administration

a) For Intraperitoneal (i.p.) Injection:

  • Vehicle: A common vehicle for DHTS is a solution of 10% Dimethyl Sulfoxide (DMSO) in sterile saline. Other formulations for improving solubility include a mixture of 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG300, or a suspension of 5% NMP, 5% Solutol HS-15, 30% PEG400, and 60% saline.

  • Preparation Steps:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of the chosen solvent (e.g., DMSO, NMP) to create a stock solution. Ensure complete dissolution.

    • For the final injection volume, dilute the stock solution with sterile saline or the other components of the vehicle to the desired final concentration.

    • Vortex the solution thoroughly before each injection to ensure a homogenous suspension.

b) For Oral Gavage:

  • Vehicle: Phosphate-buffered saline (PBS) can be used as a vehicle for oral administration.

  • Preparation Steps:

    • Suspend the weighed this compound powder in the required volume of PBS.

    • Ensure the suspension is uniform by vortexing or sonicating before administration.

Lipopolysaccharide (LPS)-Induced Septic Shock Model

This protocol is adapted from a study investigating the protective effects of DHTS against septic shock.

  • Animals: 6- to 8-week-old C57BL/6 female mice.

  • Acclimatization: House the mice under pathogen-free conditions with unlimited access to food and water for at least one week before the experiment.

  • Procedure:

    • Prepare this compound at a concentration of 40 mg/kg in a suitable vehicle (e.g., 10% DMSO in sterile saline).

    • Administer a single intraperitoneal injection of the DHTS solution or the vehicle control to the mice.

    • One hour after the DHTS/vehicle injection, induce septic shock by administering an intraperitoneal injection of LPS at a dose of 20 mg/kg.

    • Monitor the survival of the mice regularly over a period of 72 hours.

    • For mechanistic studies, serum and peritoneal lavage fluid can be collected 4 hours after LPS injection to measure cytokine levels (e.g., IL-1β, TNF-α) using ELISA.

Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound using a xenograft model, based on studies in leukemia and colorectal cancer.

  • Animals: Athymic nude mice (BALB/c or other appropriate strains).

  • Cell Preparation and Implantation:

    • Culture the desired cancer cell line (e.g., HL-60, HCT116/OXA) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of RPMI medium and Matrigel™.

    • Subcutaneously inject the cell suspension (e.g., 10^7 cells) into the flank or between the scapulae of the nude mice.

  • Treatment Protocol:

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Prepare this compound at the desired concentration (e.g., 12.5, 25, or 40 mg/kg).

    • Administer DHTS or the vehicle control to the mice daily via the chosen route (e.g., intraperitoneal injection) for the specified duration (e.g., 7 or 14 days).

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume and body weight regularly throughout the experiment.

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissues can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

G cluster_0 This compound Intervention cluster_1 Signaling Pathways cluster_2 Cellular Outcomes DHTS This compound NLRP3 NLRP3 Inflammasome DHTS->NLRP3 NFkB NF-κB Pathway DHTS->NFkB JAK2_STAT3 JAK2/STAT3 Pathway DHTS->JAK2_STAT3 Wnt_beta_catenin Wnt/β-catenin Pathway DHTS->Wnt_beta_catenin Inflammation ↓ Inflammation NLRP3->Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis JAK2_STAT3->Apoptosis Proliferation ↓ Proliferation JAK2_STAT3->Proliferation Wnt_beta_catenin->Proliferation Metastasis ↓ Metastasis Wnt_beta_catenin->Metastasis

Caption: this compound signaling pathway inhibition.

G cluster_0 Phase 1: Preparation & Acclimatization cluster_1 Phase 2: Model Induction & Treatment cluster_2 Phase 3: Monitoring & Data Collection cluster_3 Phase 4: Endpoint Analysis A1 Animal Acclimatization (e.g., 1 week) B1 Disease Model Induction (e.g., LPS injection, Tumor xenograft) A1->B1 A2 DHTS Formulation Preparation B3 DHTS / Vehicle Administration (Specify Route, Dose, Frequency) A2->B3 B2 Randomization into Groups B1->B2 B2->B3 C1 Monitor Animal Health (Body weight, Clinical signs) B3->C1 C2 Measure Primary Endpoint (e.g., Survival, Tumor volume) B3->C2 D1 Sacrifice & Tissue Collection C1->D1 C2->D1 D2 Histology & Immunohistochemistry D1->D2 D3 Biochemical Assays (e.g., ELISA, Western Blot) D1->D3 D4 Data Analysis & Interpretation D2->D4 D3->D4

Caption: General experimental workflow for in vivo studies.

References

Application Note: A Validated HPLC Method for the Quantification of Dihydrotanshinone I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of herbal medicines and related pharmaceutical products.

Abstract: Dihydrotanshinone I is a significant lipophilic diterpenoid compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2] This compound has demonstrated considerable anti-inflammatory, anti-cancer, and cardiovascular protective effects.[3] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. The protocol covers sample preparation, chromatographic conditions, and comprehensive method validation procedures.

Introduction

The therapeutic efficacy of herbal medicines is intrinsically linked to the concentration of their active constituents. This compound is one of the primary bioactive tanshinones in Salvia miltiorrhiza, a herb used to treat various conditions, including cardiovascular diseases.[4] Therefore, a robust analytical method is essential to ensure the consistency and quality of products containing this compound. This document provides a step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method that is simple, rapid, and efficient for the determination of this compound.

Instrumentation and Materials

Instrumentation
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator (optional)

  • pH meter

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (optional, for mobile phase modification)

  • Salvia miltiorrhiza dried root powder (or other sample matrix)

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (e.g., 100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Working Stock Solution with methanol.

Protocol 2: Sample Preparation (from Salvia miltiorrhiza root)

This protocol utilizes ultrasonic extraction, a common and efficient method.

  • Sample Weighing: Accurately weigh approximately 0.3 g of pulverized and sieved (40-mesh) Salvia miltiorrhiza root powder into a 25 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube. Tightly cap the tube and vortex for 1 minute.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at ambient temperature.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm membrane filter into an HPLC vial.

  • Dilution: If the concentration of this compound is expected to be high, dilute the filtered sample with methanol to fall within the calibration curve range.

Protocol 3: HPLC Chromatographic Conditions

The following conditions have been shown to effectively separate this compound from other tanshinones.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase Methanol : Water (81:19, v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Detection UV at 243 nm
Run Time Approximately 15-20 minutes

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection and quantification.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of a blank matrix, the sample, and the sample spiked with the this compound standard. The peak for this compound should be free from interference from other components at its retention time.

  • Linearity and Range: The linearity should be evaluated across the range of the analytical procedure. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The relationship should be linear, with a correlation coefficient (R²) of ≥ 0.999.

  • Accuracy: The accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples at 100% of the test concentration during the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, or with different analysts or equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data derived from the method validation should be summarized for clarity.

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterTypical Result
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Accuracy (Recovery) 85% - 105%
Precision (RSD%)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
LOD ~0.1 µg/mL (Varies by instrument)
LOQ ~0.5 µg/mL (Varies by instrument)
Retention Time ~12.5 min (Varies by system and exact conditions)

Note: The values presented are typical and should be established for each specific laboratory and instrument setup.

Visualized Workflows

The following diagrams illustrate the key processes involved in the quantification of this compound.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage a Sample Material (e.g., Salvia miltiorrhiza root) a1 Grind & Sieve a->a1 b Standard Compound (this compound) b1 Prepare Stock Solution b->b1 a2 Ultrasonic Extraction with Methanol a1->a2 a3 Centrifuge & Filter a2->a3 c HPLC System Injection a3->c b2 Create Calibration Standards b1->b2 b2->c d Chromatographic Separation (C18 Column) c->d e UV Detection (243 nm) d->e f Data Acquisition (Chromatogram) e->f g Peak Integration & Construction of Calibration Curve f->g h Calculate Concentration in Sample g->h

Caption: Experimental workflow for this compound quantification.

G cluster_quant Quantitative Performance cluster_spec Method Specificity & Sensitivity center HPLC Method Validation linearity Linearity & Range center->linearity accuracy Accuracy (Recovery) center->accuracy precision Precision (Repeatability & Intermediate) center->precision specificity Specificity center->specificity lod LOD linearity->lod loq LOQ linearity->loq

Caption: Logical relationships in HPLC method validation.

Conclusion

This application note provides a comprehensive and validated RP-HPLC method for the quantification of this compound. The described protocols for sample preparation and chromatographic analysis are straightforward and reliable. Proper method validation ensures that the results obtained are accurate, precise, and suitable for the intended purpose of quality control and research in the pharmaceutical and natural products industries.

References

Application Notes and Protocols: Dihydrotanshinone I for Studying HuR-RNA Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTS) is a natural compound isolated from Salvia miltiorrhiza that has been identified as a potent inhibitor of the interaction between the RNA-binding protein HuR (ELAVL1) and its target messenger RNAs (mRNAs).[1][2] HuR plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3' untranslated regions (3'UTRs) of many mRNAs, thereby stabilizing them and/or modulating their translation.[2][3] Dysregulation of HuR activity is implicated in various diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target. DHTS interferes with the HuR-RNA complex formation, offering a valuable chemical tool to probe HuR function and a potential lead compound for drug development. These application notes provide detailed protocols for utilizing DHTS to study the HuR-RNA interaction and its downstream cellular consequences.

Data Presentation

Quantitative Data Summary of this compound (DHTS) Activity
ParameterValueAssayTarget RNACell Line/SystemReference
Inhibition Constant (Ki) 3.74 ± 1.63 nMIn vitro competition assayTNF-α ARERecombinant HuR
IC50 ~1 µMRNA ImmunoprecipitationEndogenous HuR targetsMCF-7 cells
Effect on mRNA Stability Decreased stabilitymRNA decay assayTNF-αMCF-7 cells
Effect on Translation Decreased efficiencyPolysome profilingTNF-αMCF-7 cells
Tumor Growth Inhibition ~68% at 25 mg/kgIn vivo xenograft modelNot specifiedHL-60 cells

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for HuR-RNA Binding

This assay is a high-throughput method to quantify the interaction between HuR and a specific RNA probe.

Materials:

  • Recombinant His-tagged HuR protein

  • Biotinylated RNA probe containing the HuR binding site (e.g., TNF-α ARE)

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • This compound (DHTS) or other test compounds

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM KCl, 5 mM EDTA, 0.5 mM DTT, 0.5% NP40)

  • 384-well microplates

Protocol:

  • Compound Preparation: Prepare a serial dilution of DHTS in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • DHTS or vehicle control (DMSO).

    • Recombinant His-HuR protein (final concentration ~1 nM).

    • Biotinylated RNA probe (final concentration ~50 nM).

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for binding.

  • Bead Addition: Add a mixture of Streptavidin-Donor and anti-His-Acceptor beads to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of HuR-RNA complex formed.

RNA Electrophoretic Mobility Shift Assay (REMSA)

REMSA is used to visualize the direct binding of HuR to an RNA probe and the inhibitory effect of DHTS.

Materials:

  • Recombinant HuR protein

  • Cy3 or other fluorescently labeled RNA probe

  • This compound (DHTS)

  • Binding buffer (e.g., 10 mM HEPES pH 7.6, 40 mM KCl, 3 mM MgCl₂, 5% glycerol, 1 mM DTT)

  • RNase inhibitor

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer (Tris-borate-EDTA)

Protocol:

  • Reaction Setup: In separate tubes, prepare the following reaction mixtures:

    • Labeled RNA probe only.

    • Labeled RNA probe + Recombinant HuR protein (e.g., 0.5 µM).

    • Labeled RNA probe + Recombinant HuR protein + varying concentrations of DHTS.

  • Incubation: Incubate the reactions at room temperature for 30 minutes.

  • Loading: Add a non-denaturing loading dye to each reaction.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage at 4°C.

  • Detection: Visualize the bands using a fluorescence imager. A "shifted" band indicates the HuR-RNA complex. A decrease in the intensity of the shifted band in the presence of DHTS indicates inhibition of binding.

RNA Immunoprecipitation (RIP) Assay

RIP is used to determine the association of HuR with specific endogenous mRNAs within a cellular context and how this is affected by DHTS.

Materials:

  • Cells of interest (e.g., MCF-7)

  • This compound (DHTS)

  • Lysis buffer (e.g., Polysome lysis buffer: 100 mM KCl, 5 mM MgCl₂, 10 mM HEPES pH 7.0, 0.5% NP-40, 1 mM DTT, protease and RNase inhibitors)

  • Anti-HuR antibody and IgG control

  • Protein A/G magnetic beads

  • RNA purification kit

  • Reagents for RT-qPCR

Protocol:

  • Cell Treatment: Treat cells with DHTS (e.g., 1 µM) or vehicle for the desired time.

  • Cell Lysis: Harvest and lyse the cells in the lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-HuR antibody or IgG control overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-RNA complexes.

  • Washes: Wash the beads extensively with lysis buffer to remove non-specific binding.

  • RNA Elution and Purification: Elute the RNA from the beads and purify it using an RNA purification kit.

  • Analysis: Perform RT-qPCR on the purified RNA to quantify the abundance of specific target mRNAs (e.g., TNF-α, c-Fos). An enrichment of a specific mRNA in the HuR-IP sample compared to the IgG control indicates association. A reduction in this enrichment upon DHTS treatment demonstrates the inhibitory effect of the compound.

Visualizations

Signaling Pathway of HuR and DHTS Intervention

HuR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR mRNA mRNA HuR_n->mRNA Binding to AREs HuR_c HuR HuR_n->HuR_c Shuttling pre_mRNA pre-mRNA pre_mRNA->mRNA Splicing & Polyadenylation mRNA_c mRNA mRNA->mRNA_c Export HuR_c->HuR_n HuR_c->mRNA_c Stabilization & Translation Modulation Degradation mRNA Degradation HuR_c->Degradation Inhibition Ribosome Ribosome mRNA_c->Ribosome mRNA_c->Degradation Translation Protein Synthesis Ribosome->Translation DHTS This compound DHTS->HuR_c Inhibits RNA binding

Caption: HuR shuttles between the nucleus and cytoplasm to regulate mRNA fate. DHTS inhibits HuR's cytoplasmic function.

Experimental Workflow for Screening HuR-RNA Interaction Inhibitors

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HTS High-Throughput Screen (e.g., AlphaScreen) Hits Initial Hits HTS->Hits Compound_Library Compound Library Compound_Library->HTS REMSA REMSA Hits->REMSA SPR Surface Plasmon Resonance (Binding Kinetics) Hits->SPR Dose_Response Dose-Response & IC50 REMSA->Dose_Response SPR->Dose_Response RIP RNA Immunoprecipitation Dose_Response->RIP mRNA_Decay mRNA Stability Assay RIP->mRNA_Decay Functional_Assays Functional Assays (e.g., Migration, Proliferation) mRNA_Decay->Functional_Assays Xenograft Xenograft Models Functional_Assays->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A tiered workflow for identifying and validating inhibitors of the HuR-RNA interaction, from HTS to in vivo models.

References

Application Note: Dihydrotanshinone I as a Reference Standard in Herbal Medicine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrotanshinone I (DHTI) is a significant lipophilic abietane diterpenoid compound isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a prominent herb in traditional Chinese medicine.[1][2] Renowned for its wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects, DHTI is a subject of intense research.[3][4] The use of a well-characterized, high-purity this compound reference standard is critical for the accurate quantification in raw herbal materials, extracts, and finished products, as well as for ensuring the reliability and reproducibility of pharmacological and pharmacokinetic studies.

This document provides detailed protocols and data for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for herbal medicine analysis and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for bioanalytical applications. Furthermore, it outlines its role in elucidating key signaling pathways.

Physicochemical Properties of this compound Reference Standard

A reference standard should be thoroughly characterized. Key properties of this compound are summarized below.

PropertyValueReference
CAS Number 87205-99-0
Molecular Formula C₁₈H₁₄O₃
Molecular Weight 278.30 g/mol
Appearance Red powder / Acicular crystal
Purity ≥98% (by HPLC)
Solubility Soluble in ethanol, DMSO, acetone, ether, benzene; slightly soluble in water.
Storage 2-8°C, protect from light.

Application I: Quality Control of Herbal Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of active compounds in herbal medicines. Using a DHTI reference standard allows for accurate identification and quantification in Salvia miltiorrhiza and its preparations.

Experimental Protocol: HPLC Analysis

This protocol describes the quantification of DHTI in a sample of powdered Salvia miltiorrhiza root.

1. Preparation of Standard Solutions:

  • Accurately weigh 10 mg of this compound reference standard.
  • Dissolve in methanol to prepare a stock solution of 1 mg/mL.
  • Perform serial dilutions with methanol to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Preparation of Sample Solution:

  • Accurately weigh 1.0 g of dried, powdered Salvia miltiorrhiza root into a centrifuge tube.
  • Add 20 mL of methanol.
  • Perform ultrasonic extraction for 30 minutes at room temperature.
  • Centrifuge the mixture at 10,000 rpm for 10 minutes.
  • Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC injection.

3. Chromatographic Analysis:

  • Inject equal volumes (e.g., 5-10 µL) of the standard solutions and the sample solution into the HPLC system.
  • Construct a calibration curve by plotting the peak area against the concentration of the DHTI standards.
  • Determine the concentration of DHTI in the sample by interpolating its peak area from the calibration curve.

HPLC Method Parameters

The following table summarizes typical HPLC conditions for the analysis of this compound and other tanshinones.

ParameterConditionReference
Instrument Waters 600s Multi Solvent Delivery System or equivalent
Column C18 Reverse-Phase Column
Mobile Phase Methanol:Water (81:19, v/v)
Alternative: Methanol:Water (78:22, v/v) with 0.5% Acetic Acid
Flow Rate 0.5 mL/min
Column Temperature 35°C
Detection Wavelength 243 nm
Injection Volume 5 µL

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd DHTI Reference Standard StockSol Prepare Stock Solution RefStd->StockSol Herb Herbal Material (Salvia miltiorrhiza) Extract Ultrasonic Extraction Herb->Extract Calib Create Calibration Standards StockSol->Calib HPLC HPLC System Calib->HPLC Filter Filter Extract Extract->Filter Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Curve Generate Calibration Curve Data->Curve Quant Quantify DHTI in Sample Curve->Quant Report Final Report Quant->Report

Workflow for Quantification of DHTI in Herbal Samples using HPLC.

Application II: Bioanalysis by UPLC-MS/MS

For the analysis of DHTI in complex biological matrices such as plasma, UPLC-MS/MS provides superior sensitivity and selectivity. This is crucial for pharmacokinetic studies.

Experimental Protocol: UPLC-MS/MS Analysis

This protocol outlines the quantification of DHTI in rat plasma.

1. Standard and Sample Preparation:

  • Prepare DHTI calibration standards in blank rat plasma.
  • For the experimental sample, collect blood from rats post-administration of a DHTI-containing formulation.
  • Separate plasma via centrifugation.

2. Protein Precipitation (Sample Clean-up):

  • To 100 µL of plasma (standard or sample), add 300 µL of acetonitrile (containing an internal standard, if used).
  • Vortex for 2 minutes to precipitate proteins.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm filter before injection.

3. UPLC-MS/MS Analysis:

  • Inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.
  • Acquire data using Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

UPLC-MS/MS Method Parameters

The following tables summarize typical conditions for UPLC-MS/MS analysis.

Table 4.2.1: UPLC Parameters

Parameter Condition Reference
Instrument Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 35°C

| Injection Volume | 2 µL | |

Table 4.2.2: MS/MS Parameters (Illustrative)

Parameter Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 279.1 (for [M+H]⁺) N/A
Product Ion (Q3) Specific fragment ions (determined by infusion) N/A
Collision Energy Optimized for DHTI fragmentation N/A

| Dwell Time | 100-200 ms | N/A |

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Visualization: Bioanalytical Workflow

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Plasma Biological Sample (Plasma) Precip Protein Precipitation (Acetonitrile) Plasma->Precip Centri Centrifugation Precip->Centri Evap Evaporation & Reconstitution Centri->Evap UPLC UPLC Separation Evap->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quant Quantification using Standard Curve Integration->Quant PK Pharmacokinetic Analysis Quant->PK

Workflow for Bioanalysis of DHTI using UPLC-MS/MS.

Application III: Elucidating Pharmacological Mechanisms

A pure reference standard is indispensable for in vitro and in vivo studies to investigate the mechanisms of action of DHTI. Research has shown that DHTI exerts its effects by modulating multiple signaling pathways.

Anti-Inflammatory Signaling

DHTI has demonstrated significant anti-inflammatory properties. One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the suppression of nuclear factor-κB (NF-κB) activation and a subsequent decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB NFkB NF-κB IKK->NFkB Phosphorylates IκBα, releasing NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Gene Induces DHTI This compound DHTI->TLR4 Inhibits Dimerization LPS LPS LPS->TLR4 Activates

DHTI inhibits the TLR4/NF-κB inflammatory pathway.
Anti-Cancer and Pro-Apoptotic Pathways

DHTI induces apoptosis and cell cycle arrest in various cancer cell lines. It can modulate several critical pathways, including the JAK2/STAT3, MAPK (p38/JNK), and PI3K/Akt/mTOR pathways. For instance, in hepatocellular carcinoma, DHTI has been shown to suppress the JAK2/STAT3 pathway, leading to decreased STAT3 phosphorylation and nuclear translocation, which in turn promotes apoptosis through the activation of caspases.

Apoptosis_Pathway cluster_pathway JAK2/STAT3 Pathway cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade DHTI This compound JAK2 JAK2 DHTI->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_nuc p-STAT3 Dimer STAT3_dimer->STAT3_nuc Nuclear Translocation TargetGenes Anti-apoptotic Gene Transcription (e.g., Bcl-2) STAT3_nuc->TargetGenes Inhibits Transcription Casp9 Cleaved Caspase-9 TargetGenes->Casp9 (Inhibition is released) Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

DHTI induces apoptosis via inhibition of the JAK2/STAT3 pathway.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of DHTI is vital for drug development. Comparative studies in rats have provided initial pharmacokinetic data.

ParameterDHTI (Pure Compound)UnitReference
Tmax (Time to max concentration) 0.83 ± 0.41h
Cmax (Max concentration) 10.70 ± 3.48ng/mL
AUC₀₋t (Area under the curve) 28.51 ± 9.87ng·h/mL
t₁/₂ (Half-life) 3.25 ± 1.29h

Note: Data from oral administration to rats. Parameters can vary significantly when administered as part of a whole extract versus a pure compound.

Conclusion

This compound is a pharmacologically active compound with significant therapeutic potential. The use of a high-purity, well-characterized this compound reference standard is fundamental for ensuring the quality and consistency of herbal products through analytical methods like HPLC. Furthermore, it is essential for the accurate and reproducible investigation of its biological activities and pharmacokinetic properties, thereby supporting its potential development as a modern therapeutic agent. The protocols and data presented here serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Dihydrotanshinone I in Combination Therapy for Drug-Resistant Cancers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTS), a lipophilic phenanthraquinone compound extracted from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-tumor activities.[1] Accumulating evidence suggests that DHTS, when used in combination with conventional chemotherapeutic agents, can effectively overcome multidrug resistance (MDR) in various cancers. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of DHTS in combination therapy for drug-resistant cancers. The primary mechanisms of action include the downregulation of drug efflux pumps such as P-glycoprotein (P-gp/ABCB1), induction of apoptosis through reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress, and modulation of key signaling pathways including NF-κB.[2][3][4]

Data Presentation: Efficacy of this compound Combination Therapy

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in combination with standard chemotherapeutic drugs against various drug-resistant cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Combination Therapy

Cancer TypeCell LineCombination DrugDHTS ConcentrationChemotherapy Drug ConcentrationIC50 / EC50 ValuesFold-Change in SensitivityReference
Anaplastic Thyroid CancerSW1736-PTX (Paclitaxel-Resistant)Paclitaxel2.5 µM-EC50 shifted from 4.2 ± 0.2 µM to lower valuesNot explicitly quantified[2]
Anaplastic Thyroid Cancer8505C-PTX (Paclitaxel-Resistant)Paclitaxel2.5 µM-EC50 shifted from 4.9 ± 0.3 µM to lower valuesNot explicitly quantified
Lung CancerA549CisplatinSynergistic concentrationsSynergistic concentrationsSynergistic inhibition observedNot explicitly quantified
Colon CancerSW620 Ad300 (P-gp overexpressing)DoxorubicinPotentiating concentrationsPotentiating concentrationsPotentiated cytotoxicityNot explicitly quantified
Colon CancerSW620 Ad300 (P-gp overexpressing)IrinotecanPotentiating concentrationsPotentiating concentrationsPotentiated cytotoxicityNot explicitly quantified

Table 2: Apoptosis Induction by this compound Combination Therapy

Cancer TypeCell LineCombination TreatmentApoptosis Rate (% of cells)Key Apoptotic Proteins ModulatedReference
Colorectal CancerSW480DHTS (2.5 µg/ml)51.27% (late apoptosis)-
Hepatocellular CarcinomaHuh-7DHTS (5.0 µM)~30%Bcl-2 (decreased), BAX (increased)
Hepatocellular CarcinomaHepG2DHTS (5.0 µM)~40%Bcl-2 (decreased), BAX (increased)
Breast CancerMDA-MB-231DHTS (4 µM)35.25%-
Breast CancerMCF-7DHTS (4 µM)69.10%-
Breast CancerSKBR-3DHTS (4 µM)30.70%-
Breast Cancer4T1DHTS (4 µM)81.04%-

Table 3: In Vivo Tumor Growth Inhibition by this compound Combination Therapy

Cancer TypeAnimal ModelTreatment GroupDosage and AdministrationTumor Volume/Weight ReductionReference
Lung CancerNude mice with A549 xenograftsDHTS + CisplatinNot specifiedSynergistically increased tumor suppressive effects
Breast Cancer4T1 tumor-bearing nude miceDHTS20 mg/kg74.9% decrease in lung fluorescence intensity (metastasis)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound in combination with a chemotherapeutic agent.

Materials:

  • Drug-resistant and parental cancer cell lines

  • This compound (DHTS)

  • Chemotherapeutic agent (e.g., cisplatin, paclitaxel, doxorubicin)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of DHTS alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 values can be determined using a dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound combination therapy.

Materials:

  • Cancer cells treated as described in the cell viability assay.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DHTS, the chemotherapeutic agent, or the combination for the desired time (e.g., 24-48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be used for compensation.

  • The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in drug resistance and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ABCB1, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the in vivo efficacy of this compound combination therapy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Drug-resistant cancer cells

  • Matrigel (optional)

  • This compound and chemotherapeutic agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 drug-resistant cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to different treatment groups: vehicle control, DHTS alone, chemotherapeutic agent alone, and DHTS in combination.

  • Administer the treatments via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosage and schedule.

  • Measure the tumor volume with calipers every 2-3 days and monitor the body weight of the mice. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

  • Analyze the tumor growth inhibition for each treatment group compared to the control.

Visualization of Mechanisms

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound in overcoming drug resistance and the general experimental workflow for investigating its effects.

G cluster_0 DHTS + Chemotherapy cluster_1 Mechanisms of Action cluster_2 Cellular Outcomes DHTS This compound ROS ↑ ROS Production DHTS->ROS Pgp ↓ ABCB1/P-gp Expression DHTS->Pgp NFkB ↓ NF-κB Activation DHTS->NFkB Chemo Chemotherapy Drug Chemo->ROS ER_Stress ↑ ER Stress ROS->ER_Stress Apoptosis ↑ Apoptosis ER_Stress->Apoptosis Drug_Accumulation ↑ Intracellular Drug Accumulation Pgp->Drug_Accumulation NFkB->Pgp Resistance_Reversal Reversal of Drug Resistance Apoptosis->Resistance_Reversal Drug_Accumulation->Apoptosis

Caption: Mechanism of this compound in overcoming drug resistance.

G cluster_invitro cluster_invivo start Start: Drug-Resistant Cancer Cells invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo MTT Cell Viability (MTT Assay) invitro->MTT Xenograft Xenograft Tumor Model invivo->Xenograft end End: Data Analysis & Conclusion Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis Western Protein Expression (Western Blot) Apoptosis->Western Western->end Tumor_Measurement Tumor Growth Measurement Xenograft->Tumor_Measurement Tumor_Measurement->end

Caption: Experimental workflow for evaluating DHTS combination therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp ABCB1/P-gp Chemo_in Chemotherapy (Intracellular) DHTS This compound IKK IKK DHTS->IKK Inhibits Chemo_out Chemotherapy (Extracellular) Chemo_out->Chemo_in Chemo_in->Chemo_out Efflux IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates ABCB1_gene ABCB1 Gene NFkB_p65_nuc->ABCB1_gene Activates Transcription ABCB1_gene->Pgp Expression

Caption: DHTS inhibits the NF-κB pathway to downregulate P-gp expression.

G cluster_stress Cellular Stress cluster_response Stress Response & Apoptosis DHTS This compound ROS ↑ ROS DHTS->ROS Chemo Chemotherapy Drug Chemo->ROS ER Endoplasmic Reticulum ROS->ER Induces Stress Mitochondria Mitochondria ROS->Mitochondria Damages UPR Unfolded Protein Response (UPR) ER->UPR Activates CHOP ↑ CHOP UPR->CHOP Bcl2 ↓ Bcl-2 CHOP->Bcl2 Downregulates Bax ↑ Bax Mitochondria->Bax Promotes Translocation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibits Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-mediated ER stress and mitochondrial pathway in DHTS-induced apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of Dihydrotanshinone I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Dihydrotanshinone I (DHT) derivatives to identify and characterize novel therapeutic agents. The protocols focus on assays relevant to the known biological targets of DHT, primarily the STAT3 and EGFR signaling pathways, which are critical in cancer progression.

Introduction

This compound, a natural product isolated from Salvia miltiorrhiza, has demonstrated significant anti-tumor properties.[1][2] Preclinical studies have shown that DHT and its analogs can induce apoptosis and inhibit the proliferation of various cancer cell lines.[1] Mechanistically, DHT has been found to suppress the JAK2/STAT3 signaling pathway and inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, including STAT3 and AKT.[1][3] This positions DHT derivatives as promising candidates for the development of targeted cancer therapies.

High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug leads. The following protocols are designed for HTS campaigns to assess the efficacy and mechanism of action of this compound derivatives.

Key Biological Targets and Screening Strategy

The primary screening strategy focuses on two key oncogenic pathways known to be modulated by this compound:

  • STAT3 Signaling Pathway: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is prevalent in many cancers, promoting cell proliferation, survival, and angiogenesis. DHT has been shown to inhibit STAT3 phosphorylation.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, leading to cell growth and survival. DHT has been shown to inhibit EGFR phosphorylation.

A multi-tiered screening approach is recommended, starting with a primary screen for cytotoxicity, followed by secondary mechanistic assays targeting STAT3 and EGFR to identify potent and selective inhibitors.

Data Presentation

Table 1: Summary of IC50 Values for this compound in Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
Huh-7 (Hepatocellular Carcinoma)MTT Assay< 3.125
HepG2 (Hepatocellular Carcinoma)MTT Assay< 3.125
SMMC7721 (Hepatocellular Carcinoma)Not SpecifiedNot Specified
HCCLM3 (Hepatocellular Carcinoma)Not SpecifiedNot Specified
Hep3B (Hepatocellular Carcinoma)Not SpecifiedNot Specified
KYSE30 (Esophageal Squamous Cell Carcinoma)CCK-8 AssayNot Specified
Eca109 (Esophageal Squamous Cell Carcinoma)CCK-8 AssayNot Specified

Table 2: Effect of this compound on Protein Phosphorylation

Cell LineTarget ProteinEffectReference
Huh-7p-EGFRSignificantly Inhibited
HepG2p-EGFRSignificantly Inhibited
Huh-7p-STAT3Suppressed
HepG2p-STAT3Suppressed
Huh-7p-AKTSuppressed
HepG2p-AKTSuppressed
KYSE30p-STAT3Decreased
Eca109p-STAT3Decreased
SMMC7721p-STAT3Decreased

Experimental Protocols

Protocol 1: Primary High-Throughput Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., Huh-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well or 384-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compounds to the wells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound using a non-linear regression curve fit.

Protocol 2: STAT3 Luciferase Reporter Assay

Principle: This cell-based assay measures the transcriptional activity of STAT3. A reporter cell line is used that stably expresses a luciferase gene under the control of a STAT3-responsive promoter. Inhibition of the STAT3 pathway by the test compounds will result in a decrease in luciferase expression and a corresponding reduction in luminescence.

Materials:

  • STAT3 luciferase reporter HEK293 stable cell line

  • Complete cell culture medium with selection antibiotic (e.g., hygromycin)

  • This compound derivatives

  • IL-6 or Oncostatin M (OSM) as a STAT3 activator

  • Dual-luciferase reporter assay system

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the STAT3 reporter cells in white opaque 96-well plates at a density of 10,000-20,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours prior to stimulation.

  • STAT3 Activation: Stimulate the cells with a pre-determined optimal concentration of IL-6 (e.g., 20 ng/mL) or OSM for 6-24 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla (if using a dual-luciferase system for normalization) luciferase activities according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the percentage of inhibition of STAT3 activity for each compound concentration relative to the stimulated vehicle control.

Protocol 3: Fluorescence Polarization Assay for STAT3-DNA Binding

Principle: This biochemical assay directly measures the binding of STAT3 to its DNA response element. A fluorescently labeled DNA probe corresponding to the STAT3 binding site is used. When the larger STAT3 protein binds to the probe, the complex tumbles more slowly in solution, resulting in a higher fluorescence polarization (FP) signal. Inhibitors of STAT3-DNA binding will compete with the probe, leading to a decrease in the FP signal.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled STAT3 DNA probe (e.g., 5'-FAM-GATCCTTCTGGGAATTCCTAGATC-3')

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.01% Tween-20)

  • This compound derivatives

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the fluorescently labeled DNA probe at a low nanomolar concentration (e.g., 5-10 nM) in the assay buffer.

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells of the 384-well plate.

  • Protein Addition: Add the recombinant STAT3 protein to the wells. The final concentration should be at or near the Kd for the DNA probe to ensure a sensitive assay window.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Calculate the change in millipolarization (mP) units. Determine the IC50 values for compounds that displace the fluorescent probe.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Screening cluster_hit Hit Characterization Primary_Screen Cytotoxicity Screen (MTT Assay) ~10,000 DHT Derivatives STAT3_Luciferase STAT3 Luciferase Reporter Assay Primary_Screen->STAT3_Luciferase Active Hits FP_Assay STAT3-DNA Binding FP Assay STAT3_Luciferase->FP_Assay Confirmed Hits EGFR_Kinase EGFR Kinase Activity Assay STAT3_Luciferase->EGFR_Kinase Confirmed Hits Dose_Response Dose-Response & IC50 Determination FP_Assay->Dose_Response EGFR_Kinase->Dose_Response Western_Blot Western Blot Analysis (p-STAT3, p-EGFR) Lead_Opt Lead Optimization Western_Blot->Lead_Opt Dose_Response->Western_Blot Validate Mechanism

Caption: High-throughput screening workflow for this compound derivatives.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription DHT This compound Derivatives DHT->JAK Inhibits DHT->STAT3_active Inhibits Phosphorylation

Caption: DHT derivatives inhibit the JAK/STAT3 signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR (active) EGFR->p_EGFR Dimerization & Autophosphorylation PI3K PI3K p_EGFR->PI3K RAS RAS p_EGFR->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival DHT This compound Derivatives DHT->p_EGFR Inhibits Phosphorylation

Caption: DHT derivatives inhibit the EGFR signaling pathway.

References

Application Notes and Protocols for Assessing the Anti-Angiogenic Activity of Dihydrotanshinone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I, a lipophilic bioactive compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic properties, including its anti-cancer activities. A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. The inhibition of angiogenesis is a key strategy in cancer therapy. This compound has demonstrated notable anti-angiogenic effects in various preclinical studies.[1][2] These application notes provide detailed protocols for key in vitro and ex vivo assays to evaluate the anti-angiogenic activity of this compound, along with a summary of reported quantitative data and a visualization of the implicated signaling pathways.

Data Presentation

The anti-angiogenic efficacy of this compound has been quantified in several standard assays. The following tables summarize the key findings, offering a comparative overview for researchers.

Table 1: In Vitro Anti-Angiogenic and Cytotoxic Effects of this compound on Endothelial Cells

Assay TypeCell LineParameterConcentrationResultReference
Cell Proliferation (MTT Assay)HUVECIC50~1.28 µg/mLPotent cytotoxicity[1][2]
Cell Proliferation (CCK8 Assay)EOMAIC502.63 ± 0.16 µMSignificant inhibition of proliferation[3]
Tube Formation AssayHUVECTube Formation0.25 - 1 µg/mLDose-dependent suppression
Tube Formation AssayEOMATube Formation1.25 µM, 2.5 µMSignificant inhibition

Table 2: In Vivo Anti-Angiogenic Effects of this compound

Assay TypeModelParameterConcentration/DoseResultReference
Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoMicrovessel Density0.2 µ g/egg 61.1% inhibition

Experimental Protocols

Detailed methodologies for the principal assays used to characterize the anti-angiogenic properties of this compound are provided below.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Add 100 µL of the cell suspension containing the different concentrations of this compound or vehicle control to each well of the coated 96-well plate.

  • Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor the formation of tube-like structures using an inverted microscope.

  • Quantification: Capture images of the tube networks. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of a substance on the formation of new blood vessels on the CAM of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile saline

  • Thermostable, sterile, non-toxic discs (e.g., filter paper or silicone rings)

  • This compound solution

  • Stereomicroscope with a camera

  • Dremel tool with a fine cutting disc or a small pair of scissors

Protocol:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Window Creation: On day 3 or 4, carefully create a small window (approximately 1 cm²) in the eggshell over the air sac, avoiding damage to the underlying membrane.

  • Disc Application: Prepare sterile discs and impregnate them with a known amount of this compound solution. A vehicle control disc should also be prepared.

  • Placement: Gently place the discs on the CAM surface, ensuring good contact with the membrane.

  • Sealing and Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation and Quantification: After the incubation period, open the window and observe the CAM under a stereomicroscope. Capture images of the area around the disc. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the disc. The inhibition rate can be calculated relative to the vehicle control.

Mouse Aortic Ring Assay

This ex vivo assay assesses the sprouting of microvessels from a cross-section of a mouse aorta cultured in a three-dimensional matrix.

Materials:

  • Thoracic aorta from a mouse

  • Serum-free endothelial cell basal medium

  • Collagen gel or Matrigel®

  • This compound

  • 48-well culture plates

  • Surgical instruments (forceps, scissors)

  • Inverted microscope with a camera

Protocol:

  • Aorta Excision: Aseptically dissect the thoracic aorta from a mouse and place it in a sterile, cold medium.

  • Ring Preparation: Carefully remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embedding: Place a 150 µL drop of cold collagen gel or Matrigel® in the center of each well of a 48-well plate and allow it to solidify at 37°C. Place one aortic ring on top of the gel. Cover the ring with another 150 µL of the gel.

  • Treatment: After the top layer of the gel has solidified, add 500 µL of serum-free medium containing different concentrations of this compound or a vehicle control to each well.

  • Incubation and Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope.

  • Quantification: Capture images of the sprouting microvessels. The anti-angiogenic effect can be quantified by measuring the length and number of the microvessel sprouts.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solvent for formazan crystals

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-angiogenic effects by modulating key signaling pathways involved in endothelial cell proliferation, migration, and survival. Evidence suggests that this compound can diminish the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary receptor tyrosine kinase that initiates the angiogenic cascade upon binding its ligand, VEGF. The downregulation of VEGFR2 subsequently leads to the suppression of downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which are critical for promoting endothelial cell functions.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival ERK->Proliferation Migration Cell Migration ERK->Migration Dihydrotanshinone This compound Dihydrotanshinone->VEGFR2 Diminishes Expression

Caption: this compound Signaling Pathway in Angiogenesis Inhibition.

The following diagram illustrates the general workflow for evaluating the anti-angiogenic properties of a test compound like this compound.

G cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Assay Proliferation Cell Proliferation Assay (e.g., MTT) Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Measure Cell Viability Migration Cell Migration Assay (e.g., Wound Healing) Migration->Data_Analysis Measure Wound Closure Tube_Formation Tube Formation Assay Tube_Formation->Data_Analysis Quantify Tube Network Aortic_Ring Aortic Ring Assay Aortic_Ring->Data_Analysis Measure Sprout Outgrowth CAM Chick Chorioallantoic Membrane (CAM) Assay CAM->Data_Analysis Measure Microvessel Density Test_Compound This compound Test_Compound->Proliferation Test_Compound->Migration Test_Compound->Tube_Formation Test_Compound->Aortic_Ring Test_Compound->CAM Conclusion Conclusion Data_Analysis->Conclusion Determine Anti-Angiogenic Activity

Caption: Experimental Workflow for Anti-Angiogenic Activity Assessment.

References

Troubleshooting & Optimization

Dihydrotanshinone I nanoparticle formulation for enhanced bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Dihydrotanshinone I (DHT) nanoparticles to enhance bioavailability.

Frequently Asked Questions (FAQs)

1. Why is a nanoparticle formulation necessary for this compound (DHT)?

This compound, a natural compound isolated from Salvia miltiorrhiza, exhibits a range of beneficial biological activities, including anti-inflammatory and neuroprotective effects. However, its clinical application is limited by poor water solubility and low biocompatibility, which leads to low bioavailability.[1][2][3] Encapsulating DHT into nanoparticles, such as those made from bovine serum albumin (BSA), can significantly improve its solubility in physiological solutions.[1][2]

2. What are the key signaling pathways modulated by this compound?

Research has shown that DHT can influence several key cellular signaling pathways, including:

  • AMPK/Akt/mTOR Pathway: DHT has been observed to activate AMP-activated protein kinase (AMPK) while inhibiting the Akt/mTOR pathway, which is crucial in regulating cell proliferation and survival.

  • MAPK Pathway: DHT can suppress the phosphorylation of ERK1/2 and p38 MAPK, components of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell growth and differentiation.

  • JAK-STAT Pathway: Studies suggest DHT may interact with the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, potentially by binding to STAT1 and STAT3, to reduce the expression of pro-inflammatory factors.

  • EGFR Pathway: this compound has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways in hepatocellular carcinoma cells.

3. What are the common methods for characterizing DHT nanoparticles?

Common techniques for characterizing nanoparticles include:

  • Dynamic Light Scattering (DLS): Used to determine the hydrodynamic size and size distribution of the nanoparticles in a solution.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles to assess their size, shape, and morphology.

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

  • X-ray Diffraction (XRD): Can be used to analyze the crystal structure of the nanoparticles.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and characterization of this compound nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Nanoparticle Aggregation - High nanoparticle concentration.- Inappropriate pH of the buffer.- Insufficient surface coating or stabilization.- Improper storage conditions.- Optimize the nanoparticle concentration by performing serial dilutions.- Adjust the pH of the buffer to be near the isoelectric point of the coating material (e.g., BSA).- Ensure complete coating with a stabilizing agent like BSA or PEG.- Store nanoparticles at recommended temperatures (e.g., 4°C) and consider lyophilization with a cryoprotectant for long-term storage.
Low Encapsulation Efficiency - Poor affinity between DHT and the nanoparticle matrix.- Suboptimal ratio of drug to carrier material.- Rapid precipitation of the drug before encapsulation.- Modify the surface of the nanoparticles to enhance interaction with DHT.- Experiment with different ratios of DHT to the carrier material (e.g., BSA).- Adjust the rate of addition of the DHT solution to the carrier solution to allow for efficient encapsulation.
Initial Burst Release of DHT - High amount of DHT adsorbed on the nanoparticle surface.- Porous or unstable nanoparticle structure.- Optimize the washing steps after nanoparticle formation to remove surface-adsorbed drug.- Consider cross-linking the nanoparticles to create a more stable matrix.- Encapsulate the DHT nanoparticles within a secondary polymeric microparticle to create a double-layered controlled-release system.
Inconsistent Particle Size - Fluctuations in stirring speed or temperature during formulation.- Inconsistent rate of addition of reagents.- Polydispersity of the carrier material.- Use a homogenizer or sonicator for more uniform energy input.- Employ a syringe pump for a controlled and consistent addition of the DHT solution.- Ensure the carrier material (e.g., BSA) is of high purity and has a narrow molecular weight distribution.
Contamination of Nanoparticle Suspension - Non-sterile working conditions or reagents.- Prepare nanoparticles in a sterile environment (e.g., laminar flow hood).- Use sterile filtration (0.22 µm filter) for heat-labile solutions. Note that this may not be suitable for all nanoparticle sizes.- Consider gamma irradiation for terminal sterilization of the final nanoparticle formulation, as it has been shown to have minimal effect on the physicochemical properties of some polymeric nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its nanoparticle formulations.

Table 1: Physicochemical Properties of DHT-BSA Nanoparticles

ParameterValueReference
Hydrodynamic Size (DHT-BSA NPs)~150 nm
Zeta Potential (DHT-BSA NPs)Approximately -40 mV
Solubility of Free DHTLow in aqueous solutions
Solubility of DHT-BSA NPsSignificantly improved in normal saline

Table 2: Pharmacokinetic Parameters of Tanshinones in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compound (Pure)15.6 ± 4.50.545.8 ± 12.7
This compound (in Extract)134.2 ± 35.80.75450.6 ± 112.4

Note: Data presented as mean ± SD. AUC refers to the area under the concentration-time curve.

Experimental Protocols

1. Preparation of this compound-BSA Nanoparticles

This protocol is based on the coprecipitation method.

  • Materials: this compound (DHT), Bovine Serum Albumin (BSA), Dimethyl sulfoxide (DMSO), Deionized water.

  • Procedure:

    • Dissolve BSA in deionized water to prepare a BSA solution (e.g., 10 mg/mL).

    • Dissolve DHT in DMSO to prepare a concentrated DHT solution (e.g., 1 mg/mL).

    • Slowly add the DHT solution to the BSA solution under constant stirring. A typical mass ratio of DHT to BSA is 1:100.

    • Continue stirring the mixture at room temperature for 4 hours to allow for nanoparticle formation.

    • Purify the nanoparticles by dialysis against deionized water to remove free DHT and DMSO.

    • Store the purified nanoparticle suspension at 4°C.

2. Characterization of Nanoparticles

  • Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values.

  • Transmission Electron Microscopy (TEM) for Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry completely.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.

    • Observe the nanoparticles under a transmission electron microscope to determine their size, shape, and morphology.

3. In-vitro Drug Release Study

This protocol utilizes the dialysis bag method.

  • Materials: DHT nanoparticle suspension, Phosphate-buffered saline (PBS, pH 7.4), Dialysis membrane (with an appropriate molecular weight cut-off), Magnetic stirrer.

  • Procedure:

    • Pipette a known volume of the DHT nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and immerse it in a beaker containing a known volume of PBS (e.g., 500 mL) at 37°C with constant stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the collected samples for DHT concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of DHT released over time.

4. Pharmacokinetic Study in Rats (General Protocol)

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Fast the rats overnight with free access to water before drug administration.

    • Administer the DHT nanoparticle formulation orally or intravenously at a predetermined dose.

    • Collect blood samples from the tail vein at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract DHT from the plasma samples using a suitable solvent.

    • Quantify the concentration of DHT in the plasma samples using a validated analytical method like LC-MS/MS.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Testing prep_dht Prepare DHT in DMSO mixing Mix & Stir (4h) prep_dht->mixing prep_bsa Prepare BSA in Water prep_bsa->mixing purification Purify (Dialysis) mixing->purification dls DLS (Size, PDI) purification->dls tem TEM (Morphology) purification->tem zeta Zeta Potential purification->zeta release Drug Release (Dialysis) purification->release pk_study Pharmacokinetic Study (Rats) purification->pk_study hplc HPLC Analysis release->hplc lcms LC-MS/MS Analysis pk_study->lcms

Caption: Experimental workflow for DHT nanoparticle formulation and evaluation.

signaling_pathway cluster_ampk AMPK/Akt/mTOR Pathway cluster_mapk MAPK Pathway DHT This compound AMPK AMPK DHT->AMPK Akt Akt DHT->Akt ERK p-ERK1/2 DHT->ERK p38 p-p38 MAPK DHT->p38 mTOR mTOR AMPK->mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Growth_Differentiation Cell Growth & Differentiation ERK->Growth_Differentiation p38->Growth_Differentiation

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Dihydrotanshinone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Dihydrotanshinone I (DHTI) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lipophilic compound extracted from the medicinal plant Salvia miltiorrhiza (Danshen). It has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects. However, its therapeutic potential is limited by its very low solubility in water, which can lead to poor absorption and bioavailability.[1][2]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The main strategies to enhance the aqueous solubility of this compound include:

  • Nanoparticle Formulations: Encapsulating DHTI into nanoparticles, such as those made from bovine serum albumin (BSA), can significantly improve its dispersibility in aqueous solutions.[1][2]

  • Solid Dispersions: Creating a solid dispersion of DHTI with a hydrophilic carrier, like polyvinylpyrrolidone (PVP), can enhance its dissolution rate.[3]

  • Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins, such as β-cyclodextrin, can increase the solubility of DHTI by encapsulating the hydrophobic molecule within the cyclodextrin cavity.

Q3: Which solubilization method is most effective for this compound?

A3: The effectiveness of each method can vary depending on the specific experimental requirements. Below is a summary of reported solubility enhancements for this compound and related tanshinone compounds. Note: Direct quantitative comparisons for DHTI are limited in publicly available literature; some data is extrapolated from studies on structurally similar tanshinones.

Formulation MethodCompoundCarrier/SystemReported Aqueous SolubilityFold Increase (approx.)
Unformulated This compoundWaterInsoluble-
Nanoparticles This compoundBovine Serum Albumin (BSA)Dramatically increased (qualitative)Not Quantified
Solid Dispersion Tanshinone IIANano-hydroxyapatite (1:8 ratio)~96% dissolution in 45 minSignificant
Solid Dispersion Cryptotanshinone, Tanshinone I, Tanshinone IIAPovidone K-30 (PVP K-30)Enhanced solubility in pH 6.8 bufferNot Quantified
Inclusion Complex Tanshinone IIA2-hydroxypropyl-β-cyclodextrin (HP-β-CD)17 times greater than uncomplexed drug17
Inclusion Complex Cryptotanshinoneβ-cyclodextrin & HP-β-cyclodextrinStable inclusion complexes formedNot Quantified

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Possible Cause Troubleshooting Steps
Low encapsulation efficiency - Incorrect drug-to-carrier ratio.- Inefficient mixing or sonication.- Optimize the mass ratio of this compound to the carrier (e.g., BSA).- Ensure thorough and consistent mixing during the formulation process.
Particle aggregation - Improper storage conditions.- Suboptimal zeta potential.- Store nanoparticle suspensions at recommended temperatures (e.g., 4°C).- Characterize the zeta potential to assess stability; adjust formulation parameters if necessary.
Inconsistent particle size - Variations in preparation method.- Impurities in reagents.- Standardize all steps of the protocol, including addition rates and stirring speed.- Use high-purity reagents and solvents.
Solid Dispersion Challenges
Problem Possible Cause Troubleshooting Steps
Incomplete solvent evaporation - Insufficient drying time or temperature.- Extend the drying period under vacuum.- Ensure the temperature is appropriate for the solvent used, without degrading the drug or carrier.
Drug recrystallization - High drug loading.- Inappropriate carrier selection.- Reduce the drug-to-carrier ratio.- Select a carrier with strong intermolecular interactions with this compound (e.g., PVP K-30).
Poor dissolution of the solid dispersion - Inadequate dispersion of the drug within the carrier.- Ensure the drug and carrier are fully dissolved in the common solvent before evaporation.- Consider using a different solvent or a combination of solvents.
Cyclodextrin Inclusion Complex Problems
Problem Possible Cause Troubleshooting Steps
Low complexation efficiency - Incorrect stoichiometry.- Inefficient complexation method.- Determine the optimal molar ratio of this compound to cyclodextrin using phase solubility studies.- Try different preparation methods such as kneading, co-evaporation, or freeze-drying.
Precipitation of the complex - Exceeding the solubility limit of the complex.- Prepare a phase solubility diagram to understand the solubility limits of the complex.- Adjust the concentration of the cyclodextrin accordingly.
Difficulty in isolating the solid complex - Incomplete precipitation or drying.- Optimize the precipitation step by adjusting temperature or adding a suitable anti-solvent.- Ensure complete removal of the solvent during the drying process.

Experimental Protocols

This compound-BSA Nanoparticle Preparation

This protocol is adapted from a method for encapsulating this compound in Bovine Serum Albumin (BSA) nanoparticles.

Materials:

  • This compound (DHTI)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Prepare a solution of DHTI in DMSO.

  • Prepare an aqueous solution of BSA.

  • Slowly add the DHTI solution to the BSA solution while stirring continuously. A typical mass ratio of DHTI to BSA is 1:100.

  • Continue stirring the mixture at room temperature for approximately 4 hours to allow for nanoparticle formation.

  • The resulting nanoparticle suspension can be used for further experiments.

Workflow for this compound-BSA Nanoparticle Formulation

G cluster_prep Preparation of Solutions cluster_formulation Nanoparticle Formulation cluster_product Final Product DHTI_DMSO Dissolve this compound in DMSO Mix Slowly add DHTI solution to BSA solution with stirring DHTI_DMSO->Mix BSA_H2O Dissolve BSA in Deionized Water BSA_H2O->Mix Stir Stir for 4 hours at room temperature Mix->Stir Nanoparticles This compound-BSA Nanoparticle Suspension Stir->Nanoparticles

Caption: Workflow for preparing this compound-BSA nanoparticles.

This compound Solid Dispersion Preparation (Solvent Evaporation Method)

This protocol is a general method adapted for this compound based on techniques used for other poorly soluble tanshinones.

Materials:

  • This compound (DHTI)

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve both DHTI and PVP K-30 in a sufficient amount of ethanol. A common starting ratio of DHTI to PVP K-30 is 1:5 by weight.

  • Stir the solution until both components are fully dissolved.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid film under vacuum to remove any residual solvent.

  • The obtained solid dispersion can be ground into a fine powder for further use.

Workflow for Solid Dispersion Preparation

G cluster_dissolution Dissolution Step cluster_evaporation Solvent Removal cluster_final Final Product Dissolve Dissolve this compound and PVP K-30 in Ethanol Evaporate Evaporate solvent using a rotary evaporator Dissolve->Evaporate Dry Dry the solid film under vacuum Evaporate->Dry SolidDispersion This compound Solid Dispersion Powder Dry->SolidDispersion

Caption: Workflow for preparing a solid dispersion of this compound.

This compound-β-Cyclodextrin Inclusion Complex Preparation (Kneading Method)

This is a general protocol for preparing cyclodextrin inclusion complexes, which can be adapted for this compound.

Materials:

  • This compound (DHTI)

  • β-cyclodextrin

  • Ethanol/Water mixture (1:1 v/v)

Procedure:

  • Place a 1:1 molar ratio of DHTI and β-cyclodextrin in a mortar.

  • Slowly add a small amount of the ethanol/water mixture to the powders.

  • Knead the mixture thoroughly for an extended period (e.g., 60 minutes) to form a homogeneous paste.

  • Dry the paste in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

Workflow for Cyclodextrin Inclusion Complex Preparation

G cluster_mixing Mixing and Kneading cluster_drying Drying and Grinding cluster_product Final Product Mix Mix this compound and β-cyclodextrin (1:1 molar ratio) Knead Knead with Ethanol/Water to form a paste Mix->Knead Dry Dry the paste in an oven Knead->Dry Grind Grind the dried complex into a fine powder Dry->Grind InclusionComplex This compound-β-cyclodextrin Inclusion Complex Grind->InclusionComplex

Caption: Workflow for preparing a this compound-β-cyclodextrin inclusion complex.

Signaling Pathways Modulated by this compound

This compound has been reported to influence several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Hedgehog/Gli Signaling Pathway

This compound has been shown to suppress pancreatic cancer cell proliferation and metastasis by inhibiting the Hedgehog/Gli signaling pathway.

G DHTI This compound Hedgehog Hedgehog Signaling DHTI->Hedgehog Inhibits Gli Gli Transcription Factor Hedgehog->Gli Activates Proliferation Cell Proliferation Gli->Proliferation Promotes Metastasis Metastasis Gli->Metastasis Promotes

Caption: this compound inhibits the Hedgehog/Gli signaling pathway.

JAK/STAT Signaling Pathway

This compound can inhibit the proliferation of hepatocellular carcinoma cells by suppressing the JAK2/STAT3 signaling pathway.

G DHTI This compound JAK2 JAK2 DHTI->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates/Activates Proliferation Cell Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits

Caption: this compound suppresses the JAK2/STAT3 signaling pathway.

References

Dihydrotanshinone I In Vivo Cancer Model Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dihydrotanshinone I in in vivo cancer models.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of this compound This compound is a lipophilic compound with low aqueous solubility.Prepare a stock solution in an organic solvent such as DMSO. For in vivo administration, use a vehicle formulation designed to enhance solubility. A commonly used vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. Another option is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[1] Always prepare fresh dilutions before each administration.
Inconsistent Tumor Growth Inhibition Variability in drug preparation, administration route, or animal model.Ensure consistent preparation of the this compound formulation. Administer the compound at the same time each day. Use a homogenous group of animals in terms of age, weight, and tumor size at the start of the experiment. Monitor animal health closely throughout the study.
Observed Toxicity or Animal Distress The dosage may be too high for the specific animal model or strain.Start with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model. Monitor animals daily for signs of toxicity such as weight loss, lethargy, or ruffled fur. If toxicity is observed, reduce the dosage or the frequency of administration. Studies have shown low toxicity at effective doses, but this can be model-dependent.[2]
Lack of Efficacy The dosage may be too low, the administration route may be suboptimal, or the cancer model may be resistant.Increase the dosage in a stepwise manner, not exceeding the MTD. Consider alternative administration routes (e.g., intraperitoneal vs. oral gavage) to alter bioavailability. Ensure the chosen cancer model is appropriate, as the efficacy of this compound can be dependent on the specific signaling pathways active in the cancer cells.

Frequently Asked Questions (FAQs)

1. What is a typical effective dosage range for this compound in in vivo cancer models?

Based on published studies, the effective dosage of this compound can range from 5 mg/kg to 40 mg/kg, administered daily or on alternate days.[3] The optimal dosage will depend on the specific cancer model, tumor type, and administration route.

2. What is the recommended route of administration for in vivo studies?

Oral gavage is a commonly reported and effective route of administration for this compound in animal models.[2] Intraperitoneal injection has also been used. The choice of administration route can impact the compound's bioavailability and efficacy.

3. What vehicle should I use to dissolve and administer this compound?

Due to its lipophilic nature, this compound requires a specific vehicle for in vivo administration. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[4] A suspension in 0.5% CMC-Na is another viable option. It is crucial to ensure the vehicle itself does not have any confounding effects on tumor growth.

4. What are the known mechanisms of action for this compound in cancer?

This compound has been shown to exert its anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It modulates several key signaling pathways involved in cancer progression.

5. Which signaling pathways are targeted by this compound?

This compound has been reported to inhibit multiple oncogenic signaling pathways, including:

  • JAK2/STAT3 Pathway : Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

  • Hedgehog/Gli Pathway : Targeting this pathway can suppress tumor growth and metastasis.

  • Wnt/β-catenin Pathway : Downregulation of this pathway has been observed in various cancer types.

  • EGFR Pathway : this compound can inhibit the phosphorylation of EGFR and its downstream signaling.

  • PTPN11/p38 Pathway : This pathway is involved in this compound-induced necroptosis and cell cycle arrest in gastric cancer.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Different Cancer Models

Cancer TypeAnimal ModelDosageAdministration RouteKey FindingsReference
Hepatocellular CarcinomaBALB/c nude mice (SMMC7721 xenograft)5, 10, 15 mg/kgNot specifiedSignificantly reduced tumor weight and size.
Colorectal Cancer (Oxaliplatin-resistant)Nude mice (HCT116/OXA xenograft)40 mg/kgNot specifiedMarkedly reduced tumor weight and volume.
Pancreatic CancerNude mice (Patu8988 and PANC-1 xenografts)Not specifiedNot specifiedSuppressed tumor growth and metastasis.
Breast Cancer4T1 xenograft nude mice20 mg/kgNot specifiedInhibited tumor growth and lung metastasis.

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model Efficacy Study

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping: Randomize mice into control and treatment groups (n=5-10 mice per group).

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).

  • Administration:

    • Administer this compound to the treatment group via oral gavage or intraperitoneal injection at the predetermined dosage and schedule (e.g., daily).

    • Administer an equal volume of the vehicle to the control group.

  • Monitoring:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the animals daily for any signs of distress.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.

    • Euthanize the mice and excise the tumors.

  • Analysis:

    • Measure the final tumor weight and volume.

    • Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation, apoptosis, and target protein expression.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model cell_implantation Cell Implantation animal_model->cell_implantation cell_culture Cancer Cell Culture cell_culture->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Animals tumor_growth->randomization administration Administer DHTS/Vehicle randomization->administration drug_prep Prepare DHTS Formulation drug_prep->administration monitoring Monitor Animal Health administration->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint data_analysis Analyze Tumor Weight, Volume, & Biomarkers endpoint->data_analysis

Caption: Workflow for a typical in vivo cancer model efficacy study.

signaling_pathways Signaling Pathways Modulated by this compound cluster_pathways Targeted Signaling Pathways cluster_effects Cellular Effects DHTS This compound JAK2_STAT3 JAK2/STAT3 DHTS->JAK2_STAT3 Hedgehog_Gli Hedgehog/Gli DHTS->Hedgehog_Gli Wnt_BetaCatenin Wnt/β-catenin DHTS->Wnt_BetaCatenin EGFR EGFR DHTS->EGFR PTPN11_p38 PTPN11/p38 DHTS->PTPN11_p38 ProliferationInhibition Inhibition of Proliferation JAK2_STAT3->ProliferationInhibition MetastasisInhibition Inhibition of Metastasis Hedgehog_Gli->MetastasisInhibition Wnt_BetaCatenin->ProliferationInhibition EGFR->ProliferationInhibition Apoptosis Induction of Apoptosis PTPN11_p38->Apoptosis CellCycleArrest Cell Cycle Arrest PTPN11_p38->CellCycleArrest Cancer_Inhibition Cancer_Inhibition Apoptosis->Cancer_Inhibition Anti-Cancer Effect CellCycleArrest->Cancer_Inhibition Anti-Cancer Effect MetastasisInhibition->Cancer_Inhibition Anti-Cancer Effect ProliferationInhibition->Cancer_Inhibition Anti-Cancer Effect

Caption: Key signaling pathways inhibited by this compound.

References

Troubleshooting Dihydrotanshinone I instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrotanshinone I (DHTS) in cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.

Question: I observed precipitation after diluting my this compound DMSO stock solution in cell culture media. What should I do?

Answer:

Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its poor water solubility.[1][2] Here are several steps you can take to mitigate this problem:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not toxic to your specific cell line.

  • Pre-warming the Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution. This can help improve solubility.

  • Method of Dilution: Add the this compound stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. Avoid adding the stock solution as a single large volume.

  • Sonication: If precipitation persists, you can try briefly sonicating the final solution.[3] However, be cautious as this can generate heat and potentially degrade the compound. Use short bursts in a cool water bath.

  • Use of a Solubilizing Agent: For certain applications, the use of a biocompatible solubilizing agent, such as Bovine Serum Albumin (BSA), can enhance the solubility of hydrophobic compounds like this compound.[2][4] It has been reported that encapsulating this compound in BSA nanoparticles improves its solubility in aqueous solutions.

Question: I am seeing a decrease in the biological activity of this compound in my longer-term experiments (e.g., 48-72 hours). Why is this happening?

Answer:

A decrease in biological activity over time suggests that this compound may be unstable in your cell culture conditions. Several factors can contribute to its degradation:

  • pH of the Media: The pH of standard cell culture media (typically 7.2-7.4) can contribute to the hydrolysis of certain compounds. While specific data on the effect of pH on this compound is limited, it is a potential factor in its degradation.

  • Interactions with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that can potentially interact with and degrade therapeutic compounds.

  • Light Exposure: this compound should be protected from light, as light can cause photodegradation. Ensure that experiments are set up with minimal light exposure and that plates are incubated in the dark.

  • Oxidation: this compound has been shown to induce the production of reactive oxygen species (ROS) and is involved in oxidative stress pathways. It is possible that the compound itself is susceptible to oxidation in the oxygen-rich environment of a cell culture incubator.

  • Temperature: Although experiments are conducted at 37°C, prolonged incubation can accelerate the degradation of less stable compounds.

To address this, consider the following:

  • Replenish the Media: For longer-term experiments, consider replenishing the cell culture media with freshly prepared this compound every 24 hours.

  • Perform a Stability Test: You can perform a simple stability test by incubating this compound in your cell culture media for different durations (e.g., 0, 24, 48, 72 hours) and then testing the biological activity of the media on a fresh batch of cells.

  • Quantify the Compound: For a more rigorous assessment, you can quantify the concentration of this compound remaining in the cell culture media over time using High-Performance Liquid Chromatography (HPLC).

Question: My experimental results with this compound are inconsistent between batches. What could be the cause?

Answer:

Inconsistent results can be frustrating and can arise from several sources:

  • Stock Solution Preparation and Storage:

    • Ensure that your DMSO is of high quality and anhydrous, as moisture can affect the solubility and stability of this compound.

    • Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

    • Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.

  • Pipetting Errors: Given the potency of this compound, small variations in pipetting can lead to significant differences in the final concentration. Ensure your pipettes are calibrated regularly.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum batch can all influence the cellular response to a compound. Maintain consistent cell culture practices.

  • Compound Purity: Ensure that you are using a high-purity batch of this compound. If you have recently changed suppliers or batches, this could be a source of variability.

Below is a workflow to troubleshoot inconsistent results:

G start Inconsistent Experimental Results check_stock Verify Stock Solution (Age, Storage, Freeze-Thaw Cycles) start->check_stock check_protocol Review Experimental Protocol (Pipetting, Cell Conditions) start->check_protocol check_compound Assess Compound Purity (New Batch/Supplier?) start->check_compound new_stock Prepare Fresh Stock Solution from High-Purity Compound check_stock->new_stock check_protocol->new_stock check_compound->new_stock run_control_exp Run a Control Experiment with the New Stock new_stock->run_control_exp analyze Analyze Results run_control_exp->analyze consistent Results are Consistent analyze->consistent inconsistent Results Still Inconsistent analyze->inconsistent troubleshoot_further Further Troubleshooting Required (e.g., Media Components, Instrument Calibration) inconsistent->troubleshoot_further

Figure 1: Workflow for Troubleshooting Inconsistent Experimental Results.

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. Store this stock solution in small, single-use aliquots at -20°C for up to 6 months or at -80°C for up to one year to minimize freeze-thaw cycles. Always protect the stock solution from light. Before use, allow the aliquot to equilibrate to room temperature.

2. How long is this compound stable in cell culture media?

The stability of this compound in cell culture media has not been extensively reported in the literature. However, it is known that tanshinones can be unstable in aqueous solutions. The stability will depend on the specific composition of your media, the pH, and the incubation conditions (temperature, light exposure). For experiments longer than 24 hours, it is advisable to either replenish the media with fresh compound or to pre-determine its stability under your specific experimental conditions.

3. What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several signaling pathways in various cancer cell lines. Some of the key pathways include:

  • EGFR Pathway Inhibition: this compound can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.

EGFR_Pathway DHTS This compound EGFR EGFR DHTS->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: this compound Inhibition of the EGFR Signaling Pathway.

  • Keap1-Nrf2 Mediated Oxidative Stress: It can induce oxidative stress by promoting the Keap1-mediated ubiquitination and degradation of Nrf2, a key regulator of the antioxidant response.

Keap1_Nrf2_Pathway DHTS This compound Keap1 Keap1 DHTS->Keap1 Enhances binding Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Ub Ubiquitin Ub->Nrf2 Nrf2_degradation Nrf2 Degradation Proteasome->Nrf2_degradation Oxidative_Stress Increased Oxidative Stress Nrf2_degradation->Oxidative_Stress

Figure 3: this compound and the Keap1-Nrf2 Pathway.

  • PTPN11/p38 Pathway in Necroptosis and Cell Cycle Arrest: this compound can target PTPN11, leading to the activation of the p38 MAPK pathway, which in turn can induce necroptosis and G2/M cell cycle arrest.

PTPN11_p38_Pathway DHTS This compound PTPN11 PTPN11 DHTS->PTPN11 Inhibits p38 p38 MAPK PTPN11->p38 Inhibits RIPK1_3 RIPK1/RIPK3 p38->RIPK1_3 CDC25C CDC25C p38->CDC25C Inhibits MLKL MLKL RIPK1_3->MLKL Necroptosis Necroptosis MLKL->Necroptosis CDK1 CDK1 CDC25C->CDK1 CellCycleArrest G2/M Arrest CDK1->CellCycleArrest HPLC_Stability_Workflow start Prepare DHTS in Media t0 Collect T=0 Sample start->t0 incubate Incubate at 37°C, 5% CO2 start->incubate precipitate Protein Precipitation (Acetonitrile) t0->precipitate collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify DHTS Concentration hplc->quantify plot Plot Concentration vs. Time quantify->plot end Determine Stability Profile plot->end

References

Technical Support Center: Optimizing Dihydrotanshinone I Extraction from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Dihydrotanshinone I from Salvia miltiorrhiza.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Salvia miltiorrhiza?

A1: this compound is a lipophilic compound, and its extraction is typically achieved using various methods that leverage its solubility characteristics. Commonly employed techniques include:

  • Conventional Solvent Extraction: This traditional method involves the use of organic solvents like ethanol and methanol.[1][2]

  • Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[2][3][4] It is often faster and requires less solvent than conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide (CO2), as the solvent. It is considered a "green" technology due to the use of a non-toxic and environmentally friendly solvent.

  • Cloud Point Extraction (CPE): A newer, environmentally friendly method that uses surfactants to form micelles that entrap hydrophobic compounds like this compound.

Q2: Which solvent system is optimal for this compound extraction?

A2: The optimal solvent system depends on the chosen extraction method. For conventional and modern techniques like UAE and MAE, ethanol is a frequently used and effective solvent. Studies have shown that 100% ethanol can yield more potent cytotoxic extracts compared to 30% or 70% ethanol solutions. For Supercritical Fluid Extraction (SFE), CO2 is the primary solvent, often used with a modifier like peanut oil to enhance extraction efficiency. In Cloud Point Extraction (CPE), an aqueous solution containing a surfactant, such as lecithin, is used.

Q3: How can I analyze the concentration of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the separation, identification, and quantification of this compound and other tanshinones in Salvia miltiorrhiza extracts.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Improper Sample Preparation Ensure the Salvia miltiorrhiza root is thoroughly dried to prevent enzymatic degradation of active compounds. Grind the dried material into a fine, uniform powder to increase the surface area for solvent penetration.
Suboptimal Extraction Parameters For UAE/MAE: Optimize parameters such as solvent concentration, solid-to-liquid ratio, extraction time, and temperature/power. For instance, a study on MAE found optimal conditions to be 95% ethanol, a 2-minute extraction time, and a 10:1 liquid-to-solid ratio. For SFE: Adjust pressure, temperature, CO2 flow rate, and modifier concentration. Optimal conditions in one study were a flow rate of 3.23 L/min, 52.21% peanut oil modifier, and a pressure of 38.50 MPa. For CPE: Optimize the solid-to-liquid ratio, surfactant concentration, salt concentration, and pH. Optimal conditions with lecithin were found to be a 1:20 g/mL solid-to-liquid ratio, 3% lecithin, and 2% NaCl at pH 6.
Inadequate Solvent-to-Solid Ratio An insufficient volume of solvent may not fully solubilize the target compound. Experiment with increasing the solvent-to-solid ratio to find the optimal balance between yield and solvent consumption.
Compound Degradation This compound can be sensitive to high temperatures. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature for solvent removal.
Poor Reproducibility of Results
Potential Cause Troubleshooting Steps
Inconsistent Raw Material The concentration of bioactive compounds in Salvia miltiorrhiza can vary depending on the source, age, and storage conditions of the plant material. Whenever possible, use a standardized and consistent source of raw material.
Variable Extraction Conditions Ensure that all extraction parameters (e.g., temperature, time, solvent ratio, instrument settings) are precisely controlled and recorded for each experiment.
Inconsistent Sample Preparation Variations in particle size can significantly impact extraction efficiency. Ensure that the grinding process produces a consistent and uniform powder for all samples.

Experimental Protocols

Sample Preparation
  • Drying: Thoroughly dry the Salvia miltiorrhiza roots in a well-ventilated area or a low-temperature oven (40-50°C) to prevent the degradation of active compounds.

  • Grinding: Grind the dried roots into a fine and uniform powder to increase the surface area for efficient extraction.

Ultrasonic-Assisted Extraction (UAE) Protocol
  • Mixing: Place a known weight of the powdered Salvia miltiorrhiza root into an extraction vessel.

  • Solvent Addition: Add the desired solvent (e.g., 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the desired temperature and sonication time. The extraction is often completed in a short period (e.g., 40 minutes).

  • Separation: After extraction, separate the supernatant from the solid residue by centrifugation or filtration.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Loading: Pack the ground Salvia miltiorrhiza powder into the extraction vessel.

  • Parameter Setting: Set the desired extraction parameters: pressure, temperature, and CO2 flow rate.

  • Modifier Introduction (if applicable): Introduce the modifier (e.g., peanut oil) at the optimized concentration.

  • Extraction: Pump supercritical CO2 through the extraction vessel. The extraction process is typically dynamic, with the extract-laden CO2 continuously flowing to a separator.

  • Separation: In the separator, reduce the pressure and/or change the temperature to cause the CO2 to return to a gaseous state, precipitating the extracted compounds.

  • Collection: Collect the this compound-rich extract from the separator.

HPLC Analysis Protocol
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter it through a syringe filter (e.g., 0.22 µm) before injection.

  • Chromatographic Conditions:

    • Column: Use a suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample extract.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction Method Solvent/Modifier Key Optimized Parameters This compound Yield (mg/g) Reference
Supercritical Fluid Extraction (SFE)CO2 / Peanut OilPressure: 38.50 MPa, Modifier Conc.: 52.21%, Flow Rate: 3.23 L/min1.472
Cloud Point Extraction (CPE)Water / LecithinSolid/Liquid Ratio: 1:20 g/mL, Lecithin: 3%, NaCl: 2%, pH: 6Increased by 4.55% vs. water extraction
Ionic Liquid-based Ultrahigh Pressure Extraction (IL-UPE)0.5 M [C8C1im][PF6] in ethanolPressure: 200 MPa, Time: 2 min, Solid/Liquid Ratio: 1:20 g/mL4.06
Microwave-Assisted Extraction (MAE)95% EthanolTime: 2 min, Liquid/Solid Ratio: 10:1 mL/gNot explicitly stated for this compound, but high for other tanshinones

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Drying Drying of Salvia miltiorrhiza Roots Grinding Grinding to Fine Powder Drying->Grinding Extraction_Method Choice of Extraction Method (UAE, SFE, MAE, CPE) Grinding->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract HPLC_Prep Sample Preparation for HPLC Crude_Extract->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Prep Check Sample Preparation Start->Prep Params Optimize Extraction Parameters Start->Params Ratio Adjust Solvent-to-Solid Ratio Start->Ratio Degradation Assess for Compound Degradation Start->Degradation Solution1 Ensure thorough drying and fine grinding. Prep->Solution1 Solution2 Systematically vary one parameter at a time (e.g., temp, time, pressure). Params->Solution2 Solution3 Increase solvent volume and evaluate impact on yield. Ratio->Solution3 Solution4 Use lower temperatures for extraction and solvent removal. Degradation->Solution4

Caption: Troubleshooting flowchart for addressing low extraction yields.

References

Technical Support Center: Large-Scale Synthesis of Dihydrotanshinone I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Dihydrotanshinone I. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Overall Yield in Multi-Step Synthesis

  • Question: We are following a multi-step synthesis route to produce this compound, but our overall yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low overall yield in a multi-step synthesis can be attributed to several factors. Firstly, review each reaction step individually. The total synthesis of tanshinones can have low yields, with some reported methods for the related Tanshinone I having a total yield of approximately 4%.[1] One of the initial total syntheses of Tanshinone I, which proceeds through Dihydrotanshinone, had a total yield of 34%.[1]

    Troubleshooting Steps:

    • Reaction Condition Optimization: Ensure that the reaction conditions for each step, such as temperature, pressure, and reaction time, are optimized. Even slight deviations can significantly impact the yield of intermediate products.

    • Reagent Quality: Verify the purity and reactivity of all starting materials and reagents. Impurities can lead to side reactions and reduce the yield of the desired product.

    • Intermediate Purification: Incomplete purification of intermediates can introduce impurities that interfere with subsequent reactions. Analyze the purity of each intermediate and optimize the purification method if necessary.

    • Alternative Synthetic Routes: Consider exploring different synthetic strategies. The Diels-Alder addition route is a key method for synthesizing the core structure of tanshinones.[1][2]

Issue 2: Difficulties in Purifying this compound

  • Question: We are struggling with the purification of the final this compound product on a large scale. What are the recommended methods?

  • Answer: this compound, like other tanshinones, is a lipid-soluble compound, which can present purification challenges.[3] Conventional methods like multi-step open column chromatography with silica gels can be laborious and consume large amounts of solvents, making them unsuitable for industrial-scale production.

    Recommended Purification Strategies:

    • Macroporous Adsorption Resins: This technique is effective for the separation and enrichment of diverse compounds in industrial production due to its high efficiency and low cost. A systematic method for purifying Dihydrotanshinone and other tanshinones using macroporous adsorption resins (e.g., D101 column) followed by semi-preparative HPLC has been developed.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, semi-preparative HPLC with a dynamic axial compression (DAC) system is a viable option.

    • Supercritical Fluid Extraction (SFE): SFE has been shown to be an efficient method for extracting tanshinones and may be adaptable for purification.

Issue 3: Poor Water Solubility Affecting Downstream Processing

  • Question: The poor water solubility of this compound is causing issues in our downstream processing and formulation development. How can this be addressed?

  • Answer: The low water solubility of tanshinones, including this compound, is a known challenge that can affect bioavailability and formulation.

    Strategies to Address Solubility Issues:

    • Derivative Synthesis: To improve properties like water solubility, this compound can be used as a platform for creating derivatives with enhanced characteristics.

    • Formulation Technologies: Explore various drug delivery systems and formulation technologies designed to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This can include micronization, solid dispersions, or encapsulation techniques.

    • Solvent Selection: For processing, carefully select appropriate organic solvents in which this compound has good solubility. According to some suppliers, this compound is soluble in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound is often part of the total synthesis of Tanshinone I. Some documented starting materials in related syntheses include podocarpic acid and o-methylstyrene.

Q2: What are the key intermediates in the synthesis of this compound?

A2: In several synthetic routes for Tanshinone I, Dihydrotanshinone itself is the final intermediate before a dehydrogenation step. Other key intermediates can include phenanthrenequinones depending on the specific synthetic pathway.

Q3: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?

A3: Standard laboratory and chemical manufacturing safety protocols should be strictly followed. This includes the use of appropriate personal protective equipment (PPE), working in well-ventilated areas or using fume hoods, and proper handling and disposal of all chemicals and solvents. Material Safety Data Sheets (MSDS) for all reagents should be readily available and consulted.

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: Comparison of Reported Yields for Tanshinone I Synthesis (Involving this compound)

Starting MaterialKey IntermediateFinal ProductReported Overall YieldReference
Podocarpic AcidDihydrotanshinoneTanshinone I34%Baillie and Thomson, 1968
o-MethylstyreneDihydrotanshinoneTanshinone I~4%Inouye and Kakisawa, 1969

Experimental Protocols

Protocol 1: General Purification Strategy using Macroporous Adsorption Resin

This protocol is a generalized procedure based on the successful purification of tanshinones from natural extracts, which can be adapted for synthetic mixtures.

  • Sample Preparation: Dissolve the crude synthetic mixture containing this compound in a suitable solvent (e.g., 95% ethanol).

  • Column Preparation: Pack a column with D101 macroporous adsorption resin and equilibrate it with the appropriate starting solvent.

  • Loading: Load the dissolved sample onto the column. The optimal feeding sample volume and adsorption time should be determined empirically. For tanshinones, an adsorption time of around 150 minutes has been found to be effective.

  • Elution: Elute the column with a gradient of solvents. For instance, a stepwise gradient of 0%, 45%, and 90% ethanol in water can be used to separate different fractions.

  • Fraction Collection and Analysis: Collect the fractions and analyze them using HPLC to identify the fractions containing the highest concentration and purity of this compound.

  • Further Purification (if necessary): For higher purity, the enriched fractions can be further purified using semi-preparative HPLC.

Visualizations

Synthesis_Workflow Start Starting Materials Step1 Step 1: Core Structure Assembly Start->Step1 Intermediate1 Intermediate Product 1 Step1->Intermediate1 Purification1 Purification of Intermediate 1 Intermediate1->Purification1 Step2 Step 2: Functional Group Modification Purification1->Step2 Intermediate2 Intermediate Product 2 Step2->Intermediate2 Purification2 Purification of Intermediate 2 Intermediate2->Purification2 FinalStep Final Reaction Step to This compound Purification2->FinalStep CrudeProduct Crude this compound FinalStep->CrudeProduct FinalPurification Large-Scale Purification (e.g., Macroporous Resin) CrudeProduct->FinalPurification FinalProduct Pure this compound FinalPurification->FinalProduct

Caption: A generalized workflow for the multi-step synthesis and purification of this compound.

Troubleshooting_Yield Start Low Overall Yield Detected CheckStepYields Analyze Yield of Each Individual Step Start->CheckStepYields LowStepYield Is a Specific Step's Yield Consistently Low? CheckStepYields->LowStepYield OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst LowStepYield->OptimizeConditions Yes OverallLow Are All Step Yields Marginally Low? LowStepYield->OverallLow No CheckReagents Verify Reagent Purity and Stoichiometry OptimizeConditions->CheckReagents CheckIntermediates Analyze Purity of Intermediate Products CheckReagents->CheckIntermediates ImprovePurification Improve Intermediate Purification Method CheckIntermediates->ImprovePurification ReassessRoute Consider Alternative Synthetic Route ImprovePurification->ReassessRoute SystematicLoss Investigate Systematic Losses (e.g., during transfers, workup, or purification) OverallLow->SystematicLoss SystematicLoss->ReassessRoute

Caption: A decision-making flowchart for troubleshooting low yield in this compound synthesis.

References

Preventing degradation of Dihydrotanshinone I during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrotanshinone I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a diterpene quinone, is susceptible to degradation from exposure to light, high temperatures, and certain pH conditions.[1][2] As a quinone-containing compound, it may also be sensitive to oxidation.

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term storage, it is recommended to store this compound powder in a tightly sealed container, protected from light, at -20°C. Under these conditions, the compound is reported to be stable for at least three years. For shorter periods, storage at 2-8°C is also acceptable.

Q3: How should I store this compound in solution?

A3: Stock solutions of this compound should be stored at -80°C for long-term stability, which can be up to one year. For short-term storage (up to one month), -20°C is suitable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to photolysis.[1] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil.

Q5: How does pH affect the stability of this compound?

A5: While specific data on this compound is limited, related tanshinones have shown instability in alkaline pH conditions. It is advisable to maintain neutral or slightly acidic conditions when preparing and storing solutions to minimize potential hydrolytic degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or inconsistent results in biological assays. Degradation of this compound stock solution.1. Prepare a fresh stock solution from the powdered compound. 2. Verify the storage conditions of the stock solution (temperature, light protection). 3. Perform an analytical check (e.g., HPLC) to confirm the concentration and purity of the stock solution.
Color change of the this compound solution (e.g., fading of the red-orange color). Chemical degradation, potentially due to light exposure or oxidation.1. Discard the solution. 2. Prepare a new solution using fresh solvent and ensure it is protected from light at all times. 3. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Precipitation observed in the stock solution after thawing. Poor solubility or concentration exceeding the solubility limit in the chosen solvent.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure the solvent is of high purity and dry, as moisture can affect solubility and stability.
Appearance of unknown peaks in HPLC chromatogram during analysis. Formation of degradation products.1. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, inappropriate pH). 2. Perform a forced degradation study to intentionally generate and identify potential degradation products, which can then be monitored in future stability assessments.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound based on available information.

Form Storage Temperature Duration Reference
Powder-20°C≥ 3 years
Powder2-8°CShort-term
In Solvent-80°CUp to 1 year
In Solvent-20°CUp to 1 month

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or acetic acid

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV-Vis or PDA detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to create working standards at appropriate concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the this compound sample (from storage or a forced degradation study) with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

    • Detection Wavelength: 270 nm (or scan for optimal wavelength with a PDA detector)

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the this compound peak based on the retention time and peak area of the reference standard. The appearance of new peaks with different retention times indicates the presence of degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified period. At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid this compound powder in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to a light source in a photostability chamber (e.g., ICH option 1 or 2). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at specified time points.

Visualizations

Degradation_Pathway DHT This compound Hydrolysis_Products Hydrolytic Products (e.g., ring opening) DHT->Hydrolysis_Products  Acid/Base   Oxidation_Products Oxidized Products (e.g., epoxides, hydroxylated derivatives) DHT->Oxidation_Products  Oxidizing Agents (e.g., H₂O₂)   Photolytic_Products Photodegradation Products (e.g., rearranged isomers) DHT->Photolytic_Products  Light (UV/Vis)  

Caption: Plausible Degradation Pathways for this compound.

Experimental_Workflow cluster_storage Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid this compound (-20°C, protected from light) Preparation Prepare working solution (use fresh, protect from light) Solid->Preparation Solution This compound Solution (-80°C, protected from light, aliquoted) Solution->Preparation Analysis Biological/Chemical Assay Preparation->Analysis Inconsistent_Results Inconsistent Results? Analysis->Inconsistent_Results Check_Stability Check Stability via HPLC Inconsistent_Results->Check_Stability Yes Check_Stability->Solid Prepare Fresh

Caption: Recommended Workflow for Handling this compound.

References

Technical Support Center: Dihydrotanshinone I in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Dihydrotanshinone I (DHTS) in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound (DHTS) is a bioactive lipophilic compound extracted from the root of Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine.[1][2][3] It is recognized for a wide range of biological activities, including anti-tumor, anti-inflammatory, and cardioprotective effects.[1][4] Its anti-cancer properties have been demonstrated across various cancer cell lines, where it can induce apoptosis, inhibit proliferation, and arrest the cell cycle.

Q2: Why is this compound a concern in high-throughput screening (HTS) assays?

A2: this compound's chemical structure, which contains a phenanthrenequinone moiety, raises concerns for assay interference. Compounds with such structures are often classified as Pan-Assay Interference Compounds (PAINS). PAINS are known to produce false-positive results in HTS assays through various mechanisms, leading to wasted time and resources.

Q3: What are the primary mechanisms of assay interference for this compound?

A3: Based on its chemical structure and known activities, the primary interference mechanisms for DHTS are:

  • Redox Cycling: The quinone-like structure can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This can lead to non-specific oxidation and inactivation of assay components, particularly proteins with sensitive cysteine residues.

  • Compound Aggregation: At higher concentrations typical for HTS, DHTS may form aggregates that can non-specifically sequester and inhibit proteins, leading to false-positive signals.

  • Fluorescence Interference: As a colored compound, DHTS may absorb light at wavelengths used for excitation or emission in fluorescence-based assays, leading to signal quenching or autofluorescence.

Q4: How can I determine if this compound is causing interference in my assay?

A4: A series of counter-screens and control experiments should be performed. These include:

  • Testing the compound in an assay buffer without the biological target to check for direct effects on the reporter system.

  • Running the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%) to disrupt aggregation. A loss of activity in the presence of the detergent is a strong indicator of aggregation-based interference.

  • For redox-cycling concerns, test the effect of adding catalase to the assay buffer to quench H₂O₂. If the compound's activity is diminished, redox cycling is a likely cause.

  • Assess the compound's intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Issue 1: High Rate of Hits in a Luciferase-Based Reporter Assay
  • Symptom: this compound shows potent, dose-dependent inhibition in a luciferase reporter gene assay.

  • Possible Cause: Direct inhibition of the luciferase enzyme.

  • Troubleshooting Steps:

    • Counter-Screen: Perform the luciferase assay in the absence of cells or your target protein, using a purified, recombinant luciferase enzyme. Add DHTS directly to the reaction.

    • Orthogonal Assay: Confirm the biological activity using a non-luciferase-based method, such as a quantitative PCR (qPCR) to measure the transcript levels of the reporter gene or an ELISA for the protein product.

    • Assay Buffer Modification: If redox cycling is suspected, run the assay with and without DTT or other reducing agents in the buffer.

Issue 2: Inconsistent Results in Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization)
  • Symptom: Variable IC50 values, high background fluorescence, or signal quenching.

  • Possible Cause: Intrinsic fluorescence or quenching properties of this compound.

  • Troubleshooting Steps:

    • Spectral Scanning: Measure the excitation and emission spectra of DHTS to identify any overlap with the fluorophores in your assay.

    • No-Dye Control: Run the assay with DHTS but without the fluorescent probe to quantify its autofluorescence.

    • Filter Optimization: Use narrow bandpass filters to minimize the detection of compound fluorescence.

    • Assay Technology Change: Consider switching to an assay format less susceptible to fluorescence interference, such as an AlphaScreen or a label-free detection method.

Issue 3: Promiscuous Activity Across Multiple Unrelated Screens
  • Symptom: this compound appears as a hit in multiple, mechanistically distinct HTS campaigns.

  • Possible Cause: Non-specific activity due to redox cycling or compound aggregation.

  • Troubleshooting Steps:

    • Aggregation Assay: Use dynamic light scattering (DLS) to check for aggregate formation at concentrations where activity is observed. Alternatively, the detergent counter-screen mentioned in Q4 is a practical approach.

    • Redox Cycling Assay: Employ a specific assay to detect H₂O₂ generation, such as the phenol red-horseradish peroxidase assay, in the presence of DHTS and a reducing agent.

    • Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of DHTS. If minor structural modifications that are unlikely to affect specific binding lead to a complete loss of activity, a non-specific mechanism is probable.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell-Based Assays

Cell LineAssay TypeIC50 (µM)Duration of TreatmentReference
DU145 (Prostate Cancer)MTT AssayNot specified48h
HCT116 (Colorectal Cancer)Apoptosis AssayConcentration-dependent48h
HeLa (Cervical Cancer)Cell ViabilityNot specifiedNot specified
Human Umbilical Vein Endothelial Cells (HUVEC)Cytotoxicity Assay~4.6 (1.28 µg/mL)Not specified
K562/ADR (Leukemia)Apoptosis AssayNot specifiedNot specified
Huh-7 (Hepatocellular Carcinoma)MTT Assay< 3.12548h
HepG2 (Hepatocellular Carcinoma)MTT Assay< 3.12548h
AGS (Gastric Cancer)HIF-1 Luciferase Reporter2.0516h
H. pyloriBroth Microdilution0.25 (MIC50) / 0.5 (MIC90)Not specified
Esophageal Squamous Cell CarcinomaCell Viability~5-10Not specified

Experimental Protocols

Protocol 1: Luciferase Counter-Screen Assay
  • Reagent Preparation: Prepare the luciferase assay buffer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well white, opaque-bottom plate, add 50 µL of the DHTS dilution.

  • Enzyme Addition: Add 50 µL of a solution containing purified firefly luciferase to each well.

  • Substrate Injection: Place the plate in a luminometer and inject the luciferase substrate.

  • Data Acquisition: Measure luminescence immediately after substrate injection, integrating the signal for 1-10 seconds.

  • Analysis: Plot the luminescence signal against the DHTS concentration to determine if there is direct inhibition of the enzyme.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)
  • Reagent Preparation: Prepare a master mix containing the target protein in a suitable buffer and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Compound Addition: Add this compound or a control ligand to the wells of a 96-well PCR plate.

  • Protein Addition: Add the protein-dye master mix to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal ramp, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Analysis: Plot fluorescence versus temperature. The midpoint of the transition (melting temperature, Tm) will be determined. A shift in Tm in the presence of DHTS indicates a direct interaction with the target protein.

Visualizations

Signaling Pathways and Experimental Workflows

Dihydrotanshinone_I_Interference_Workflow cluster_0 Initial HTS Hit cluster_1 Troubleshooting Workflow cluster_2 Interpretation Hit DHTS Identified as a Hit CounterScreen Counter-Screen (No Target) Hit->CounterScreen Test for direct reporter interaction Detergent Assay with 0.1% Triton X-100 Hit->Detergent Test for aggregation Redox Redox Cycling Assay (e.g., H₂O₂ detection) Hit->Redox Test for ROS generation Orthogonal Orthogonal Assay Hit->Orthogonal Confirm with different technology Interference Assay Interference (False Positive) CounterScreen->Interference Signal observed Detergent->Interference Activity lost Redox->Interference H₂O₂ detected Orthogonal->Interference Activity not confirmed TrueHit Confirmed Hit Orthogonal->TrueHit Activity confirmed

Caption: A logical workflow for troubleshooting hits with this compound.

EGFR_Signaling_Pathway cluster_0 cluster_1 cluster_2 EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K DHTS This compound DHTS->EGFR Inhibits Phosphorylation RAF RAF Ras->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

HIF1a_Signaling_Pathway cluster_0 cluster_1 cluster_2 Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1 HIF-1 Complex HIF1a->HIF1 mTOR mTOR/ERK Pathways mTOR->HIF1a Promotes Translation DHTS This compound DHTS->mTOR Inhibits HIF1b HIF-1β HIF1b->HIF1 TargetGenes Target Gene Expression HIF1->TargetGenes

Caption: this compound inhibits HIF-1α protein synthesis.

Wnt_Beta_Catenin_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_d β-catenin DestructionComplex->BetaCatenin_d Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_d->Proteasome Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Binds Frizzled->DestructionComplex Inhibits BetaCatenin_s β-catenin (stabilized) Nucleus Nucleus BetaCatenin_s->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates DHTS This compound DHTS->BetaCatenin_s Downregulates

References

Minimizing off-target effects of Dihydrotanshinone I in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrotanshinone I (DHTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DHTS in cellular models and to help troubleshoot potential issues, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DHTS) is a lipophilic bioactive compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), a plant used in traditional Chinese medicine.[1][2] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] DHTS has been shown to modulate several key signaling pathways involved in cell survival and proliferation.

Q2: What are the known molecular targets and signaling pathways affected by this compound?

A2: DHTS is known to interact with multiple cellular targets and signaling pathways, which can be considered its on-target effects, depending on the research context. These include:

  • Induction of Endoplasmic Reticular (ER) Stress: DHTS can induce apoptosis by upregulating ER stress markers like GRP78 and CHOP.

  • PI3K/AKT/mTOR Pathway: DHTS has been shown to downregulate this critical cell survival pathway.

  • JAK2/STAT3 Pathway: DHTS can inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells.[4]

  • MAPK Pathway: DHTS can affect the activation of MAPK signaling proteins.

  • EGFR Pathway: Epidermal Growth Factor Receptor (EGFR) has been identified as a potential target of DHTS in hepatocellular carcinoma.[5]

  • Hedgehog/Gli Signaling: DHTS can suppress pancreatic cancer progression by inhibiting this pathway.

  • HuR (RNA-binding protein): DHTS is a potent inhibitor of the HuR-RNA interaction, affecting the stability and translation of target mRNAs.

  • Acetylcholinesterase: DHTS has been shown to have an inhibitory effect on this enzyme.

Q3: What are the potential "off-target" effects of this compound?

A3: In the context of your specific research, an "off-target" effect can be any modulation of a pathway or protein that is not your primary focus of investigation. Given that DHTS interacts with multiple pathways, it is crucial to consider these as potential confounding factors. For example, if you are studying the pro-apoptotic effects of DHTS through the ER stress pathway, its simultaneous inhibition of the STAT3 pathway could be an "off-target" effect in your experimental system. The promiscuity of natural products like DHTS means they can interact with a wide range of cellular components.

Q4: How can I minimize off-target effects in my experiments with this compound?

A4: Minimizing off-target effects is crucial for data integrity. Here are some strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of DHTS that produces your desired on-target effect.

  • Use Control Compounds: Employ a structurally unrelated inhibitor of your target of interest to confirm that the observed phenotype is not due to the chemical scaffold of DHTS.

  • Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of your intended target. If the effect of DHTS is diminished in these models, it provides strong evidence for on-target activity.

  • Rescue Experiments: If DHTS inhibits a particular enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the cellular phenotype.

  • Comprehensive Profiling: If resources permit, perform unbiased screening methods like proteomics or transcriptomics to get a broader view of the cellular changes induced by DHTS.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results.

  • Possible Cause: Off-target effects, cellular context, or experimental variability.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the DHTS you are using is of high purity.

    • Perform a Dose-Response Curve: This will help you identify the optimal concentration range and reveal if high concentrations are causing non-specific toxicity.

    • Use a Positive Control: Use a well-characterized inhibitor for your target pathway to ensure your assay is working as expected.

    • Validate with a Secondary Assay: Use an alternative method to measure the same biological endpoint. For example, if you are measuring apoptosis with Annexin V staining, confirm your results with a caspase activity assay.

    • Consider the Cellular Context: The expression levels of on- and off-target proteins can vary between cell lines, leading to different responses.

Issue 2: Difficulty in attributing the observed effect to a specific target.

  • Possible Cause: DHTS modulates multiple signaling pathways simultaneously.

  • Troubleshooting Steps:

    • Pathway-Specific Inhibitors: Use well-characterized inhibitors for other pathways known to be affected by DHTS in combination with DHTS to dissect the contribution of each pathway to the observed phenotype.

    • Western Blot Analysis: Profile the activation state of key proteins in the suspected on- and off-target pathways (e.g., p-AKT, p-STAT3, p-ERK) to see which are modulated at the concentration of DHTS you are using.

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of DHTS to a specific protein target in intact cells.

    • Kinobeads Affinity Chromatography: If you suspect off-target kinase inhibition, this method can be used to pull down and identify kinases that bind to DHTS from a cell lysate.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
U-2 OSOsteosarcoma3.83 ± 0.4924MTT
U-2 OSOsteosarcoma1.99 ± 0.3748MTT
HeLaCervical Cancer15.48 ± 0.9824MTT
Huh-7Hepatocellular Carcinoma< 3.12548MTT
HepG2Hepatocellular Carcinoma< 3.12548MTT
SMMC7721Hepatocellular Carcinoma~224CCK-8
AGSGastric Cancer> 5024 (Normoxia)MTT
AGSGastric Cancer2.0524 (HIF-1 activation)-
K562/ADRLeukemiaNot specified--
HO8910PMOvarian CancerNot specified--
SKOV3Ovarian CancerNot specified--
A2780Ovarian CancerNot specified--
ES2Ovarian CancerNot specified--
K1Papillary Thyroid CancerNot specified72MTT
BCPAPPapillary Thyroid CancerNot specified72MTT

Table 2: IC50/Ki Values of this compound for Specific Molecular Targets

TargetTarget TypeValueUnits
HuR-RNA interactionRNA-binding protein3.74 ± 1.63nM (Ki)
AcetylcholinesteraseEnzyme25µM (IC50)
Monoamine Oxidase A (MAO A)Enzyme23µM (IC50)
iNOS inductionInflammatory response2.4µM (IC50)

Table 3: Effect of this compound on Normal Cell Lines

Cell LineOrganismEffectIC50 (µM)Incubation Time (h)
NRK-49FRat (Kidney)Weaker cytotoxicity compared to cancer cells25.00 ± 1.9824
MIHAHuman (Liver)Toxic at concentrations > 1.5625 µMNot specified48
IOSE80Human (Ovarian Epithelial)Moderate inhibitory effectNot specified-

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (DHTS) stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of DHTS in complete medium from your stock solution. Include a vehicle control (DMSO at the same final concentration as the highest DHTS concentration).

  • Carefully remove the medium from the wells and add 100 µL of the DHTS dilutions or vehicle control.

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound (DHTS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of DHTS or vehicle control for the specified time.

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Kinase Activity Assay (Generic Protocol)

This is a general protocol that can be adapted for specific kinases to test for direct inhibition by this compound.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP

  • This compound (DHTS)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of DHTS in kinase reaction buffer.

  • In a white-walled multi-well plate, add the recombinant kinase and its specific substrate.

  • Add the DHTS dilutions or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction according to the manufacturer's instructions of your detection kit.

  • Add the kinase detection reagent (e.g., ADP-Glo™ reagent) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Incubate as recommended by the kit manufacturer.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each DHTS concentration and determine the IC50 value.

Visualizations

experimental_workflow_off_target cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_on_target_validation On-Target Validation cluster_off_target_investigation Off-Target Investigation cluster_conclusion Conclusion problem Inconsistent or Unexpected Phenotype purity Confirm Compound Purity & Identity problem->purity dose_response Perform Dose-Response Curve purity->dose_response control_compound Use Structurally Unrelated Inhibitor dose_response->control_compound pathway_analysis Western Blot for Multiple Pathways dose_response->pathway_analysis knockdown Target Knockdown (siRNA/CRISPR) control_compound->knockdown cetsa Cellular Thermal Shift Assay (CETSA) knockdown->cetsa conclusion Attribute Phenotype to On-Target or Off-Target Effect cetsa->conclusion kinobeads Kinobeads Assay for Kinase Profiling pathway_analysis->kinobeads proteomics Global Proteomics/ Transcriptomics kinobeads->proteomics proteomics->conclusion

Caption: Troubleshooting workflow for investigating off-target effects.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth DHTS This compound DHTS->PI3K Inhibits DHTS->AKT Inhibits DHTS->mTORC1 Inhibits

Caption: DHTS-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DHTS This compound DHTS->JAK Inhibits DHTS->STAT3 Inhibits Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Promotes

Caption: DHTS-mediated inhibition of the JAK/STAT3 signaling pathway.

References

Validation & Comparative

Dihydrotanshinone I vs. Tanshinone IIA: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, Dihydrotanshinone I and Tanshinone IIA, both derived from the medicinal herb Salvia miltiorrhiza (Danshen), have emerged as promising anticancer agents. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Data Presentation: Quantitative Efficacy Comparison

The in vitro cytotoxic effects of this compound and Tanshinone IIA have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency, with lower values indicating greater efficacy.

Cancer TypeCell LineThis compound IC50 (µM)Tanshinone IIA IC50 (µM)Reference
Breast Cancer MDA-MB-231~10>80[1]
MCF-7~30>80[1]
SKBR3~18>80[1]
4T16.97 >80[1]
Osteosarcoma U-2 OS3.83 (24h) , 1.99 (48h) 47.84 (24h), 25.60 (48h)[2]
Hepatocellular Carcinoma Huh-7Effective inhibition at 2.5-5.0 µMNot specified
HepG2Effective inhibition at 2.5-5.0 µMNot specified
Gastric Cancer SGC7901Higher cytotoxicity than other tanshinones Not specified
MGC803Higher cytotoxicity than other tanshinones Not specified

Key Observation: Existing data consistently suggests that this compound exhibits significantly lower IC50 values compared to Tanshinone IIA in the tested cancer cell lines, indicating a superior potency in inhibiting cancer cell proliferation in vitro.

Induction of Apoptosis

Both compounds induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells.

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Reference
This compoundHuh-75.0~30
This compoundHepG25.0~40
This compoundDU1451.5 (µg/mL)35.95 (late apoptosis)

Direct comparative studies on the percentage of apoptosis induced by both compounds under identical conditions are limited. However, reports suggest that this compound is a potent inducer of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the anticancer efficacy of this compound and Tanshinone IIA.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Tanshinone IIA for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Tanshinone IIA for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins and their phosphorylation status in cell lysates, providing insights into the signaling pathways affected by the compounds.

  • Protein Extraction: Treat cells with this compound or Tanshinone IIA. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, JNK, p-JNK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Both this compound and Tanshinone IIA exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound Signaling Pathway

This compound has been shown to modulate multiple signaling pathways. In some cancer cells, it can activate AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth. It has also been observed to suppress the phosphorylation of ERK and p38 MAPKs. In other contexts, it can induce apoptosis through the activation of JNK and p38 signaling.

Caption: this compound signaling pathways.

Tanshinone IIA Signaling Pathway

Tanshinone IIA is well-documented to inhibit the PI3K/Akt/mTOR signaling pathway, a frequently overactive pathway in cancer that promotes cell survival and proliferation. By inhibiting this pathway, Tanshinone IIA can lead to decreased cell growth and induction of apoptosis.

Tanshinone_IIA_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway TIIA Tanshinone IIA PI3K PI3K TIIA->PI3K Inhibits Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt mTOR_TIIA mTOR p_Akt->mTOR_TIIA CellSurvival Cell Survival & Proliferation mTOR_TIIA->CellSurvival

Caption: Tanshinone IIA signaling pathway.

Experimental Workflow

A typical workflow for comparing the anticancer efficacy of this compound and Tanshinone IIA in vitro involves a series of integrated experiments.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis & Conclusion Start Cancer Cell Lines Treatment Treat with This compound vs. Tanshinone IIA (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Western Protein Expression (Western Blot) Treatment->Western Analysis IC50 Determination Apoptosis Quantification Signaling Pathway Modulation MTT->Analysis Apoptosis->Analysis Western->Analysis Conclusion Comparative Efficacy Conclusion Analysis->Conclusion

Caption: In vitro experimental workflow.

Conclusion

Based on the available experimental data, this compound demonstrates a more potent in vitro anticancer efficacy compared to Tanshinone IIA in several cancer cell lines, as evidenced by its lower IC50 values. Both compounds induce apoptosis and modulate critical signaling pathways involved in cancer progression. This compound appears to have a broader range of action on signaling pathways, including AMPK/mTOR and MAPK pathways, while Tanshinone IIA's primary reported mechanism is the inhibition of the PI3K/Akt/mTOR pathway. Further comprehensive, head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential in various cancer types. This guide provides a foundational understanding for researchers to design and interpret future investigations into these promising natural anticancer agents.

References

A Comparative Analysis of the Cytotoxic Effects of Dihydrotanshinone I and Cryptotanshinone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds derived from traditional medicine present a promising frontier for novel therapeutic agents. Among these, Dihydrotanshinone I and Cryptotanshinone, two active diterpenoids isolated from the root of Salvia miltiorrhiza (Danshen), have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic profiles, delving into their mechanisms of action and providing the experimental frameworks used to elucidate these properties.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Cryptotanshinone across a range of cancer cell lines, as determined by various in vitro studies.

Cell LineCancer TypeThis compound IC50 (µM)Cryptotanshinone IC50 (µM)Reference
Rh30Rhabdomyosarcoma> 20~5.1[1]
DU145Prostate Cancer> 20~3.5[1]
U-2 OSOsteosarcoma3.83 (24h)Not Reported[2]
SGC7901Gastric Cancer9.14 (24h)Not Reported[3]
MGC803Gastric Cancer5.39 (24h)Not Reported[3]
MDA-MB-468Triple-Negative Breast Cancer2 (24h)Not Reported
MDA-MB-231Triple-Negative Breast Cancer1.8 (72h)Not Reported
B16MelanomaNot Reported12.37
B16BL6MelanomaNot Reported8.65
A2780Ovarian CancerNot Reported11.39 (24h)

Note: The cytotoxic potency of these compounds can vary significantly depending on the cancer cell line, incubation time, and the specific assay used. The data presented highlights a general trend of potent anticancer activity for both compounds, with Cryptotanshinone demonstrating greater efficacy in rhabdomyosarcoma and prostate cancer cell lines in a direct comparative study.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Cryptotanshinone cytotoxicity.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Cryptotanshinone. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is left at room temperature in the dark for 2 hours to ensure complete solubilization. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound or Cryptotanshinone at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.

  • Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Both this compound and Cryptotanshinone exert their cytotoxic effects by modulating a complex network of intracellular signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound and Cryptotanshinone.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis & Comparison A Select Cancer Cell Lines B Culture Cells A->B C Seed Cells in 96-well Plates B->C D Prepare Serial Dilutions of This compound & Cryptotanshinone C->D E Treat Cells with Compounds D->E F Incubate for 24, 48, 72 hours E->F G MTT Assay F->G H Flow Cytometry (Annexin V/PI) F->H I Measure Absorbance / Analyze Cell Populations G->I H->I J Calculate IC50 Values & Apoptosis Rates I->J K Compare IC50 Values J->K L Compare Apoptotic Effects J->L M Publish Comparison Guide K->M L->M

Caption: Workflow for comparing the cytotoxicity of two compounds.

This compound Signaling Pathway

This compound has been shown to induce apoptosis and cell cycle arrest through multiple signaling cascades. A prominent mechanism involves the activation of the JNK and p38 MAPK pathways, leading to the activation of caspases and subsequent apoptosis. It has also been implicated in inhibiting the Hedgehog/Gli signaling pathway and modulating the EGFR pathway.

G cluster_0 Upstream Targets cluster_1 Downstream Effects DHT This compound JNK JNK DHT->JNK p38 p38 MAPK DHT->p38 Hedgehog Hedgehog/Gli Pathway DHT->Hedgehog Inhibits EGFR EGFR Pathway DHT->EGFR Inhibits Caspase9 Caspase-9 Activation JNK->Caspase9 p38->Caspase9 CellCycleArrest Cell Cycle Arrest Hedgehog->CellCycleArrest Suppresses EGFR->CellCycleArrest Suppresses Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathways.

Cryptotanshinone Signaling Pathway

Cryptotanshinone's cytotoxic activity is often attributed to its ability to suppress the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in cell proliferation and survival. Additionally, it has been shown to modulate the PI3K/Akt signaling pathway and induce endoplasmic reticulum stress, both of which can trigger apoptosis.

G cluster_0 Upstream Targets cluster_1 Downstream Effects CPT Cryptotanshinone STAT3 STAT3 Phosphorylation CPT->STAT3 Inhibits PI3K PI3K/Akt Pathway CPT->PI3K Modulates ER Endoplasmic Reticulum CPT->ER Proliferation Cell Proliferation Inhibition STAT3->Proliferation Suppresses Bcl2 Bcl-2 (anti-apoptotic) Downregulation PI3K->Bcl2 ER_Stress ER Stress ER->ER_Stress Caspase3 Caspase-3 Activation Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress->Caspase3

Caption: Cryptotanshinone induced apoptosis signaling pathways.

References

Dihydrotanshinone I: A Comparative Analysis of its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrotanshinone I (DHTS), a lipophilic compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-tumor activities across a spectrum of cancers. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with established cancer therapies and presenting supporting experimental data.

Comparative Efficacy of this compound

This compound has demonstrated significant efficacy in preclinical studies, often comparable or synergistic with standard chemotherapeutic agents. This section provides a comparative overview of its performance against established drugs in specific cancer types.

Anaplastic Thyroid Cancer: this compound vs. Cisplatin

In anaplastic thyroid cancer (ATC), one of the most aggressive malignancies, DHTS has been shown to not only exert its own anti-tumor effects but also to enhance the efficacy of cisplatin, a standard chemotherapeutic agent for ATC.[1]

Treatment GroupCell Viability (% of Control) - SW1736 CellsCell Viability (% of Control) - 8505C Cells
Control100%100%
DHTS (1 µM)~60%~70%
Cisplatin (1 µM)~75%~80%
DHTS (1 µM) + Cisplatin (1 µM)~30%~45%

Data adapted from a study on anaplastic thyroid cancer cells, showing a synergistic effect when DHTS and cisplatin are co-administered.[1]

The combination of DHTS and cisplatin leads to a more pronounced reduction in cell viability compared to either agent alone, suggesting a synergistic relationship that could be exploited for therapeutic benefit.[1]

Hepatocellular Carcinoma: The Potential of Tanshinones in Combination with Sorafenib

While direct head-to-head experimental data comparing this compound with the multi-kinase inhibitor sorafenib, a standard first-line treatment for advanced hepatocellular carcinoma (HCC)[2], is emerging, studies on a closely related tanshinone, Tanshinone IIA, demonstrate a powerful synergistic effect with sorafenib. This provides a strong rationale for investigating DHTS in similar combination therapies.

A study on the combination of Tanshinone IIA and sorafenib in HCC cell lines (Huh7 and HepG2) revealed a significant synergistic reduction in cell viability.[3] For instance, in HepG2 cells, the combination treatment was markedly more effective than either drug alone. Given that DHTS and Tanshinone IIA share core mechanisms, it is plausible that DHTS would exhibit similar synergistic properties with sorafenib. DHTS has been independently shown to inhibit the proliferation of Huh-7 and HepG2 cells with an IC50 of less than 5.0 µM.

Treatment Group (HepG2 Cells)Cell Viability (% of Control)
Control100%
Tanshinone IIAModerately Reduced
SorafenibReduced
Tanshinone IIA + SorafenibSynergistically Reduced

Qualitative representation based on findings of synergistic effects of Tanshinone IIA and sorafenib in HCC.

Cross-Validation of this compound's Mechanism of Action

The anti-cancer effects of this compound are not attributed to a single mechanism but rather to a multi-targeted approach, interfering with several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The consistency of these findings across various cancer types and research groups serves as a strong cross-validation of its mechanism of action.

Key Signaling Pathways Modulated by this compound
Signaling PathwayEffect of this compoundCancer Models StudiedKey Molecular Targets
Cell Cycle Regulation Induces G0/G1 or S phase arrestOsteosarcoma, Hepatocellular CarcinomaDownregulates: CDK2, CDK4, Cyclin D1, Cyclin E1; Upregulates: p21
Apoptosis Induction Promotes programmed cell deathHepatocellular Carcinoma, Prostate Carcinoma, Gastric CancerUpregulates: BAX; Downregulates: Bcl-2; Activates: Caspase-3, -7, -9
STAT3 Signaling Inhibition of STAT3 phosphorylationOsteosarcoma, Hepatocellular Carcinomap-STAT3
PI3K/AKT/mTOR Pathway InhibitionOsteosarcoma, Hepatocellular Carcinomap-AKT, p-mTOR
MAPK Pathway Inhibition of ERK1/2 and p38 phosphorylationHepatocellular Carcinomap-ERK1/2, p-p38
EMT Pathway InhibitionOsteosarcomaUpregulates: E-cadherin; Downregulates: Vimentin
EGFR Signaling Inhibition of EGFR phosphorylationHepatocellular Carcinomap-EGFR
Endoplasmic Reticulum Stress InductionProstate Carcinoma-
Hedgehog/Gli Signaling InhibitionPancreatic CancerGli1, Shh

This multi-targeted approach suggests that this compound has the potential to overcome some of the resistance mechanisms that plague single-target therapies.

DHTS_Mechanism_of_Action DHTS This compound EGFR EGFR DHTS->EGFR inhibits PI3K PI3K DHTS->PI3K inhibits STAT3 STAT3 DHTS->STAT3 inhibits MAPK MAPK (ERK, p38) DHTS->MAPK inhibits CellCycle Cell Cycle Progression DHTS->CellCycle arrests Apoptosis Apoptosis DHTS->Apoptosis induces EMT EMT DHTS->EMT inhibits EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation STAT3->Proliferation MAPK->Proliferation CellCycle->Proliferation Metastasis Metastasis EMT->Metastasis

Figure 1: Simplified signaling pathways modulated by this compound.

Experimental Protocols

To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, the alternative drug (e.g., cisplatin or sorafenib), or a combination of both for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with DHTS and/or Alternative Drug A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F

Figure 2: Workflow for the MTT cell viability assay.
Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound and/or the alternative drug. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, AKT, BAX, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells as described for the other assays. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The body of evidence strongly indicates that this compound is a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to modulate numerous key signaling pathways provides a strong rationale for its further investigation, both as a standalone therapy and in combination with existing chemotherapeutic drugs. The synergistic effects observed with agents like cisplatin highlight its potential to enhance current treatment regimens and overcome drug resistance. Further clinical studies are warranted to translate these promising preclinical findings into effective cancer therapies.

References

Dihydrotanshinone I: A Potential Challenger to Standard Chemotherapy?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced toxicity is relentless. Dihydrotanshinone I (DHT), a lipophilic compound extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising candidate, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides an objective comparison of DHT's efficacy against standard chemotherapy drugs, supported by experimental data, and details the methodologies for key experiments.

In Vitro Efficacy: this compound vs. Standard Chemotherapeutic Agents

The anti-proliferative activity of this compound has been evaluated against numerous cancer cell lines, with several studies providing direct comparisons to established chemotherapy drugs. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.

A notable study directly compared the efficacy of DHT with the first-line clinical drugs cisplatin and paclitaxel in four breast cancer cell lines. The results indicated that DHT exhibited a better inhibition rate than cisplatin and demonstrated efficacy similar to paclitaxel in the 4T1 mouse mammary carcinoma cell line.[1] Specifically, the IC50 value for DHT in 4T1 cells was 6.97 µM, significantly lower than that of cisplatin (51.53 µM) and comparable to that of paclitaxel (5.08 µM).[1]

While direct head-to-head comparisons with a broader range of chemotherapeutics across multiple cancer types are still emerging, the existing data suggests that DHT's potency is within a therapeutically relevant range. For instance, in the human osteosarcoma U-2 OS cell line, DHT showed a strong inhibitory effect with an IC50 value of 3.83 ± 0.49 μM after 24 hours of treatment, which decreased to 1.99 ± 0.37 μM after 48 hours.[2] In triple-negative breast cancer (TNBC) cell lines, the IC50 for DHT in MDA-MB-468 cells was found to be 2 µM for a 24-hour treatment.[3]

The following tables summarize the IC50 values of this compound in various cancer cell lines, alongside available comparative data for standard chemotherapy drugs. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.

This compound (DHT) Cell Line Cancer Type IC50 (µM) Treatment Duration Reference
4T1Mouse Mammary Carcinoma6.9724h[1]
MDA-MB-231Human Breast Adenocarcinoma117.7124h
MCF-7Human Breast Adenocarcinoma34.1124h
SKBR-3Human Breast Adenocarcinoma17.8724h
U-2 OSHuman Osteosarcoma3.83 ± 0.4924h
U-2 OSHuman Osteosarcoma1.99 ± 0.3748h
HeLaHuman Cervical Cancer15.48 ± 0.9824h
MDA-MB-468Triple-Negative Breast Cancer224h
Huh-7Human Hepatocellular Carcinoma<3.12548h
HepG2Human Hepatocellular Carcinoma<3.12548h
Standard Chemotherapy Cell Line Cancer Type IC50 (µM) Treatment Duration Reference
Cisplatin 4T1Mouse Mammary Carcinoma51.5324h
MDA-MB-231Human Breast Adenocarcinoma2613.1224h
MCF-7Human Breast Adenocarcinoma50.9024h
SKBR-3Human Breast Adenocarcinoma134.9324h
Paclitaxel 4T1Mouse Mammary Carcinoma5.0824h

Mechanisms of Action: Key Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of several critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for identifying potential therapeutic targets and patient populations that may benefit most from DHT treatment.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. DHT has been shown to interfere with this pathway by downregulating the expression of key components. Studies in papillary thyroid cancer cell lines have demonstrated that DHT treatment leads to a significant reduction in β-catenin protein levels.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT This compound beta_catenin β-catenin DHT->beta_catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Degradation Degradation beta_catenin->Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT This compound Gli Gli DHT->Gli Hh Hedgehog (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU SUFU->Gli Gli_A Gli (Activator) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Enters Nucleus EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT This compound EGFR EGFR DHT->EGFR EGF EGF EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with DHT or Chemotherapy Drug incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT solution (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read Apoptosis_Assay_Workflow start Treat cells with DHT or Chemotherapy Drug harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Dihydrotanshinone I: A Natural Compound's Potential in Targeting the EGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Dihydrotanshinone I (DHTI), a lipophilic compound extracted from the root of Salvia miltiorrhiza, has demonstrated significant anti-tumor activity, particularly in hepatocellular carcinoma (HCC). Emerging evidence suggests that one of its primary mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation that is often dysregulated in cancer. This guide provides a comparative overview of DHTI's effects on the EGFR pathway, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential against other established EGFR inhibitors.

Comparative Efficacy of this compound

DHTI has been shown to effectively suppress the proliferation of HCC cell lines, such as Huh-7 and HepG2.[1][2] This anti-proliferative effect is attributed to its ability to induce DNA damage and apoptosis.[1][2] Molecular docking studies have indicated a strong binding affinity of DHTI to EGFR, suggesting it may act as a direct inhibitor of the receptor.[1] Experimental validation has confirmed that DHTI can inhibit the phosphorylation of EGFR and its downstream signaling components in a dose-dependent manner.

While direct head-to-head studies with other EGFR inhibitors are limited, we can draw comparisons from existing literature on the effects of established drugs like gefitinib, erlotinib, and afatinib in similar experimental models.

Table 1: Anti-proliferative Activity (IC50) of this compound and Other EGFR Inhibitors in Cancer Cell Lines
CompoundCell LineIC50 (µM)Duration of TreatmentCitation
This compoundHuh-74.8648h
This compoundHepG24.1348h
GefitinibNCI-H1975 (L858R/T790M mutant)0.179Not Specified
ErlotinibWild-type EGFR14.11 (nM)Not Specified
AfatinibEGFR (Exon 19del)0.2 (nM)Not Specified
AfatinibEGFR (L858R)0.2 (nM)Not Specified

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 2: Effect of this compound on Apoptosis in Hepatocellular Carcinoma Cells
Cell LineTreatmentConcentration (µM)Apoptosis Rate (%)Citation
Huh-7This compound2.5~15
Huh-7This compound5.0~30
HepG2This compound2.5~20
HepG2This compound5.0~40

Visualizing the Mechanism of Action

To understand the context of DHTI's activity, it is crucial to visualize the EGFR signaling pathway and the experimental approaches used for its validation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors DHTI This compound DHTI->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's effect on the EGFR signaling pathway.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effect of DHTI.

  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Huh-7, HepG2) in 96-well plates at a density of 8 x 10³ cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 0.5 mg/mL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Dissolve the formazan crystals by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell proliferation inhibition rate and the IC50 value.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with DHTI.

  • Cell Seeding: Plate Huh-7 and HepG2 cells in 12-well plates at a density of 1,000 cells per well.

  • Treatment: Treat the cells with the indicated concentrations of this compound (e.g., 0, 2.5, and 5.0 µM) and incubate for approximately 2 weeks, or until visible colonies form.

  • Fixation: Wash the colonies with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the colonies with a 0.1% crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Western Blot for EGFR Phosphorylation

This technique is used to determine the effect of DHTI on the phosphorylation status of EGFR and its downstream targets.

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells following DHTI treatment.

  • Cell Treatment: Treat cells with this compound at the desired concentrations.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture (e.g., Huh-7, HepG2) treatment Treatment with This compound (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt colony Colony Formation Assay (Long-term Proliferation) treatment->colony flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot (p-EGFR, p-AKT, p-ERK) lysis->western

Caption: A general experimental workflow for validating the effects of this compound.

Comparative Logic and Future Directions

The evidence presented suggests that this compound is a promising natural compound for targeting the EGFR signaling pathway in hepatocellular carcinoma. Its ability to inhibit cell proliferation and induce apoptosis at micromolar concentrations warrants further investigation.

Comparative_Logic cluster_dhti This compound cluster_inhibitors Established EGFR Inhibitors (Gefitinib, Erlotinib, Afatinib) dhti_effect Inhibits EGFR Phosphorylation Induces Apoptosis in HCC comparison Comparison dhti_effect->comparison inhibitors_effect Known Potent EGFR Inhibition Clinical Efficacy in Various Cancers inhibitors_effect->comparison conclusion Conclusion: DHTI is a potential natural alternative or adjunct to existing EGFR inhibitors. Future Work: Direct comparative studies are needed. comparison->conclusion

Caption: Logical framework for comparing this compound with established EGFR inhibitors.

Future research should focus on direct comparative studies between DHTI and clinically approved EGFR inhibitors in a standardized panel of cancer cell lines and in vivo models. Such studies will be crucial in elucidating the relative potency and potential advantages of this compound, such as overcoming drug resistance, and will pave the way for its potential clinical development.

References

Comparative analysis of Dihydrotanshinone I from different Salvia species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrotanshinone I, a lipophilic abietane diterpenoid, is a prominent bioactive compound isolated from the roots of various Salvia species, most notably Salvia miltiorrhiza Bunge (Danshen).[1] This guide provides a comparative analysis of this compound, focusing on its prevalence in different Salvia species, its diverse biological activities supported by experimental data, and the methodologies employed for its study.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly among different Salvia species and even between different varieties of the same species. While Salvia miltiorrhiza is the most studied source, other species such as Salvia glutinosa also contain this compound, albeit often in different concentrations.

Salvia SpeciesThis compound Content (mg/g dry weight)Analytical MethodReference
Salvia miltiorrhiza2.258–52.342 (total tanshinones)UFLC–MS/MS[2]
Salvia miltiorrhiza1.472Supercritical Fluid Extraction-HPLC[3]

Note: Data for a wider range of Salvia species is limited in the current literature, with most quantitative studies focusing on S. miltiorrhiza. The total tanshinone content is provided where specific data for this compound was not isolated in the summary.

Comparative Biological Activity

This compound exhibits a range of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities.[4]

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell type.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
U-2 OSOsteosarcoma3.83 ± 0.4924
U-2 OSOsteosarcoma1.99 ± 0.3748
Huh-7Hepatocellular Carcinoma> 3.12548
HepG2Hepatocellular Carcinoma> 3.12548
HL-60Human Promyelocytic Leukemia~0.51 µg/mL (~1.83 µM)24
MDA-MB-468Triple-Negative Breast Cancer224
Antibacterial Activity

This compound has shown activity against a broad spectrum of Gram-positive bacteria.[5]

Bacterial StrainGram StainMIC (µg/mL)
Bacillus subtilisPositive0.30
Staphylococcus aureusPositive0.4
Micrococcus luteusPositive0.6

Experimental Protocols

Extraction and Isolation of this compound from Salvia miltiorrhiza

A common method for the extraction and purification of this compound involves a combination of solvent extraction and chromatographic techniques.

1. Ultrasound-Assisted Extraction:

  • Sample: Dried and powdered roots of Salvia miltiorrhiza.

  • Solvent: Methanol or ethanol.

  • Procedure: The powdered root material is suspended in the solvent and subjected to ultrasonication for a defined period (e.g., 10 minutes). The mixture is then centrifuged to separate the supernatant containing the extracted compounds.

2. Macroporous Adsorption Resin Chromatography:

  • Resin: D101 macroporous adsorption resin.

  • Procedure: The crude extract is loaded onto the resin column. A stepwise gradient elution with different concentrations of ethanol (e.g., 0%, 45%, and 90%) is used to separate fractions based on polarity. The fraction eluted with 90% ethanol is enriched with tanshinones, including this compound.

3. Semi-Preparative High-Performance Liquid Chromatography (HPLC):

  • System: A semi-preparative HPLC system equipped with a suitable column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

  • Detection: UV detector.

  • Procedure: The tanshinone-rich fraction is injected into the HPLC system to isolate and purify this compound.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

  • Chromatographic System: UPLC system with a C18 column.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, at a flow rate of 0.3 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Quantification Mode: Multiple-reaction monitoring (MRM) is used for precise quantification.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various cellular signaling pathways.

Anticancer Mechanisms

anticancer_mechanisms cluster_proliferation Cell Proliferation & Cycle Arrest cluster_migration Cell Adhesion & Migration cluster_apoptosis Apoptosis Induction DHTS This compound CDK4 CDK4 DHTS->CDK4 CDK2 CDK2 DHTS->CDK2 CyclinD1 Cyclin D1 DHTS->CyclinD1 CyclinE1 Cyclin E1 DHTS->CyclinE1 p21 p21 DHTS->p21 CD44 CD44 DHTS->CD44 EGFR EGFR Phosphorylation DHTS->EGFR JAK2_STAT3 JAK2/STAT3 DHTS->JAK2_STAT3 Bcl2 Bcl-2 DHTS->Bcl2 Bax Bax DHTS->Bax G0G1 G0/G1 Phase Arrest CDK4->G0G1 CDK2->G0G1 CyclinD1->G0G1 CyclinE1->G0G1 p21->G0G1 CXCL8 CXCL8 CD44->CXCL8 PI3K_AKT PI3K/AKT CXCL8->PI3K_AKT FOXO1 FOXO1 PI3K_AKT->FOXO1 EMT EMT Inhibition FOXO1->EMT Caspases Caspase Activation EGFR->Caspases JAK2_STAT3->Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound inhibits cancer cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDK2, CDK4, Cyclin D1, Cyclin E1) and upregulating the CDK inhibitor p21, leading to cell cycle arrest in the G0/G1 phase. It also enhances cell adhesion and inhibits migration by modulating the CD44-mediated CXCL8–PI3K/AKT–FOXO1 pathway and inhibiting the epithelial-mesenchymal transition (EMT). Furthermore, it induces apoptosis by inhibiting the phosphorylation of EGFR and the JAK2/STAT3 signaling pathway, decreasing the anti-apoptotic protein Bcl-2, and increasing the pro-apoptotic protein Bax, which in turn activates caspases.

Anti-inflammatory Mechanisms

anti_inflammatory_mechanisms DHTS This compound HMGB1 HMGB1 DHTS->HMGB1 TLR4 TLR4 DHTS->TLR4 NOX4 NOX4 DHTS->NOX4 IRF3 IRF3 DHTS->IRF3 HMGB1->TLR4 TLR4->NOX4 Inflammation Inflammation NOX4->Inflammation IRF3->Inflammation

This compound exerts anti-inflammatory effects by inhibiting the HMGB1/TLR4/NOX4 signaling pathway, which is implicated in spinal cord injury and other inflammatory conditions. It also directly targets and inhibits Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response that, when overactivated, contributes to inflammatory diseases.

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis Salvia Salvia Root Powder Extraction Solvent Extraction (e.g., Ultrasound-Assisted) Purification Chromatography (e.g., Macroporous Resin, HPLC) DHTS Purified This compound Quantification Quantification (UPLC-MS/MS) DHTS->Quantification Bioactivity Biological Activity Assays (e.g., MTT, MIC) DHTS->Bioactivity

The general workflow for studying this compound from Salvia species involves the extraction of the compound from the plant material, followed by purification using chromatographic techniques. The purified this compound is then quantified using methods like UPLC-MS/MS and subjected to various in vitro and in vivo assays to determine its biological activities.

References

Independent Validation of Dihydrotanshinone I's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Dihydrotanshinone I (DHT), a natural compound derived from Salvia miltiorrhiza, with other alternatives, supported by experimental data. DHT has demonstrated significant anti-inflammatory activity through various mechanisms, including the inhibition of the NLRP3 inflammasome and the NF-κB and MAPK signaling pathways.

Performance Comparison: this compound vs. Alternatives

This compound has been evaluated against known inflammatory modulators, demonstrating comparable or superior efficacy in preclinical models. A key comparison has been made with MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.

In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Septic Shock Model

The following table summarizes the comparative in vivo effects of this compound and MCC950 in a mouse model of septic shock, a condition characterized by a severe systemic inflammatory response.

Parameter Vehicle Control This compound (40 mg/kg) MCC950 (40 mg/kg) Reference
Survival Rate (72h post-LPS) ~20%Significantly increased Significantly increased (similar to DHT) [1]
Serum IL-1β (pg/mL) HighSignificantly reduced Significantly reduced (similar to DHT) [1]
Serum TNF-α (pg/mL) HighSignificantly reduced Significantly reduced (similar to DHT) [1]
Peritoneal Lavage IL-1β (pg/mL) HighSignificantly reduced Significantly reduced (similar to DHT) [1]
Peritoneal Lavage TNF-α (pg/mL) HighSignificantly reduced Significantly reduced (similar to DHT) [1]
Peritoneal Macrophage Infiltration HighSignificantly decreased Significantly decreased (similar to DHT)

Table 1: In Vivo Comparison of this compound and MCC950 in LPS-Induced Septic Shock.

In Vitro Inhibition of Inflammatory Pathways

This compound has been shown to inhibit key inflammatory signaling pathways. The tables below summarize its effects on the NLRP3 inflammasome, NF-κB, and MAPK pathways.

Target Cell Type Stimulus This compound Concentration Effect Reference
NLRP3 Inflammasome Activation BMDMsLPS + Nigericin/ATP2.5, 5, 10 µMDose-dependent inhibition of Caspase-1 activation and IL-1β secretion
ASC Oligomerization BMDMsNLRP3 agonistsNot specifiedSuppressed

Table 2: In Vitro Effects of this compound on the NLRP3 Inflammasome.

Target Cell Type Stimulus Effect of this compound Reference
NF-κB Reporter Gene Expression Not specifiedTNF-αDose-dependent inhibition
IκBα Phosphorylation & Degradation Not specifiedTNF-αInhibited
p65 Phosphorylation & Nuclear Translocation Not specifiedTNF-αInhibited
NF-κB Target Gene Expression (COX-2, MMP-9, VEGF, TNF-α, IL-6) Not specifiedTNF-αPrevented

Table 3: In Vitro Effects of this compound on the NF-κB Signaling Pathway.

Target Cell Type Effect of this compound Reference
p-ERK1/2 Not specifiedSuppressed
p-p38 Not specifiedSuppressed
p-SAPK/JNK Not specifiedNo effect

Table 4: In Vitro Effects of this compound on the MAPK Signaling Pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFA_ext TNF-α TNFR TNFR TNFA_ext->TNFR Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_pathway MAPK (p38, ERK) TLR4->MAPK_pathway Activates IKK IKK TNFR->IKK Activates MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DHT_cyto This compound DHT_cyto->IKK Inhibits DHT_cyto->MAPK_pathway Inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene Induces G cluster_0 Priming Signal (Signal 1) cluster_1 Activation Signal (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Synthesis NFkB->Pro_IL1B Stimuli ATP / Nigericin NLRP3_inactive NLRP3 (Inactive) Stimuli->NLRP3_inactive Activates NLRP3_active NLRP3 Inflammasome (Active Assembly) NLRP3_inactive->NLRP3_active Oligomerizes with Casp1 Caspase-1 NLRP3_active->Casp1 Cleaves Pro-Caspase-1 ASC ASC ASC->NLRP3_active Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_active IL1B IL-1β (Mature) Casp1->IL1B Cleaves Pro-IL-1β DHT This compound DHT->NLRP3_active Inhibits Assembly G cluster_0 In Vitro Workflow start Culture Macrophages (e.g., BMDMs, RAW264.7) pretreat Pre-treat with DHT or Vehicle start->pretreat prime Prime with LPS (Signal 1) pretreat->prime stimulate Stimulate with ATP or Nigericin (Signal 2) prime->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect elisa ELISA for IL-1β, TNF-α collect->elisa wb Western Blot for Caspase-1, p-NF-κB, p-MAPKs collect->wb

References

Safety Operating Guide

Proper Disposal of Dihydrotanshinone I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Dihydrotanshinone I must adhere to strict disposal protocols due to its hazardous nature. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste. Under no circumstances should this compound be discarded in regular trash or poured down the drain.[3]

Hazard Classification and Safety Profile

A thorough understanding of the hazard profile of this compound is the first step in ensuring its safe handling and disposal.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The following procedure outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This protocol is in line with general hazardous chemical waste guidelines.

1. Waste Collection and Segregation:

  • Solid Waste: Collect all solid this compound, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and compatible waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be stored separately.

2. Labeling of Hazardous Waste:

  • All waste containers must be affixed with a hazardous waste tag as soon as waste is added.

  • The label must include the following information in full (no abbreviations):

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • For mixtures, list all chemical components and their approximate quantities.

    • The date of waste generation.

    • The location of origin (e.g., building and room number).

    • The name and contact information of the Principal Investigator.

    • Appropriate hazard pictograms (e.g., harmful, environmental hazard).

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area near the point of generation.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Secondary containment should be used to prevent spills.

  • The storage area should be cool and well-ventilated, away from direct sunlight and sources of ignition.

4. Disposal of Empty Containers:

  • Containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing and air-drying, the container can be disposed of in the regular trash, with the original label fully defaced or removed.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to transport hazardous waste yourself.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

Dihydrotanshinone_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid this compound Waste Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup Approved_Plant Disposal at an Approved Waste Disposal Plant EHS_Pickup->Approved_Plant

Caption: Logical workflow for the proper disposal of this compound waste.

Notes on Chemical Stability

While not a substitute for proper hazardous waste disposal, it is noteworthy that this compound exhibits some chemical instability. Studies have shown that its concentration can decrease in aqueous solutions over a 24-hour period. This information is relevant for experimental design but should not alter the prescribed disposal procedures. The primary and mandated method of disposal is through a certified hazardous waste management program.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.